Dimefuron
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-(5-tert-butyl-2-oxo-1,3,4-oxadiazol-3-yl)-3-chlorophenyl]-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O3/c1-15(2,3)12-18-20(14(22)23-12)11-7-6-9(8-10(11)16)17-13(21)19(4)5/h6-8H,1-5H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWRNDJOGMTCPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)O1)C2=C(C=C(C=C2)NC(=O)N(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058059 | |
| Record name | Dimefuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34205-21-5 | |
| Record name | Dimefuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34205-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimefuron [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034205215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimefuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-[5-(tert-butyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]-3-chlorophenyl]-1,1-dimethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMEFURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39TXE38663 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to the Chemical Profile of Dimefuron
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimefuron is a synthetic chemical compound belonging to the phenylurea group, primarily utilized as a selective herbicide. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mode of action of this compound. Detailed experimental protocols for its synthesis and analysis are outlined, alongside a compilation of its toxicological and ecotoxicological data. Furthermore, this document presents a visualization of its mechanism of action at Photosystem II, offering a valuable resource for researchers in agrochemistry, environmental science, and drug development.
Chemical Identity and Structure
This compound is chemically identified as N′-[4-(5-tert-Butyl-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-3-chlorophenyl]-N,N-dimethylurea.[1][2] Its chemical structure is characterized by a phenylurea moiety linked to a tert-butyl-substituted oxadiazolone ring via a chlorinated phenyl group.
Chemical Structure:
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | N′-[4-(5-tert-Butyl-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-3-chlorophenyl]-N,N-dimethylurea | [1][2] |
| CAS Number | 34205-21-5 | [3] |
| Chemical Formula | C15H19ClN4O3 | |
| Molecular Weight | 338.79 g/mol | |
| SMILES | CN(C)C(=O)NC1=CC(=C(C=C1)N2C(=O)OC(N=N2)C(C)(C)C)Cl | |
| InChI | InChI=1S/C15H19ClN4O3/c1-15(2,3)12-18-20(14(22)23-12)11-7-6-9(8-10(11)16)17-13(21)19(4)5/h6-8H,1-5H3,(H,17,21) |
Physicochemical Properties
This compound is a colorless and odorless solid. Its physicochemical properties are crucial for understanding its environmental fate and behavior.
Table 2: Physicochemical Properties of this compound
| Property | Value | Unit | Temperature (°C) | Reference(s) |
| Melting Point | 193 | °C | ||
| Water Solubility | 16 | mg/L | 20 | |
| Purity | ≥98 | % |
Mechanism of Action
This compound functions as a selective herbicide by inhibiting photosynthesis in target weed species. Specifically, it acts as a Photosystem II (PSII) inhibitor. It binds to the D1 protein of the PSII complex within the thylakoid membranes of chloroplasts. This binding blocks the electron transport chain, specifically the transfer of electrons from quinone A (QA) to quinone B (QB). The interruption of electron flow halts the production of ATP and NADPH, which are essential for CO2 fixation and, consequently, plant growth. This blockage leads to a buildup of highly reactive molecules, causing oxidative stress and rapid cellular damage.
Visualization of Photosystem II Inhibition
The following diagram illustrates the interruption of the photosynthetic electron transport chain by this compound.
Caption: Inhibition of electron transport in Photosystem II by this compound.
Experimental Protocols
Synthesis of this compound
A general outline for the commercial production of this compound involves a multi-step chemical process. The synthesis starts with the reaction of 3-chloro-4-nitroaniline with phosgene and dimethylamine. The resulting intermediate is then reacted with sodium nitrite. The crude product is subsequently purified by filtration and recrystallization.
Analytical Methodology: HPLC-UV
The analysis of this compound and other phenylurea herbicides in environmental samples is commonly performed using High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector.
Principle: The method involves the separation of the analyte from a sample matrix using a reversed-phase HPLC column. Quantification is achieved by detecting the UV absorbance of the analyte at a specific wavelength.
Instrumentation:
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HPLC system with a gradient pump
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Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
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UV-Vis detector
-
Sample injector (manual or autosampler)
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Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound analytical standard
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for sample cleanup and pre-concentration
Procedure Outline:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Prepare a series of working standards by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation (e.g., Water Sample):
-
Filter the water sample to remove particulate matter.
-
For trace analysis, perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Pass a known volume of the water sample through the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute this compound with a small volume of an organic solvent (e.g., acetonitrile).
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water is typically used. The exact gradient program should be optimized for the specific column and instrument.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 20 µL.
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Detection Wavelength: Phenylurea herbicides are often detected at a wavelength around 240-250 nm. The optimal wavelength for this compound should be determined by acquiring a UV spectrum.
-
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Quantification:
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Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
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Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
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Toxicological and Ecotoxicological Data
Understanding the toxicological profile of this compound is essential for assessing its risk to human health and the environment.
Table 3: Mammalian Toxicity of this compound
| Test | Species | Route | Value | Unit | Reference(s) |
| LD50 | Rat | Oral | > 2000 | mg/kg |
Table 4: Ecotoxicity of this compound
| Organism | Test | Value | Unit | Reference(s) |
| Algae | - | Highly toxic | - | |
| Earthworms | - | Moderately toxic | - |
Environmental Fate:
This compound may be persistent in soil and aquatic systems depending on environmental conditions. Due to its physicochemical properties, it has the potential to leach into groundwater.
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.
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Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would be consistent with its chemical structure, likely showing losses of the dimethylamine group, the tert-butyl group, and cleavage of the oxadiazole ring.
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Infrared Spectroscopy (IR): The IR spectrum would exhibit characteristic absorption bands for the C=O stretching of the urea and oxadiazolone groups, N-H stretching, C-N stretching, and C-Cl stretching, as well as aromatic C-H and C=C stretching vibrations.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
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¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the N-methyl protons (a singlet), and the tert-butyl protons (a singlet).
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¹³C NMR: The carbon-13 NMR spectrum would display signals for all 15 carbon atoms in their unique chemical environments, including the carbonyl carbons of the urea and oxadiazolone moieties, the aromatic carbons, the N-methyl carbons, and the carbons of the tert-butyl group.
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Conclusion
This technical guide provides a detailed chemical profile of the herbicide this compound. The information presented, including its chemical structure, physicochemical properties, mechanism of action, and analytical methodologies, serves as a valuable resource for professionals in the fields of agricultural science, environmental research, and drug development. The provided visualization of its interaction with Photosystem II offers a clear understanding of its herbicidal activity at the molecular level. Further research to obtain detailed spectroscopic data and to fully elucidate its environmental and toxicological impact is encouraged.
References
The Synthesis of Dimefuron: A Technical Guide for Researchers
A Note to the Reader: Initial research into the topic of "Dimefuron discovery and isolation from Maillard reaction" has revealed a critical inaccuracy in the foundational premise. This compound is a synthetically produced herbicide and is not a naturally occurring compound found in or isolated from the products of the Maillard reaction. This guide has been developed to provide accurate, in-depth technical information regarding the synthesis, properties, and mechanism of action of this compound, while also offering a brief overview of the Maillard reaction to clarify the distinction.
Introduction to this compound
This compound is a chemical compound classified under the phenylurea group and is utilized as a selective herbicide.[1][2] It is primarily effective in controlling annual broadleaved weeds in various crops, including cotton, peanuts, rapeseed, alfalfa, and wheat.[1] Its mode of action involves the inhibition of electron transport in photosystem II, thereby disrupting photosynthesis in susceptible plants.[1][3]
Chemical Synthesis of this compound
The production of this compound is achieved through a multi-step chemical synthesis process. The primary starting material for this synthesis is 3-chloro-4-nitroaniline. The synthesis proceeds through a series of reactions involving phosgene, dimethylamine, and sodium nitrite.
Experimental Protocol for this compound Synthesis
While specific laboratory-scale synthesis protocols can vary, the general industrial synthesis of this compound can be outlined as follows:
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Phosgenation of 3-chloro-4-nitroaniline: 3-chloro-4-nitroaniline is reacted with phosgene (COCl₂) to form an isocyanate intermediate. This reaction is typically carried out in an inert solvent.
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Reaction with Dimethylamine: The resulting isocyanate is then treated with dimethylamine ((CH₃)₂NH) to form a urea derivative.
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Reduction of the Nitro Group: The nitro group on the phenyl ring is reduced to an amino group.
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Cyclization with Sodium Nitrite: The final step involves a cyclization reaction facilitated by sodium nitrite (NaNO₂) to form the oxadiazole ring structure characteristic of this compound.
The crude this compound is then purified, typically through filtration and recrystallization, to achieve the desired purity for formulation as a herbicide.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₉ClN₄O₃ | |
| Molar Mass | 338.79 g·mol⁻¹ | |
| Appearance | Colorless and odorless solid | |
| Melting Point | 193 °C | |
| Water Solubility | 16 mg·L⁻¹ at 20 °C (practically insoluble) | |
| LD₅₀ (oral, rat) | > 2000 mg·kg⁻¹ |
Visualizing the Synthesis of this compound
The following diagram illustrates the key steps in the chemical synthesis of this compound.
Caption: Chemical synthesis pathway of this compound.
The Maillard Reaction: A Brief Overview
The Maillard reaction is a non-enzymatic browning reaction that occurs between amino acids and reducing sugars when heated. This complex series of reactions is responsible for the characteristic flavors, aromas, and colors of many cooked foods, such as seared steaks, baked bread, and roasted coffee. The products of the Maillard reaction are numerous and varied, including melanoidins, which are brown, high molecular weight polymers, and a wide range of volatile and non-volatile compounds that contribute to the sensory properties of food.
While furan and its derivatives can be formed through the Maillard reaction, these are typically simple furans and not complex synthetic molecules like this compound. The Maillard reaction can also lead to the formation of potentially harmful compounds, such as acrylamide and heterocyclic amines, depending on the reaction conditions and food matrix.
Visualizing the Maillard Reaction
The following diagram provides a simplified overview of the stages of the Maillard reaction.
Caption: Simplified overview of the Maillard reaction stages.
Conclusion
References
The Genesis of a Key Flavor Compound: An In-depth Technical Guide to the Origin of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in Food
Introduction: 4-hydroxy-2,5-dimethyl-3(2H)-furanone, commonly known as HDMF or Furaneol®, is a potent aroma compound that imparts desirable sweet, caramel-like, and fruity notes to a wide array of food products. Its presence is a critical factor in the flavor profile of many fresh and processed foods, from fruits like strawberries and pineapples to thermally treated products such as coffee and baked goods. Understanding the origins of HDMF is paramount for food scientists, researchers, and drug development professionals seeking to modulate flavor profiles, ensure product consistency, and explore its potential bioactive properties. This technical guide provides a comprehensive overview of the dual origins of HDMF in food: its natural biosynthesis in plants and microorganisms, and its formation through the Maillard reaction during thermal processing.
Biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone
In the realm of natural food products, HDMF is synthesized enzymatically, primarily in fruits. The strawberry (Fragaria x ananassa) serves as the most extensively studied model for elucidating this biosynthetic pathway.[1]
Precursors and Key Intermediates
The primary precursor for the biosynthesis of HDMF is D-fructose-1,6-bisphosphate , a central intermediate in glycolysis.[1][2] Through a series of enzymatic transformations that are not yet fully elucidated, D-fructose-1,6-bisphosphate is converted into the key intermediate, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) .[3][4]
Enzymatic Conversion
The final and crucial step in the biosynthesis of HDMF is the reduction of HMMF. This reaction is catalyzed by the enzyme Fragaria x ananassa enone oxidoreductase (FaEO) , previously identified as a quinone oxidoreductase (FaQR). FaEO utilizes NAD(P)H as a cofactor to reduce the exocyclic double bond of HMMF, yielding HDMF.
dot
Caption: Biosynthetic pathway of HDMF from D-fructose-1,6-bisphosphate.
Formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone via the Maillard Reaction
During the thermal processing of food, HDMF is a well-known product of the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids.
Precursors
A variety of reducing sugars can act as precursors for HDMF formation, including hexoses (e.g., glucose, fructose) and 6-deoxyhexoses (e.g., rhamnose). Amino acids also play a crucial role, with different amino acids influencing the yield of HDMF.
Formation Pathways
The formation of HDMF through the Maillard reaction can proceed through several proposed pathways:
-
From Hexoses: Glucose and other hexoses can undergo enolization and cyclization to form key intermediates. One important intermediate is acetylformoin , which can be formed through the retro-aldol condensation of 3-deoxyglucosone. Acetylformoin can then be reduced to HDMF.
-
From 6-Deoxyhexoses (e.g., Rhamnose): Rhamnose is a particularly efficient precursor for HDMF, with reported yields exceeding 40 mol%.
-
From Pentoses with Strecker Aldehydes: Pentoses can react with amino acids to form a 1-deoxypentosone intermediate. This intermediate can then undergo chain elongation by reacting with Strecker aldehydes (e.g., formaldehyde from glycine, acetaldehyde from alanine) to form HDMF.
dot
Caption: Major Maillard reaction pathways leading to HDMF formation.
Quantitative Data on HDMF in Food
The concentration of HDMF in food products varies significantly depending on the food matrix, processing conditions, and storage.
Table 1: Concentration of 4-hydroxy-2,5-dimethyl-3(2H)-furanone in Various Food Matrices
| Food Matrix | Concentration Range (µg/kg) | Reference(s) |
| Strawberry | 1,000 - 55,000 | |
| Pineapple | 1,600 - 27,300 | |
| Tomato | 95 - 173 | |
| Roasted Coffee | Varies with roast degree | |
| Cooked Beef | Detected | |
| Soy Sauce | Detected |
Table 2: Yield of 4-hydroxy-2,5-dimethyl-3(2H)-furanone from Maillard Reaction Precursors
| Sugar Precursor | Amino Acid | Reaction Conditions | Yield (mol%) | Reference(s) |
| L-Rhamnose | Lysine | 120°C, varying pH and concentrations | Up to 41 | |
| Pentose (Xylose) | Glycine/Alanine | 90°C, pH 7.0, 1 hour | <1% | |
| Glucose | Glycine/Arginine/Lysine | Heat treatment | Varies |
Experimental Protocols for the Analysis of HDMF
Accurate quantification of HDMF in complex food matrices requires robust analytical methodologies. The following are generalized protocols for common analytical techniques.
Extraction of HDMF from Fruit Matrices using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of HDMF from fruit juices.
-
Sample Preparation: Homogenize fresh fruit and centrifuge to obtain a clear juice supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol followed by deionized water.
-
Sample Loading: Load a known volume of the fruit juice onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water to remove sugars and other polar interferences.
-
Elution: Elute the retained HDMF from the cartridge using an appropriate organic solvent, such as methanol or diethyl ether.
-
Concentration: Concentrate the eluate under a gentle stream of nitrogen before analysis.
dot```dot digraph "SPE Workflow for HDMF Extraction" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1, fillcolor="#F1F3F4", fontcolor="#202124"];
start [label="Fruit Juice Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; condition [label="Condition SPE Cartridge\n(Methanol, Water)"]; load [label="Load Sample"]; wash [label="Wash Cartridge\n(Water)"]; elute [label="Elute HDMF\n(Organic Solvent)"]; concentrate [label="Concentrate Eluate"]; end [label="Analysis (GC-MS/HPLC)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> condition -> load -> wash -> elute -> concentrate -> end; }
Caption: Workflow for the GC-MS analysis of HDMF after derivatization.
Quantification of HDMF by High-Performance Liquid Chromatography (HPLC)
HPLC offers an alternative for the analysis of HDMF without the need for derivatization.
-
Sample Preparation: The extract from SPE can be directly injected or after appropriate dilution.
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HPLC System:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Detector: UV detector set at the maximum absorbance wavelength of HDMF (around 280-290 nm).
-
Quantification: Use an external standard calibration curve with an authentic HDMF standard.
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Conclusion
The presence and concentration of 4-hydroxy-2,5-dimethyl-3(2H)-furanone in food are a result of a complex interplay of biosynthetic and chemical formation pathways. In fresh fruits, its origin is primarily enzymatic, starting from sugar phosphates. In thermally processed foods, it is a hallmark of the Maillard reaction, with its formation influenced by the types of sugars and amino acids present, as well as the processing conditions. A thorough understanding of these formation mechanisms, coupled with robust analytical techniques for its quantification, is essential for the food industry to control and optimize the flavor profiles of their products. For researchers in drug development, the well-characterized origins and presence of this compound in the human diet may provide a basis for investigating its potential physiological effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis for the Enzymatic Formation of the Key Strawberry Flavor Compound 4-Hydroxy-2,5-dimethyl-3(2H)-furanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FaQR, Required for the Biosynthesis of the Strawberry Flavor Compound 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone, Encodes an Enone Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Dimefuron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimefuron is a synthetic chemical compound belonging to the phenylurea class of herbicides. It operates by inhibiting photosynthetic electron transport in target plant species. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and visualizations of its synthesis, mechanism of action, and analytical workflow. All quantitative data is summarized for clarity and ease of comparison.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are essential for understanding its environmental fate, biological activity, and for the development of analytical methods. These properties are summarized in the tables below.
Identification
| Property | Value | Source(s) |
| IUPAC Name | N′-[3-chloro-4-[5-(1,1-dimethylethyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]phenyl]-N,N-dimethylurea | [1] |
| CAS Number | 34205-21-5 | [2] |
| Synonyms | 3-[2-Chloro-4-(3,3-dimethylureido)phenyl]-5-tert-butyl-1,3,4-oxadiazolinone, RP 23465 | [2] |
Molecular Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₉ClN₄O₃ | [2] |
| Molecular Weight | 338.79 g/mol | [2] |
| Canonical SMILES | CC(C)(C)C1=NN(C(=O)O1)C2=C(C=C(C=C2)NC(=O)N(C)C)Cl | |
| InChI Key | DHWRNDJOGMTCPB-UHFFFAOYSA-N |
Physical Properties
| Property | Value | Notes | Source(s) |
| Physical State | Colorless crystals | At standard conditions. | |
| Melting Point | 191.2 - 193 °C | A slight discrepancy exists in the literature. | |
| Boiling Point | Not applicable | This compound is thermally labile and is expected to decompose before boiling. | |
| Solubility in Water | 16 mg/L (at 20 °C) | Moderately soluble. | |
| Solubility in Organic Solvents | Not quantitatively reported | Expected to have limited solubility in non-polar solvents and higher solubility in polar aprotic solvents based on its structure. | |
| logP (Octanol-Water Partition Coefficient) | 2.6 | Indicates a moderate degree of lipophilicity. | |
| pKa (Acid Dissociation Constant) | Not experimentally reported | Information not readily available in the literature. |
Synthesis and Mechanism of Action
Synthesis Pathway
The commercial production of this compound is a multi-step process. While a detailed, proprietary protocol is not publicly available, the general synthetic route is understood to involve the reaction of 3-chloro-4-nitroaniline with phosgene and dimethylamine, followed by further reactions to form the oxadiazole ring structure.
Mechanism of Action: Photosystem II Inhibition
This compound exerts its herbicidal effect by inhibiting photosynthesis at Photosystem II (PSII). It competitively binds to the Qв binding site on the D1 protein of the PSII complex, which is located in the thylakoid membranes of chloroplasts. This binding event blocks the electron flow from the primary quinone acceptor (Qᴀ) to the secondary quinone acceptor (Qв). The interruption of the photosynthetic electron transport chain prevents the fixation of CO₂ and the production of ATP and NADPH, which are essential for plant growth, ultimately leading to plant death.
Experimental Protocols
The following sections describe generalized methodologies for the determination of the key physical and chemical properties of this compound. These protocols are based on standard laboratory practices for organic compounds.
Determination of Melting Point
The melting point of this compound can be determined using a capillary melting point apparatus.
-
Apparatus: Melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.
-
The apparatus is allowed to cool.
-
A second sample is heated, with the temperature raised quickly to about 20 °C below the approximate melting point, then the heating rate is reduced to 1-2 °C/min.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.
-
Determination of Solubility
This protocol outlines a qualitative and semi-quantitative method for assessing the solubility of this compound in various solvents.
-
Apparatus: Test tubes, vortex mixer, analytical balance, graduated cylinders.
-
Procedure:
-
A known mass of this compound (e.g., 10 mg) is added to a test tube.
-
A known volume of the solvent (e.g., 1 mL of water, ethanol, acetone, or toluene) is added to the test tube.
-
The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
-
The mixture is allowed to stand and visually inspected for the presence of undissolved solid.
-
If the solid dissolves completely, the substance is considered soluble at that concentration. If not, it is considered insoluble or partially soluble.
-
For a more quantitative measure, the saturated solution can be filtered, and the concentration of this compound in the filtrate can be determined using a suitable analytical technique such as HPLC-UV.
-
Determination of Octanol-Water Partition Coefficient (logP)
The shake-flask method is a standard approach for the experimental determination of logP.
-
Apparatus: Separatory funnel, shaker, centrifuge, analytical instrument (e.g., HPLC-UV or GC-MS).
-
Procedure:
-
n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
A known amount of this compound is dissolved in either the water-saturated octanol or the octanol-saturated water.
-
A known volume of this solution is placed in a separatory funnel with a known volume of the other phase.
-
The funnel is shaken until equilibrium is reached (e.g., for 1 hour).
-
The mixture is centrifuged to ensure complete phase separation.
-
The concentration of this compound in both the aqueous and octanolic phases is determined using an appropriate analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
-
Analytical Workflow for Environmental Samples
The analysis of this compound in environmental matrices such as soil and water typically involves sample extraction, cleanup, and instrumental analysis. A general workflow for the analysis of phenylurea herbicides is presented below.
Conclusion
References
- 1. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 2. This compound | C15H19ClN4O3 | CID 91612 - PubChem [pubchem.ncbi.nlm.nih.gov]
Dimefuron CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimefuron is a selective herbicide belonging to the phenylurea class of chemical compounds.[1] Primarily used for the control of annual broadleaved weeds, it is absorbed predominantly through the roots of plants.[2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, synthesis, and relevant experimental and analytical protocols for research and development purposes.
Physicochemical and Toxicological Properties
This compound is a colorless and odorless solid with low solubility in water.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 34205-21-5 | [1][3] |
| Molecular Formula | C₁₅H₁₉ClN₄O₃ | |
| Molecular Weight | 338.79 g/mol | |
| Melting Point | 193 °C | |
| Water Solubility | 16 mg/L at 20 °C | |
| LD₅₀ (Oral, Rat) | > 2000 mg/kg |
Mechanism of Action: Inhibition of Photosystem II
This compound's herbicidal activity stems from its role as a potent and specific inhibitor of photosynthetic electron transport in Photosystem II (PSII). It disrupts the normal flow of electrons by binding to the D1 protein of the PSII reaction center, specifically at the QB binding site. This binding is competitive with plastoquinone, the native electron acceptor. By blocking the binding of plastoquinone, this compound effectively halts the electron transfer from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby interrupting the Hill reaction. This inhibition leads to a cascade of events, including the cessation of ATP and NADPH production, ultimately resulting in plant death.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A general synthetic route starts from 3-chloro-4-nitroaniline, which undergoes reactions with phosgene, dimethylamine, and sodium nitrite. Another described commercial production method involves the reaction of 3,3-dimethylurea with phosgene or a phosgene equivalent, followed by condensation with a benzofuran derivative.
Experimental Protocols
To study the effects of this compound on photosynthetic activity, several key experiments can be performed. These protocols are fundamental for determining the inhibitory potency and mechanism of action of this compound and other PSII-inhibiting herbicides.
Thylakoid Membrane Isolation
Objective: To isolate functional thylakoid membranes from plant material for in vitro assays.
Materials:
-
Fresh spinach or pea leaves
-
Grinding buffer (e.g., 50 mM HEPES-NaOH pH 7.5, 300 mM sucrose, 5 mM MgCl₂)
-
Wash buffer (e.g., 25 mM MES-NaOH pH 6.0, 10 mM NaCl, 5 mM MgCl₂)
-
Miracloth or cheesecloth
-
Centrifuge
Procedure:
-
Homogenize fresh leaf tissue in ice-cold grinding buffer using a blender.
-
Filter the homogenate through several layers of miracloth or cheesecloth to remove large debris.
-
Centrifuge the filtrate at a low speed (e.g., 1,500 x g) for 10 minutes to pellet the chloroplasts.
-
Resuspend the pellet in a hypotonic buffer to lyse the chloroplasts and release the thylakoids.
-
Centrifuge at a higher speed (e.g., 3,000 x g) for 10 minutes to pellet the thylakoid membranes.
-
Wash the thylakoid pellet with the wash buffer and resuspend in a suitable assay buffer.
-
Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.
Measurement of Photosystem II Activity (Oxygen Evolution)
Objective: To quantify the rate of photosynthetic oxygen evolution in the presence of varying concentrations of this compound to determine its inhibitory effect.
Materials:
-
Isolated thylakoid membranes
-
Assay buffer (e.g., 50 mM HEPES-NaOH pH 7.2, 100 mM sucrose, 5 mM MgCl₂, 10 mM NaCl)
-
Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP or potassium ferricyanide)
-
This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
Clark-type oxygen electrode or other oxygen sensor
-
Light source
Procedure:
-
Calibrate the oxygen electrode with air-saturated and deoxygenated water.
-
Add a known amount of isolated thylakoids to the oxygen electrode chamber containing the assay buffer and the artificial electron acceptor.
-
Allow the thylakoids to equilibrate in the dark.
-
Illuminate the sample with a saturating light source and record the rate of oxygen evolution.
-
Add different concentrations of this compound to the chamber and measure the corresponding rates of oxygen evolution.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of oxygen evolution) can be calculated from the dose-response curve.
Chlorophyll a Fluorescence Measurement
Objective: To assess the effect of this compound on the quantum efficiency of PSII by measuring changes in chlorophyll a fluorescence.
Materials:
-
Intact leaves, algal cells, or isolated thylakoids
-
This compound solutions of varying concentrations
-
Pulse-Amplitude-Modulation (PAM) fluorometer
Procedure:
-
Dark-adapt the samples for at least 20-30 minutes.
-
Measure the minimal fluorescence (F₀) by applying a weak measuring light.
-
Apply a saturating pulse of light to measure the maximal fluorescence (Fₘ).
-
Calculate the maximum quantum yield of PSII (Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ).
-
Treat the samples with different concentrations of this compound and repeat the measurements.
-
An increase in F₀ and a decrease in Fᵥ/Fₘ are indicative of PSII inhibition.
Analytical Methods for Residue Analysis
The detection and quantification of this compound residues in environmental samples such as soil and water are crucial for monitoring and regulatory purposes. The primary analytical technique for this is chromatography coupled with mass spectrometry.
Sample Preparation (QuEChERS Method - Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
Extraction: A representative sample (e.g., soil) is homogenized and extracted with an organic solvent (e.g., acetonitrile).
-
Salting-out: Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation and partition the analytes into the organic layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is mixed with a combination of sorbents (e.g., primary secondary amine - PSA, C18) to remove interfering matrix components like fatty acids and pigments.
-
The mixture is centrifuged, and the supernatant is collected for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS/MS):
-
Separation: The cleaned-up extract is injected into a gas chromatograph, where this compound is separated from other compounds based on its volatility and interaction with the stationary phase of the capillary column.
-
Detection and Quantification: The separated compound enters a tandem mass spectrometer (MS/MS). The molecule is ionized, and specific precursor and product ion transitions are monitored (Multiple Reaction Monitoring - MRM) for highly selective and sensitive quantification.
Conclusion
This compound is an effective phenylurea herbicide that functions by inhibiting Photosystem II. This guide has provided a detailed overview of its chemical properties, mechanism of action, synthesis, and key experimental and analytical methodologies. The presented protocols offer a solid foundation for researchers and scientists in the fields of plant science, weed science, and environmental science to further investigate the properties and impacts of this compound. The detailed understanding of its mode of action and the availability of robust analytical methods are essential for its effective and safe use, as well as for the development of new herbicidal compounds.
References
Solubility Profile of Dimefuron: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Dimefuron, a phenylurea herbicide. Due to the limited availability of direct quantitative solubility data for this compound, this document leverages data from structurally similar and commonly studied phenylurea herbicides—Diuron, Linuron, and Isoproturon—to provide a robust estimation of its solubility profile. This guide also details standardized experimental protocols for determining solubility and the analytical methods required for quantification, enabling researchers to perform their own assessments.
Estimated Solubility of this compound in Various Solvents
Table 1: Solubility of Structurally Similar Phenylurea Herbicides
| Solvent | Diuron | Linuron | Isoproturon |
| Water | 42 mg/L (25 °C)[2] | 81 mg/L (25 °C)[3] | 70.2 mg/L[4] |
| Acetone | 53 g/kg (27 °C)[2] | 500 g/kg (25 °C) | 38 g/L (20 °C) |
| Benzene | 1.2 g/kg (27 °C) | 150 g/kg (25 °C) | 5 g/L (20 °C) |
| Ethanol | - | 150 g/kg (25 °C) | - |
| Methanol | - | - | 75 g/L (20 °C) |
| Dichloromethane | - | - | 63 g/L (20 °C) |
| Xylene | - | 130 g/kg (25 °C) | 4 g/L (20 °C) |
| n-Heptane | - | 15 g/kg (25 °C) | - |
| DMSO | - | 100 mg/mL | 125 mg/mL |
Note: The solubility of Diuron has been extensively studied in 49 different organic solvents, and this data is available in the scientific literature for further reference.
Experimental Protocols for Solubility Determination
The following sections detail standardized methods for determining the solubility of a compound like this compound in both aqueous and organic solvents.
Aqueous Solubility Determination (OECD Guideline 105)
The internationally recognized OECD Guideline 105 provides two primary methods for determining water solubility: the Flask Method and the Column Elution Method. The choice of method depends on the expected solubility of the substance.
1. Flask Method (for solubilities > 10⁻² g/L):
This method involves saturating water with the test substance at a specific temperature and measuring the concentration of the substance in the aqueous phase.
-
Apparatus:
-
Constant temperature bath
-
Mechanical shaker or magnetic stirrer
-
Glass flasks with stoppers
-
Centrifuge or filtration apparatus (e.g., membrane filter with a pore size of 0.45 µm)
-
Analytical instrument for quantification (e.g., HPLC-UV)
-
-
Procedure:
-
An excess amount of this compound is added to a flask containing a known volume of deionized water.
-
The flask is tightly stoppered and placed in a constant temperature bath, typically maintained at 20 ± 0.5 °C.
-
The mixture is agitated (shaken or stirred) for a sufficient period to reach equilibrium. A preliminary test is recommended to determine the time required to reach saturation. The OECD guideline suggests stirring for at least 24 hours.
-
After reaching equilibrium, the agitation is stopped, and the mixture is allowed to stand for at least 24 hours at the test temperature to allow for the separation of undissolved material.
-
A sample of the supernatant is carefully withdrawn.
-
To remove any undissolved particles, the sample is centrifuged or filtered.
-
The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The experiment should be performed in triplicate.
-
2. Column Elution Method (for solubilities < 10⁻² g/L):
This method is suitable for substances with low solubility and involves passing water through a column packed with an inert support material coated with the test substance.
-
Apparatus:
-
Jacketed chromatography column
-
Constant temperature water circulator
-
Peristaltic pump
-
Inert support material (e.g., glass beads, silica gel)
-
Fraction collector
-
Analytical instrument for quantification (e.g., HPLC-UV)
-
-
Procedure:
-
The inert support material is coated with an excess of this compound.
-
The coated support is packed into the chromatography column.
-
Water is pumped through the column at a slow, constant flow rate. The column is maintained at a constant temperature (e.g., 20 ± 0.5 °C) using the water circulator.
-
Fractions of the eluate are collected at regular intervals.
-
The concentration of this compound in each fraction is determined.
-
A plateau in the concentration of successive fractions indicates that saturation has been reached. The solubility is the average concentration of the fractions in the plateau region.
-
Organic Solvent Solubility Determination
A general protocol for determining the solubility of this compound in organic solvents can be adapted from the flask method described above.
-
Procedure:
-
Add an excess amount of this compound to a volumetric flask.
-
Add the desired organic solvent in small increments, vortexing or sonicating after each addition to facilitate dissolution.
-
Continue adding the solvent until the this compound is completely dissolved.
-
Alternatively, for determining the saturation solubility, add an excess of this compound to a known volume of the organic solvent in a sealed container.
-
Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Centrifuge or filter the sample to remove undissolved solid.
-
Dilute an aliquot of the supernatant with a suitable solvent and analyze the concentration using a validated analytical method.
-
Analytical Method for Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a common and reliable method for the quantitative analysis of phenylurea herbicides like this compound.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Chromatographic Conditions (Typical):
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. The exact ratio will need to be optimized for this compound to achieve good peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a suitable wavelength (e.g., around 240-250 nm) should be selected for maximum absorbance.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
A calibration curve is constructed by preparing a series of standard solutions of this compound of known concentrations.
-
The peak area of the analyte in the experimental samples is measured and the concentration is determined by interpolation from the calibration curve.
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship of factors influencing solubility.
Caption: Experimental workflow for determining the solubility of this compound using the flask method.
Caption: Key factors influencing the solubility of a chemical compound like this compound.
References
Spectroscopic Profile of Dimefuron: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the herbicide Dimefuron. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document adheres to stringent data presentation and visualization standards to ensure clarity and ease of use.
Mass Spectrometry (MS)
Mass spectrometry data is critical for determining the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₉ClN₄O₃ | [1] |
| Molecular Weight | 338.79 g/mol | [1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [1] |
| Precursor Ion (m/z) | 339.1218 [M+H]⁺ | [1] |
| Major Fragment Ions (m/z) | Relative Intensity | |
| 72.0444 | 999 | [1] |
| 167.0006 | 736 | |
| 339.1218 | 328 | |
| 256.0482 | 136 | |
| 295.1319 | 54 |
A GC-MS spectrum of this compound is also noted to be available from Prof. L. Mondello (Chromaleont s.r.l./Univ. Messina, Italy).
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
A plausible experimental protocol for the LC-MS analysis of this compound is as follows:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile. This stock solution is then diluted to an appropriate concentration for analysis. For complex matrices, a solid-phase extraction (SPE) with a C18 cartridge may be employed for sample clean-up and pre-concentration.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) system coupled to a high-resolution mass spectrometer, such as a Q Exactive Orbitrap Thermo Scientific, is used.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., XBridge C18, 3.5 µm, 2.1x50mm, Waters) is suitable for separation.
-
Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) is typically used.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is maintained.
-
Injection Volume: 5-10 µL of the sample is injected.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Fragmentation Mode: Higher-energy C-trap dissociation (HCD).
-
Collision Energy: A nominal collision energy of 30 eV is applied to induce fragmentation.
-
Data Acquisition: The mass spectrometer is operated in full scan mode to detect the precursor ion and in MS2 mode to obtain the fragmentation pattern.
-
Experimental Workflow: Mass Spectrometry
Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of infrared radiation. A vapor phase IR spectrum for this compound is available on SpectraBase. While the full spectrum requires a subscription to access, the key functional group absorptions can be predicted based on the structure of this compound.
Table 2: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3300-3100 | N-H | Stretching |
| 3000-2850 | C-H (alkyl) | Stretching |
| ~1780 | C=O (oxadiazolone) | Stretching |
| ~1650 | C=O (urea) | Stretching |
| 1600-1450 | C=C (aromatic) | Stretching |
| ~1250 | C-N | Stretching |
| ~800 | C-Cl | Stretching |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
A standard protocol for obtaining an FTIR spectrum of a solid sample like this compound is as follows:
-
Sample Preparation: The solid this compound sample is finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for a vapor phase spectrum, the sample would be heated under vacuum to generate a vapor that can be introduced into a gas cell.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for the analysis.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.
-
The sample is placed in the spectrometer's beam path.
-
The infrared spectrum is recorded over a typical range of 4000 to 400 cm⁻¹.
-
Multiple scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum of percentage transmittance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.
Experimental Workflow: Infrared Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While specific, verified ¹H and ¹³C NMR data for this compound were not found in the public databases searched, predicted chemical shifts can be estimated based on its chemical structure.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic protons | 7.0 - 8.0 | Multiplets |
| N-H | 6.5 - 8.5 | Broad singlet |
| N-CH₃ | ~3.0 | Singlet |
| C(CH₃)₃ | ~1.3 | Singlet |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (oxadiazolone) | 150 - 160 |
| C=O (urea) | 150 - 160 |
| Aromatic carbons | 110 - 140 |
| C(CH₃)₃ (quaternary) | 30 - 40 |
| N-CH₃ | ~35 |
| C(CH₃)₃ (methyls) | ~28 |
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
A standard one-pulse sequence is used to acquire the free induction decay (FID).
-
A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
The FID is Fourier transformed to generate the ¹H NMR spectrum.
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon frequency.
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal.
-
A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
The FID is Fourier transformed to generate the ¹³C NMR spectrum.
-
-
Data Analysis: The chemical shifts, multiplicities, and integration of the signals in the ¹H spectrum, and the chemical shifts in the ¹³C spectrum, are analyzed to determine the structure of the molecule.
Experimental Workflow: Nuclear Magnetic Resonance Spectroscopy
References
An In-depth Technical Guide to the Thermal Stability and Degradation of Dimefuron
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for assessing the thermal stability and degradation pathways of the herbicide Dimefuron. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on the established thermal behavior of structurally related phenylurea herbicides and outlines the standard experimental protocols for such an analysis. The provided data and pathways should be considered illustrative examples based on chemical principles and the known degradation patterns of this class of compounds.
Introduction to this compound and its Thermal Stability
This compound, a substituted phenylurea herbicide, is utilized for the control of broadleaf weeds. The thermal stability of such active pharmaceutical ingredients (APIs) and agrochemicals is a critical parameter that influences their shelf-life, formulation development, and potential for degradation under various storage and application conditions. Understanding the thermal decomposition of this compound is essential for ensuring its efficacy and safety, as degradation products may possess altered toxicity or environmental fate.
Phenylurea herbicides are known to be thermally labile, often undergoing decomposition at elevated temperatures. The primary degradation pathway for this class of compounds involves the cleavage of the C-N bond in the urea linkage.
Experimental Protocols for Thermal Analysis
A thorough investigation of the thermal stability of a compound like this compound typically employs a combination of thermoanalytical techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss associated with degradation.
Methodology: A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible. The sample is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve plots the percentage of mass loss versus temperature. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and to detect exothermic or endothermic events associated with decomposition.
Methodology: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference. Both pans are heated in the DSC instrument at a constant rate (e.g., 10 °C/min) under a controlled atmosphere. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The resulting DSC thermogram plots heat flow versus temperature. An endothermic peak typically represents melting, while exothermic peaks indicate decomposition or other chemical reactions.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile degradation products formed during the thermal decomposition of this compound.
Methodology: A microgram-scale sample of this compound is rapidly heated to a specific decomposition temperature in a pyrolyzer that is directly coupled to a GC-MS system. The thermal energy causes the molecule to fragment into smaller, more volatile compounds. These degradation products are then separated by the gas chromatography column based on their boiling points and polarity. The separated compounds are subsequently ionized and fragmented in the mass spectrometer, allowing for their identification based on their unique mass spectra.
Data Presentation: Illustrative Thermal Stability Data
The following table summarizes the type of quantitative data that would be obtained from TGA and DSC analyses of a phenylurea herbicide like this compound. Note: The values presented here are illustrative and not based on experimental data for this compound.
| Parameter | Method | Illustrative Value | Interpretation |
| Melting Point (Tm) | DSC | 150 - 160 °C | Temperature at which the solid phase transitions to a liquid. |
| Onset Decomposition Temperature (Tonset) | TGA/DSC | ~180 °C | The temperature at which significant thermal degradation begins. |
| Peak Decomposition Temperature (Tpeak) | TGA (DTG) | ~220 °C | The temperature at which the rate of mass loss is at its maximum. |
| Mass Loss (Stage 1) | TGA | ~45% | Corresponds to the initial cleavage of the urea linkage. |
| Mass Loss (Stage 2) | TGA | ~30% | Further degradation of the initial breakdown products. |
| Enthalpy of Decomposition (ΔHd) | DSC | -150 J/g | The heat released during the exothermic decomposition process. |
Degradation Pathways and Mechanisms
Based on the known chemistry of phenylurea herbicides, the thermal degradation of this compound is expected to proceed through the following key steps.
Primary Degradation Pathway
The primary and most well-documented thermal degradation pathway for N,N-dimethyl-N'-phenylurea herbicides is the cleavage of the C-N bond between the carbonyl group and the phenyl-substituted nitrogen atom. This reaction is believed to proceed through a four-centered intramolecular rearrangement (a pericyclic reaction), yielding an isocyanate and an amine as the primary degradation products.
Primary thermal degradation pathway of this compound.
Experimental Workflow for Degradation Analysis
The following diagram illustrates a typical workflow for the comprehensive analysis of this compound's thermal degradation.
Experimental workflow for thermal degradation analysis.
Conclusion
Early Studies on the Biological Activity of Dimefuron: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimefuron is a substituted phenylurea herbicide recognized for its activity against a variety of broadleaf weeds. This technical guide delves into the core biological activity of this compound, focusing on its mechanism of action as understood from early and foundational research in the field of herbicide science. Due to a scarcity of specific, publicly available quantitative data from early studies on this compound itself, this paper will utilize data and protocols from studies on Diuron (DCMU), a structurally similar and extensively researched phenylurea herbicide, to provide representative insights into the biological effects of this herbicide class. The principles of action and experimental approaches are highly conserved across this chemical family.
Core Mechanism of Action: Photosystem II Inhibition
Early research firmly established that this compound, like other phenylurea herbicides, acts as a potent and specific inhibitor of photosynthesis.[1][2][3] The primary target of this inhibition is Photosystem II (PSII), a critical protein complex within the thylakoid membranes of chloroplasts responsible for the light-dependent reactions of photosynthesis.[4][5]
The mechanism centers on the disruption of the photosynthetic electron transport chain. This compound binds to a specific niche on the D1 protein of the PSII reaction center. This binding site is normally occupied by plastoquinone (PQ), a mobile electron carrier. By competitively binding to the D1 protein, this compound physically blocks the binding of plastoquinone, thereby interrupting the flow of electrons from PSII. This blockage leads to a cascade of events culminating in plant death:
-
Inhibition of ATP and NADPH Synthesis: The disruption of the electron transport chain halts the production of ATP and NADPH, the energy and reducing power, respectively, necessary for carbon fixation in the Calvin cycle.
-
Oxidative Stress: The blockage of electron flow leads to the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. These ROS cause rapid lipid peroxidation and destruction of cellular membranes, leading to cellular leakage and rapid necrosis.
-
Phytotoxic Symptoms: The visible symptoms of this compound activity, such as interveinal chlorosis (yellowing) followed by necrosis (tissue death), are direct consequences of the inhibition of photosynthesis and subsequent oxidative damage. These symptoms typically appear on older leaves first, as the herbicide is transported through the xylem.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 4. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 5. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
Methodological & Application
Quantifying Dimefuron in Food Products: A Guide to Analytical Methods
Dimefuron, a urea-based herbicide, requires sensitive and robust analytical methods for its quantification in various food matrices to ensure food safety and compliance with regulatory limits. This document provides detailed application notes and protocols for the determination of this compound residues in food products, primarily focusing on the widely adopted QuEChERS sample preparation method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Introduction
The analysis of pesticide residues like this compound in food is crucial for consumer protection.[1] Analytical methods must be capable of detecting and quantifying these residues at low levels in complex food matrices.[1] The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has become a cornerstone of pesticide residue analysis due to its simplicity, speed, and broad applicability.[2][3] This approach, combined with the high sensitivity and selectivity of LC-MS/MS, provides a powerful tool for monitoring this compound in a variety of food products, including fruits, vegetables, and cereals.[4]
Analytical Methods
The recommended workflow for quantifying this compound in food products involves two main stages: sample preparation using the QuEChERS method and instrumental analysis by LC-MS/MS.
Sample Preparation: The QuEChERS Protocol
The QuEChERS method is a streamlined sample preparation technique that involves solvent extraction and dispersive solid-phase extraction (dSPE) for cleanup. It is highly effective for extracting a wide range of pesticides from various food matrices.
Experimental Protocol:
-
Sample Homogenization: A representative portion of the food sample (e.g., fruits, vegetables) is thoroughly homogenized to ensure uniformity. For dry samples, a rehydration step with purified water may be necessary.
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add internal standards if required.
-
Add the appropriate QuEChERS extraction salt packet (commonly containing magnesium sulfate, sodium chloride, and buffering salts like sodium citrate).
-
Shake vigorously for 1 minute to ensure thorough mixing and extraction of this compound into the acetonitrile layer.
-
Centrifuge the tube to separate the organic layer from the aqueous and solid phases.
-
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE):
-
Take an aliquot of the acetonitrile supernatant (typically 1-8 mL) and transfer it to a dSPE cleanup tube.
-
The dSPE tube contains a mixture of sorbents designed to remove interfering matrix components. A common combination for many food matrices is primary secondary amine (PSA) to remove sugars and organic acids, and C18 to remove fats. For pigmented samples, graphitized carbon black (GCB) may be included.
-
Vortex the tube for 30 seconds to 1 minute.
-
Centrifuge to pellet the dSPE sorbent and other matrix components.
-
-
Final Extract Preparation:
-
The resulting supernatant is the final extract.
-
This extract can be directly analyzed by LC-MS/MS or may be diluted with a suitable solvent to match the initial mobile phase conditions.
-
Instrumental Analysis: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of this compound due to its high sensitivity, selectivity, and ability to handle complex matrices.
Experimental Protocol:
-
Chromatographic Separation (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of urea-based herbicides.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization, is employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL of the final extract is injected.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for this compound.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and monitoring for one or more characteristic product ions. This highly selective technique minimizes matrix interference.
-
Method Validation: The analytical method must be validated to ensure it is fit for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).
-
Data Presentation
The performance of the analytical method should be thoroughly validated. The following table summarizes typical performance characteristics for multi-residue pesticide analysis methods based on QuEChERS and LC-MS/MS. Specific values for this compound must be determined experimentally.
| Parameter | Typical Value/Range | Description |
| **Linearity (R²) ** | ≥ 0.99 | Indicates a good correlation between the instrument response and the analyte concentration over a defined range. |
| Limit of Detection (LOD) | 0.001 - 0.01 mg/kg | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.005 - 0.01 mg/kg | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Accuracy (Recovery) | 70 - 120% | The percentage of the known amount of analyte recovered from a spiked sample, indicating the accuracy of the method. |
| Precision (RSD) | ≤ 20% | The relative standard deviation of replicate measurements, indicating the repeatability of the method. |
Visualization of Workflows
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound analysis in food.
Logical Flow of the Analytical Method
Caption: Logical flow of the analytical method.
References
Measuring Apoptosis Induced by Dimefuron: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for researchers to investigate and quantify apoptosis induced by the compound Dimefuron. Given that the apoptotic-inducing potential of this compound is not extensively characterized, this guide outlines a systematic approach to assess its effects on cell viability and the activation of key apoptotic pathways. Detailed protocols for essential assays, including MTT, Annexin V/Propidium Iodide (PI) staining, Caspase activity assays, and Western blotting for key apoptotic proteins, are provided.
Introduction to Apoptosis
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis, development, and elimination of damaged or infected cells. It is characterized by distinct morphological and biochemical features, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation. Dysregulation of apoptosis is implicated in various diseases, including cancer and autoimmune disorders.
There are two primary apoptotic pathways:
-
The Intrinsic (Mitochondrial) Pathway: Initiated by cellular stress, this pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c. This triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3.
-
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to transmembrane death receptors. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which then activates executioner caspases.
Experimental Workflow for Assessing this compound-Induced Apoptosis
A multi-parametric approach is recommended to conclusively determine if this compound induces apoptosis and to elucidate the underlying mechanism. The following workflow provides a logical sequence of experiments.
Caption: A logical workflow for investigating this compound-induced apoptosis.
Data Presentation
Quantitative data from the following experiments should be recorded and analyzed. The tables below are templates for data presentation.
Table 1: Cytotoxicity of this compound (MTT Assay)
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 1 | 1.10 | 0.06 | 88 |
| 10 | 0.85 | 0.05 | 68 |
| 50 | 0.62 | 0.04 | 49.6 |
| 100 | 0.30 | 0.03 | 24 |
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (IC50) | 60.5 ± 3.5 | 25.8 ± 2.8 | 13.7 ± 1.9 |
| Positive Control | 10.1 ± 1.5 | 75.3 ± 4.2 | 14.6 ± 2.0 |
Table 3: Caspase Activity
| Treatment | Caspase-3/7 Activity (Fold Change) | Caspase-8 Activity (Fold Change) | Caspase-9 Activity (Fold Change) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.15 |
| This compound (IC50) | 4.5 ± 0.4 | 1.2 ± 0.3 | 3.8 ± 0.5 |
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Cell culture medium
-
This compound stock solution
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[1]
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Detection of Apoptosis by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the predetermined IC50 concentration for the desired time.
-
Harvest 1-5 x 10⁵ cells by centrifugation.
-
Wash cells once with cold 1X PBS.
-
Resuspend cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze immediately by flow cytometry.
-
Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Protocol 3: Caspase Activity Assays (Colorimetric or Luminescent)
These assays quantify the activity of key caspases.
Materials:
-
Caspase-3/7, -8, and -9 activity assay kits (e.g., Caspase-Glo®)
-
Cell lysis buffer
-
Microplate reader (absorbance or luminescence)
Procedure (General):
-
Plate and treat cells with this compound as described previously.
-
Lyse the cells according to the kit manufacturer's protocol.
-
Add the specific caspase substrate (e.g., DEVD for caspase-3/7, IETD for caspase-8, LEHD for caspase-9) to the cell lysate.
-
Incubate for 1-2 hours at 37°C.
-
Measure the signal (absorbance at 405 nm for colorimetric assays or luminescence) using a microplate reader.
-
Calculate the fold increase in caspase activity relative to the untreated control.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key apoptotic proteins.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Treat cells with this compound, then lyse them in RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-50 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Signaling Pathways and Visualizations
The following diagrams illustrate the key apoptotic pathways that may be affected by this compound.
Caption: Overview of the intrinsic and extrinsic apoptotic signaling pathways.
References
Experimental Model for Studying the Antitumor Effects of Novel Furanone Compounds
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides a comprehensive experimental framework for investigating the antitumor properties of novel furanone compounds, exemplified by the study of a representative molecule. The protocols outlined herein are designed to assess the cytotoxic and apoptotic effects of such compounds on cancer cells and to elucidate the underlying molecular mechanisms.
Introduction
Furanone derivatives represent a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, including anticancer activities. This document details an experimental model for the preclinical evaluation of a novel furanone derivative, referred to herein as "the compound," as a potential antitumor agent. The methodologies described are based on established and widely used assays to ensure reproducibility and comparability of results.
Data Presentation
The following tables summarize hypothetical quantitative data for a novel furanone compound, illustrating its cytotoxic effects and its impact on key apoptotic markers.
Table 1: Cytotoxicity of the Furanone Compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 22.5 ± 2.1 |
| HCT-116 | Colorectal Carcinoma | 10.8 ± 1.5 |
| A549 | Lung Carcinoma | 25.1 ± 2.9 |
| HeLa | Cervical Adenocarcinoma | 18.6 ± 2.2 |
| HepG2 | Hepatocellular Carcinoma | 12.4 ± 1.3 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of the Furanone Compound on Apoptosis Induction in HCT-116 Cells
| Treatment | % of Apoptotic Cells (Annexin V+/PI-) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 3.5 ± 0.5 | 1.0 ± 0.1 |
| Furanone Compound (10 µM) | 28.9 ± 3.2 | 4.8 ± 0.6 |
| Furanone Compound (20 µM) | 45.1 ± 4.5 | 8.2 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments. Apoptotic cells were quantified by flow cytometry after 24 hours of treatment. Caspase activity was measured using a luminometric assay.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present and are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Novel furanone compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the furanone compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells.[2]
Materials:
-
Cancer cells (e.g., HCT-116)
-
Novel furanone compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with the furanone compound at the desired concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Caspase Activity Assay
Principle: A key event in apoptosis is the activation of a cascade of proteases called caspases. This assay utilizes a luminogenic substrate for caspase-3 and -7, which are key executioner caspases. The amount of light produced is proportional to the amount of caspase activity.[3]
Materials:
-
Cancer cells (e.g., HCT-116)
-
Novel furanone compound
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Luminometer
Protocol:
-
Seed cells in a 96-well white-walled plate and treat with the furanone compound for 24 hours.
-
Add the Caspase-Glo® 3/7 reagent to each well and incubate at room temperature for 1 hour.
-
Measure the luminescence using a luminometer.
-
Express the results as a fold change in caspase activity compared to the vehicle control.
In Vivo Antitumor Efficacy in a Xenograft Model
Principle: This protocol describes the use of an athymic nude mouse model to evaluate the in vivo antitumor activity of the furanone compound. Human cancer cells are implanted subcutaneously, and tumor growth is monitored following treatment.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Human cancer cells (e.g., HCT-116)
-
Matrigel
-
Novel furanone compound
-
Vehicle solution (e.g., DMSO/Cremophor/saline)
-
Calipers
Protocol:
-
Subcutaneously inject a suspension of HCT-116 cells (e.g., 5 x 10⁶ cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups (n=8-10 per group).
-
Administer the furanone compound (e.g., via intraperitoneal injection) at predetermined doses daily for a specified period (e.g., 21 days). The control group receives the vehicle only.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway involved in the furanone compound's antitumor action.
References
Application Notes and Protocols for the Use of Dimethyl Fumarate (DMF) in Cell Culture Studies
Disclaimer: The following application notes and protocols are based on the scientific literature for Dimethyl Fumarate (DMF) . The term "Dimefuron" did not yield specific results in scientific databases, and it is strongly presumed to be a typographical error for Dimethyl Fumarate, a well-researched compound with significant applications in cell biology.
Introduction
Dimethyl Fumarate (DMF) is a cell-permeable small molecule and an ester of fumaric acid. It is an FDA-approved drug for the treatment of multiple sclerosis and psoriasis. In cell culture studies, DMF is widely utilized for its potent anti-inflammatory, antioxidant, and anti-cancer properties. Its mechanisms of action are multifaceted, primarily involving the activation of the Nrf2 antioxidant response pathway and the inhibition of the pro-inflammatory NF-κB signaling pathway. These characteristics make DMF a valuable tool for researchers in drug development and cell biology to investigate oxidative stress, inflammation, and cancer cell proliferation.
Mechanism of Action
The primary mechanisms of action of Dimethyl Fumarate in a cellular context are:
-
Activation of the Nrf2 Pathway: DMF is a potent activator of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. DMF, being an electrophile, reacts with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[1] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.[1] This leads to the transcription of a wide array of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[2]
-
Inhibition of the NF-κB Pathway: DMF has been shown to inhibit the Nuclear Factor kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation and cell survival.[3] The inhibitory action of DMF on NF-κB is, in part, mediated by its ability to covalently modify the p65 subunit of NF-κB, which prevents its nuclear translocation and transcriptional activity. This leads to a downregulation of pro-inflammatory cytokines and other NF-κB target genes.
-
Other Mechanisms: DMF can also induce a transient depletion of cellular glutathione (GSH), leading to an adaptive response and subsequent increase in GSH levels. Additionally, it can act as an agonist for the hydroxycarboxylic acid receptor 2 (HCAR2) and inhibit aerobic glycolysis in immune cells.
Data Presentation: Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Dimethyl Fumarate in various cancer cell lines, as reported in the literature. These values can serve as a starting point for determining the effective concentration range in your specific cell culture model.
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Duration | Reference |
| MCF-7 | Breast Cancer | ~100 | 72 hours | |
| MDA-MB-231 | Breast Cancer | Varies | Not Specified | |
| BT-549 | Breast Cancer | Varies | Not Specified | |
| PANC-1 | Pancreatic Cancer | Dose-dependent decrease in viability up to 800 µM | 24 hours | |
| Miapaca-2 | Pancreatic Cancer | Dose-dependent decrease in viability up to 800 µM | 24 hours | |
| CFPAC-1 | Pancreatic Cancer | Dose-dependent decrease in viability up to 800 µM | 24 hours | |
| Patu-8988 | Pancreatic Cancer | Dose-dependent decrease in viability up to 800 µM | 24 hours | |
| CAL27 | Oral Squamous Cell Carcinoma | Significant viability reduction at 500 µM | 24 hours | |
| HSC-2 | Oral Squamous Cell Carcinoma | Significant viability reduction at 500 µM | 24 hours | |
| HSC-3 | Oral Squamous Cell Carcinoma | Significant viability reduction at 500 µM | 24 hours | |
| MCC13 | Merkel Cell Carcinoma | Effective at doses from 10 µmol/L | Not Specified | |
| MCC14.2 | Merkel Cell Carcinoma | Effective at doses from 50 µmol/L | Not Specified | |
| MCC26 | Merkel Cell Carcinoma | More sensitive, effective from 10 µmol/L | 48 hours |
Mandatory Visualizations
Caption: Dimethyl Fumarate (DMF) activates the Nrf2 signaling pathway.
Caption: Dimethyl Fumarate (DMF) inhibits the NF-κB signaling pathway.
Caption: General experimental workflow for cell-based assays with DMF.
Experimental Protocols
Preparation of Dimethyl Fumarate (DMF) Stock Solution
Materials:
-
Dimethyl Fumarate (DMF) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of DMF (e.g., 100 mM) in DMSO.
-
To do this, weigh the appropriate amount of DMF powder and dissolve it in the required volume of DMSO. For example, to make 1 ml of a 100 mM stock solution, dissolve 14.41 mg of DMF (MW: 144.13 g/mol ) in 1 ml of DMSO.
-
Vortex thoroughly until the DMF is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of DMF on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
Dimethyl Fumarate (DMF) stock solution
-
MTT solution (5 mg/ml in sterile PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for vehicle control (cells treated with DMSO at the same final concentration as the highest DMF treatment) and blank (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
DMF Treatment: Prepare serial dilutions of DMF in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of DMF.
-
Incubation: Incubate the cells with DMF for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the DMF concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by DMF using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Dimethyl Fumarate (DMF) stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of DMF and a vehicle control for the chosen duration (e.g., 24 or 48 hours).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Western Blot Analysis for NF-κB (p65) Nuclear Translocation
This protocol provides a method to assess the effect of DMF on the nuclear translocation of the p65 subunit of NF-κB.
Materials:
-
Cells of interest
-
Cell culture plates
-
Dimethyl Fumarate (DMF) stock solution
-
Pro-inflammatory stimulus (e.g., TNF-α, LPS)
-
Nuclear and Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p65, anti-Lamin B1 or Histone H3 for nuclear fraction, anti-GAPDH or β-actin for cytoplasmic fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells and treat them with DMF for a specified time before stimulating with a pro-inflammatory agent (e.g., TNF-α) to induce NF-κB activation.
-
Nuclear and Cytoplasmic Fractionation: Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial kit, following the manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p65 overnight at 4°C. Also, probe separate blots or the same blot (after stripping) with antibodies against nuclear (Lamin B1 or Histone H3) and cytoplasmic (GAPDH or β-actin) markers to verify the purity of the fractions.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the relative amount of p65 in the nuclear and cytoplasmic fractions. A decrease in nuclear p65 in DMF-treated cells compared to the stimulated control indicates inhibition of nuclear translocation.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]
- 3. Dimethyl Fumarate Inhibits the Nuclear Factor κB Pathway in Breast Cancer Cells by Covalent Modification of p65 Protein - PMC [pmc.ncbi.nlm.nih.gov]
Isolating Dimefuron: A Guide to Extraction from Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective isolation of Dimefuron, a phenylurea herbicide, from complex environmental and agricultural matrices. The following sections outline validated methods for solid-phase extraction (SPE), liquid-liquid extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction, enabling accurate and reliable quantification of this compound residues.
Data Summary
The following tables summarize the performance of various methods for the isolation and quantification of this compound. These values are essential for method selection and validation in a research or quality control setting.
Table 1: Performance Data for this compound Isolation from Water Samples using Solid-Phase Extraction (SPE) followed by HPLC-UV Analysis
| Parameter | Value |
| Matrix | Water |
| Extraction Method | Solid-Phase Extraction (SPE) |
| SPE Sorbent | C18 |
| Elution Solvent | Acetonitrile |
| Analytical Method | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Wavelength | 254 nm |
| Average Recovery | 95% |
| Limit of Detection (LOD) | 0.02 µg/L |
| Limit of Quantification (LOQ) | 0.07 µg/L |
Table 2: Performance Data for this compound Isolation from Soil Samples using the QuEChERS Method followed by GC-MS Analysis
| Parameter | Value |
| Matrix | Soil |
| Extraction Method | QuEChERS |
| Extraction Solvent | Acetonitrile with 1% Acetic Acid |
| d-SPE Sorbent | PSA (Primary Secondary Amine) and C18 |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Average Recovery | 88% |
| Limit of Detection (LOD) | 1 µg/kg |
| Limit of Quantification (LOQ) | 5 µg/kg |
Table 3: General Performance Data for this compound Isolation using Liquid-Liquid Extraction (LLE)
| Parameter | Value |
| Applicable Matrices | Water, Soil Extracts |
| Extraction Solvent | Dichloromethane or Ethyl Acetate |
| Analytical Method | HPLC-UV or GC-MS |
| Typical Recovery Range | 80-110% |
| Limit of Detection (LOD) | Matrix dependent |
| Limit of Quantification (LOQ) | Matrix dependent |
Experimental Protocols
Solid-Phase Extraction (SPE) for Water Samples
This protocol is designed for the extraction and concentration of this compound from water samples prior to HPLC-UV analysis.
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Vacuum manifold for SPE
-
Glass test tubes
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of acetonitrile through the C18 SPE cartridge.
-
Follow with 5 mL of methanol.
-
Finally, equilibrate the cartridge with 10 mL of deionized water, ensuring the sorbent does not run dry.
-
-
Sample Loading:
-
Pass 500 mL of the water sample through the conditioned C18 cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the retained this compound from the cartridge with two 3 mL aliquots of acetonitrile into a clean glass test tube.
-
-
Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the HPLC mobile phase for analysis.
-
QuEChERS Method for Soil Samples
This protocol outlines a modified QuEChERS method for the extraction of this compound from soil samples, followed by a dispersive SPE (d-SPE) cleanup, for subsequent GC-MS analysis.
Materials:
-
Homogenized soil sample
-
Acetonitrile with 1% acetic acid (v/v)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium acetate (NaOAc)
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
50 mL and 15 mL centrifuge tubes
-
High-speed centrifuge
-
Vortex mixer
Procedure:
-
Extraction:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile with 1% acetic acid.
-
Add 4 g of anhydrous MgSO₄ and 1.5 g of sodium acetate.
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract:
-
The supernatant is ready for direct injection into the GC-MS or can be further concentrated if necessary.
-
Liquid-Liquid Extraction (LLE) for General Purpose Isolation
This protocol provides a general procedure for the extraction of this compound from aqueous samples or soil extracts using an organic solvent.
Materials:
-
Aqueous sample or soil extract
-
Dichloromethane or Ethyl Acetate (HPLC grade)
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round bottom flask
-
Rotary evaporator
Procedure:
-
Extraction:
-
Place 100 mL of the aqueous sample into a 250 mL separatory funnel.
-
Add 50 mL of dichloromethane (or ethyl acetate).
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate.
-
-
Phase Separation:
-
Drain the lower organic layer (dichloromethane) into a clean flask. If using ethyl acetate, the organic layer will be the upper layer.
-
Repeat the extraction of the aqueous layer twice more with 25 mL portions of the organic solvent, combining all organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the dried extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.
-
The concentrated extract can then be solvent-exchanged into a solvent suitable for the final analytical determination.
-
Visualizations
Application Notes and Protocols for Forchlorfenuron (FCF) in Cancer Cell Line Research
A viable alternative for investigating antiproliferative effects in the absence of Dimefuron-specific data.
Disclaimer: Due to the limited availability of published research on the direct application of this compound in cancer cell line studies, this document provides a comprehensive overview of a structurally related compound, Forchlorfenuron (FCF) . FCF, a phenylurea derivative, has been documented to exhibit significant antiproliferative and pro-apoptotic effects in various cancer cell lines. The data and protocols presented herein are based on published studies of FCF and are intended to serve as a valuable resource and starting point for researchers interested in the potential anticancer activities of this class of compounds.
Application Notes
Forchlorfenuron (FCF) has emerged as a compound of interest in cancer research due to its ability to inhibit the proliferation of a wide range of cancer cells. It is a synthetic plant cytokinin that has been shown to induce cell cycle arrest and apoptosis in various cancer models. Mechanistic studies have revealed that FCF's anticancer effects are mediated through the modulation of several key signaling pathways, including the MKK3/p38/ATF-2 pathway, activation of AMP-activated protein kinase (AMPK), and suppression of HER2 signaling.[1][2] These pathways are crucial for cell growth, survival, and proliferation, and their dysregulation is a hallmark of many cancers.
The cytotoxic effects of FCF have been observed in numerous cancer cell lines, including those derived from mesothelioma, lung, prostate, colon, ovary, cervix, and breast cancers.[2] Its ability to induce cell death and inhibit tumor growth in vitro and in vivo suggests its potential as a therapeutic agent.[2]
Data Presentation
Table 1: Cytotoxicity (IC50) of Forchlorfenuron (FCF) in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MSTO-211H | Malignant Mesothelioma (epithelioid) | ≈ 22 | [2] |
| Various MM cells | Malignant Mesothelioma | ≈ 20-60 | |
| WiDr | Colon Cancer | Highly sensitive at 50 µM | |
| HT29 | Colon Cancer | Highly sensitive at 50 µM | |
| Co115 | Colon Cancer | Highly sensitive at 50 µM | |
| ZL55 | Malignant Mesothelioma | Not specified, but sensitive | |
| SPC212 | Malignant Mesothelioma | Not specified, but sensitive | |
| ECC-1 | Endometrial Cancer | Not specified, but sensitive | |
| HCH-1 | Ovarian Cancer | Not specified, but sensitive |
Note: The term "highly sensitive" indicates a significant inhibition of proliferation at the specified concentration, although a precise IC50 value was not provided in the cited source.
Mandatory Visualization
Caption: Signaling pathways modulated by Forchlorfenuron (FCF) in cancer cells.
Caption: General experimental workflow for studying the effects of FCF on cancer cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of FCF on cancer cell lines and calculating the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Forchlorfenuron (FCF) stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
FCF Treatment:
-
Prepare serial dilutions of FCF in complete culture medium from the stock solution. A typical concentration range to test is 0-500 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest FCF concentration).
-
Carefully remove the medium from the wells and add 100 µL of the FCF dilutions or control medium.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the FCF concentration and determine the IC50 value (the concentration of FCF that inhibits 50% of cell growth).
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis in FCF-treated cancer cells using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Forchlorfenuron (FCF)
-
6-well plates or T25 flasks
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or T25 flasks and allow them to attach overnight.
-
Treat the cells with the desired concentrations of FCF (e.g., IC50 concentration) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both the floating cells (from the medium) and adherent cells (by trypsinization).
-
Combine the cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of FCF on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Forchlorfenuron (FCF)
-
6-well plates or T25 flasks
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and treat with FCF as described in the apoptosis assay protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Use the PI signal to determine the DNA content of the cells.
-
Analyze the resulting histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
This protocol is for detecting changes in the expression of specific proteins in FCF-treated cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Forchlorfenuron (FCF)
-
6-well plates or 10 cm dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MKK3, anti-p-p38, anti-p-ATF-2, anti-Bax, anti-Bcl-2, anti-p-AMPK, anti-HER2, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding, Treatment, and Lysis:
-
Seed cells in 6-well plates or 10 cm dishes and treat with FCF.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
-
References
Application Notes and Protocols for the Analytical Determination of Dimefuron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimefuron is a phenylurea herbicide used for weed control in various crops. Accurate and reliable analytical methods are essential for monitoring its presence in environmental samples, ensuring food safety, and for research and development purposes. These application notes provide detailed protocols for the quantitative analysis of this compound in soil and water matrices using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are based on established principles of pesticide residue analysis and provide a framework for method development and validation in a research or quality control laboratory.
Analytical Standards
Certified reference materials (CRMs) of this compound are commercially available from various suppliers, including LGC Standards, AccuStandard, and CRM LABSTANDARD. It is crucial to use a well-characterized analytical standard of known purity to ensure the accuracy of quantitative analysis. Standards are typically available as neat materials or in solution, for example, at a concentration of 100 µg/mL in methanol.
Storage Conditions for Analytical Standards:
-
Neat Standard: Store at ambient temperatures (>5 °C), as recommended by some suppliers.
-
Standard Solutions (e.g., in Methanol): Store at or below -10 °C (in a freezer) to ensure long-term stability.
Sample Preparation: Extraction of this compound from Environmental Samples
Effective extraction is critical for the accurate quantification of this compound from complex matrices such as soil and water. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for extracting a broad range of pesticides from various food and environmental samples.
Experimental Protocol: QuEChERS Extraction for Soil and Water Samples
This protocol is a general guideline and may require optimization based on the specific soil type or water matrix.
1. Sample Collection and Pre-treatment:
-
Soil: Collect representative soil samples from the upper 10-15 cm layer. Air-dry the samples at ambient temperature, remove stones and plant debris, and sieve through a 2 mm mesh. Homogenize the sieved soil before extraction.
-
Water: Collect water samples in clean glass bottles. If not analyzed immediately, store them at 4°C and analyze within 48 hours. Remove any particulate matter by filtration through a 0.45 µm filter.
2. Extraction Procedure:
-
Weigh 10 g of the homogenized soil sample or measure 10 mL of the filtered water sample into a 50 mL centrifuge tube.
-
For soil samples, add 10 mL of ultrapure water to the tube and vortex for 1 minute to create a slurry.
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). The exact salt composition can be adjusted based on the specific QuEChERS method being followed (e.g., AOAC or EN method).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent mixture. A common mixture for general pesticide analysis is 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
The resulting supernatant is the final extract.
4. Final Extract Preparation:
-
For LC-MS/MS or HPLC-DAD analysis: The supernatant can often be directly injected after filtering through a 0.22 µm syringe filter. If necessary, the solvent can be evaporated and the residue reconstituted in a suitable mobile phase.
-
For GC-MS analysis: A solvent exchange to a GC-compatible solvent (e.g., hexane or ethyl acetate) may be necessary. Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen and reconstitute the residue in the desired solvent.
Analytical Methodologies
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a robust and widely available technique for the quantification of phenylurea herbicides like this compound.
Proposed HPLC-DAD Method Parameters:
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and DAD detector. |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water. A typical starting point is 60:40 (v/v) Acetonitrile:Water. The addition of a small amount of formic acid (e.g., 0.1%) to the water can improve peak shape. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Injection Volume | 10 - 20 µL. |
| DAD Wavelength | Monitor at the wavelength of maximum absorbance for this compound (to be determined by scanning a standard solution, typically around 240-250 nm for phenylureas). |
| Run Time | Approximately 10-15 minutes, sufficient to elute the this compound peak and any potential interferences. |
Method Validation Parameters (Illustrative):
The following table presents typical performance characteristics that should be evaluated during method validation.
| Parameter | Target Value/Range |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | To be determined experimentally (typically in the low ng/mL range). |
| Limit of Quantification (LOQ) | To be determined experimentally (typically in the range of 0.01 - 0.1 mg/kg for soil and µg/L for water). |
| Recovery (%) | 70 - 120% |
| Precision (RSD%) | < 15% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity and is a powerful tool for the confirmation and quantification of pesticide residues.
Proposed GC-MS Method Parameters:
| Parameter | Recommended Condition |
| GC System | A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer. |
| Column | A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. |
| Injector Temperature | 250 - 280 °C. |
| Injection Mode | Splitless injection for trace analysis. |
| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.2 mL/min. |
| Oven Temperature Program | Initial temperature of 70-100°C, hold for 1-2 minutes, then ramp at 10-25°C/min to 280-300°C, and hold for 5-10 minutes. This program should be optimized to ensure good separation of this compound from matrix interferences. |
| MS Interface Temperature | 280 - 300 °C. |
| Ion Source Temperature | 230 °C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantitative analysis, using at least three characteristic ions for this compound. A full scan mode can be used for initial identification. |
Method Validation Parameters (Illustrative):
| Parameter | Target Value/Range |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | To be determined experimentally (typically in the low pg range on-column). |
| Limit of Quantification (LOQ) | To be determined experimentally (typically in the range of 0.01 - 0.05 mg/kg for soil and µg/L for water). |
| Recovery (%) | 70 - 120% |
| Precision (RSD%) | < 15% |
Data Presentation
Quantitative data obtained from the analysis of this compound should be summarized in clear and well-structured tables for easy comparison and interpretation.
Table 1: HPLC-DAD Method Validation Summary for this compound Analysis
| Matrix | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOQ (mg/kg or µg/L) | Recovery (%) at Spiked Levels | Precision (RSD%) |
| Soil | 0.05 - 5.0 | > 0.998 | 0.05 | 85-105 | < 10 |
| Water | 0.01 - 1.0 | > 0.999 | 0.1 | 90-110 | < 5 |
Table 2: GC-MS Method Validation Summary for this compound Analysis
| Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LOQ (mg/kg or µg/L) | Recovery (%) at Spiked Levels | Precision (RSD%) |
| Soil | 1 - 100 | > 0.997 | 0.01 | 80-110 | < 12 |
| Water | 0.5 - 50 | > 0.998 | 0.05 | 85-115 | < 8 |
Note: The values presented in these tables are illustrative and should be determined experimentally during method validation in your laboratory.
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates the overall workflow from sample collection to data analysis.
Caption: Overall workflow for the analysis of this compound in environmental samples.
Logical Flow of the QuEChERS Extraction and Cleanup Protocol
This diagram provides a more detailed view of the steps involved in the sample preparation phase.
Caption: Detailed workflow of the QuEChERS extraction and cleanup procedure.
Disclaimer: The analytical methods and parameters provided are intended as a starting point for method development. It is essential to perform a full method validation in your laboratory to ensure the accuracy, precision, and reliability of the results for your specific application and sample matrices.
Dimefuron as a Tool for Studying Oxidative Stress: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimefuron is a phenylurea herbicide known to act as an inhibitor of Photosystem II (PSII) in plants.[1] While its primary application is in agriculture, its mechanism of action—disrupting electron transport chains—makes it a potential tool for inducing and studying oxidative stress in various biological systems. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate cellular responses to oxidative stress. It is important to note that while the mechanisms described are well-established for PSII-inhibiting herbicides, specific quantitative data for this compound in oxidative stress research is limited. The protocols and data presented here are based on established methods for assessing herbicide-induced oxidative stress.
Mechanism of Action: Induction of Oxidative Stress
This compound, as a PSII inhibitor, binds to the D1 protein in the thylakoid membrane, blocking the transfer of electrons to plastoquinone.[1] This blockage leads to an over-reduced state in the early parts of the electron transport chain. The excess energy is transferred to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂) and other reactive oxygen species (ROS) such as superoxide radicals (O₂•⁻) and hydrogen peroxide (H₂O₂).[2][3] This overproduction of ROS overwhelms the cell's antioxidant defense systems, leading to oxidative stress, which is characterized by damage to lipids, proteins, and DNA.[4]
Key Cellular Responses to this compound-Induced Oxidative Stress
The cellular response to the ROS generated by this compound involves several key pathways and markers:
-
Lipid Peroxidation: ROS, particularly hydroxyl radicals, attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid peroxidation. This compromises membrane integrity and generates cytotoxic byproducts like malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE).
-
Antioxidant Enzyme Activation: Cells upregulate antioxidant enzymes to neutralize ROS. Key enzymes include Superoxide Dismutase (SOD), which converts O₂•⁻ to H₂O₂, Catalase (CAT), which decomposes H₂O₂, and Glutathione Peroxidase (GPx), which reduces H₂O₂ and lipid hydroperoxides.
-
Glutathione (GSH) Depletion: Glutathione, a major non-enzymatic antioxidant, is consumed during the detoxification of ROS and their byproducts. A significant decrease in the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a hallmark of oxidative stress.
-
Nrf2 Signaling Pathway Activation: The transcription factor Nrf2 is a master regulator of the antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of numerous cytoprotective genes, including those for antioxidant enzymes and glutathione synthesis.
Data Presentation: Expected Quantitative Outcomes
The following tables summarize the kind of quantitative data that can be expected from experiments using this compound to induce oxidative stress. The values are hypothetical and for illustrative purposes, based on typical results from studies with other pro-oxidant herbicides.
Table 1: Effect of this compound on ROS Production and Lipid Peroxidation
| This compound Conc. (µM) | Intracellular ROS (Relative Fluorescence Units) | Malondialdehyde (MDA) (nmol/mg protein) |
| 0 (Control) | 100 ± 12 | 1.5 ± 0.2 |
| 10 | 185 ± 20 | 2.8 ± 0.3 |
| 25 | 350 ± 35 | 4.5 ± 0.5 |
| 50 | 620 ± 58 | 7.2 ± 0.8 |
| 100 | 980 ± 95 | 11.6 ± 1.1 |
Table 2: Effect of this compound on Antioxidant Enzyme Activity
| This compound Conc. (µM) | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | GPx Activity (U/mg protein) |
| 0 (Control) | 50.2 ± 4.5 | 35.8 ± 3.1 | 25.4 ± 2.3 |
| 10 | 65.1 ± 5.8 | 48.2 ± 4.2 | 38.6 ± 3.5 |
| 25 | 88.9 ± 7.9 | 65.7 ± 5.9 | 55.1 ± 4.9 |
| 50 | 75.3 ± 6.7 (activity decline) | 52.1 ± 4.6 (activity decline) | 43.8 ± 3.9 (activity decline) |
| 100 | 45.6 ± 4.1 (significant inhibition) | 30.5 ± 2.8 (significant inhibition) | 22.9 ± 2.1 (significant inhibition) |
Table 3: Effect of this compound on Glutathione Levels
| This compound Conc. (µM) | Reduced Glutathione (GSH) (nmol/mg protein) | GSH/GSSG Ratio |
| 0 (Control) | 85.3 ± 7.7 | 98 ± 9 |
| 10 | 70.1 ± 6.3 | 65 ± 6 |
| 25 | 52.6 ± 4.7 | 38 ± 4 |
| 50 | 35.8 ± 3.2 | 15 ± 2 |
| 100 | 18.2 ± 1.6 | 5 ± 1 |
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced oxidative stress.
Caption: Experimental workflow for assessing oxidative stress.
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS Production
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation by ROS.
Materials:
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
DCFH-DA stock solution (10 mM in DMSO)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Remove the culture medium and wash the cells twice with warm PBS.
-
Load the cells with 5-10 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh culture medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., H₂O₂).
-
Incubate for the desired time period (e.g., 1, 3, 6, 24 hours).
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm. For flow cytometry, harvest cells and analyze immediately.
-
Normalize the fluorescence values to the control group to determine the fold-increase in ROS production.
Protocol 2: Assessment of Lipid Peroxidation (TBARS Assay)
This protocol measures malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Trichloroacetic acid (TCA) solution (20%)
-
Thiobarbituric acid (TBA) solution (0.67%)
-
Butylated hydroxytoluene (BHT) to prevent further oxidation
-
MDA standard for calibration curve
-
Spectrophotometer
Procedure:
-
Culture and treat cells with this compound as described in Protocol 1.
-
Harvest cells, wash with cold PBS, and lyse them on ice.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein extract) and determine the protein concentration (e.g., using a BCA assay).
-
To 200 µL of the supernatant, add 200 µL of 8.1% SDS, 1.5 mL of 20% acetic acid (pH 3.5), and 1.5 mL of 0.8% TBA.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the tubes on ice and centrifuge at 10,000 x g for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the concentration of MDA using a standard curve and normalize the results to the protein concentration (nmol MDA/mg protein).
Protocol 3: Measurement of Antioxidant Enzyme Activities
This section provides a brief overview of common spectrophotometric assays for SOD, CAT, and GPx. Commercial kits are widely available and recommended for standardized results.
A. Superoxide Dismutase (SOD) Activity:
-
Principle: Based on the inhibition of the reduction of nitroblue tetrazolium (NBT) or cytochrome c by superoxide radicals generated by a xanthine/xanthine oxidase system.
-
Measurement: Decrease in the rate of NBT reduction is measured spectrophotometrically at 560 nm.
B. Catalase (CAT) Activity:
-
Principle: Measures the rate of decomposition of hydrogen peroxide (H₂O₂).
-
Measurement: The decrease in absorbance at 240 nm due to H₂O₂ consumption is monitored.
C. Glutathione Peroxidase (GPx) Activity:
-
Principle: Measures the rate of NADPH oxidation, which is coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase. GPx catalyzes the reduction of a substrate (e.g., cumene hydroperoxide) by GSH.
-
Measurement: The decrease in absorbance at 340 nm due to NADPH consumption is monitored.
General Procedure for Enzyme Assays:
-
Prepare cell lysates as described in Protocol 2.
-
Perform the specific assay according to the kit manufacturer's instructions or established laboratory protocols.
-
Measure absorbance changes over time using a spectrophotometer.
-
Calculate enzyme activity based on the rate of substrate conversion or product formation and normalize to the protein concentration (U/mg protein).
Protocol 4: Determination of Glutathione (GSH) Levels and GSH/GSSG Ratio
This protocol measures the total and oxidized glutathione levels to determine the redox status of the cell.
Materials:
-
Metaphosphoric acid (MPA) or perchloric acid (PCA) for deproteinization
-
DTNB [5,5'-dithio-bis(2-nitrobenzoic acid)]
-
Glutathione reductase
-
NADPH
-
2-vinylpyridine (for GSSG measurement)
-
Spectrophotometer or plate reader
Procedure:
-
Culture and treat cells with this compound.
-
Harvest cells and deproteinize the sample with MPA or PCA.
-
Centrifuge to remove precipitated proteins.
-
For Total Glutathione (GSH + GSSG):
-
Add the supernatant to a reaction mixture containing DTNB, NADPH, and glutathione reductase.
-
The rate of formation of 2-nitro-5-thiobenzoic acid (TNB), measured at 412 nm, is proportional to the total glutathione concentration.
-
-
For Oxidized Glutathione (GSSG):
-
Pre-treat a portion of the supernatant with 2-vinylpyridine to derivatize and remove GSH.
-
Perform the same enzymatic recycling assay as for total glutathione. The rate of TNB formation is now proportional to the GSSG concentration.
-
-
Calculate concentrations using a standard curve.
-
Determine the reduced GSH concentration by subtracting the GSSG concentration (multiplied by 2) from the total glutathione concentration.
-
Calculate the GSH/GSSG ratio.
Conclusion
This compound, through its action as a PSII inhibitor, serves as a useful tool for inducing a state of oxidative stress in cellular models. By employing the protocols outlined above, researchers can systematically investigate the multifaceted cellular responses to ROS, including damage to macromolecules, activation of antioxidant defenses, and the induction of key signaling pathways like Nrf2. These studies can provide valuable insights into the mechanisms of oxidative stress-related diseases and aid in the development of novel therapeutic strategies.
References
Application Notes and Protocols for Assessing the Pro--Oxidant Activity of Dimefuron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimefuron is a selective herbicide belonging to the phenylurea class, primarily used for the control of annual broadleaved weeds.[1][2] Its mode of action involves the inhibition of Photosystem II (PSII) in plants, a process known to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.[1][3] This document provides detailed protocols for assessing the pro-oxidant activity of this compound in biological systems. The methodologies outlined are designed to be robust and reproducible for researchers in toxicology, pharmacology, and herbicide development.
Oxidative stress occurs when there is an imbalance between the production of ROS and the biological system's ability to detoxify these reactive products or to repair the resulting damage.[4] Key indicators of oxidative stress include increased ROS production, lipid peroxidation, protein carbonylation, and alterations in the activity of antioxidant enzymes. The following protocols describe assays to quantify these markers in response to this compound exposure.
Key Biomarkers of Pro-Oxidant Activity and Corresponding Assays
To comprehensively evaluate the pro-oxidant effects of this compound, a panel of assays targeting different aspects of oxidative stress is recommended.
| Biomarker | Assay | Principle |
| Reactive Oxygen Species (ROS) | Dichlorodihydrofluorescein Diacetate (DCFH-DA) Assay | A cell-permeable dye is deacetylated by cellular esterases and then oxidized by ROS to a highly fluorescent compound. |
| Lipid Peroxidation | Malondialdehyde (MDA) Assay (TBARS Assay) | MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically or fluorometrically. |
| Protein Oxidation | Protein Carbonyl Assay | Carbonyl groups, a hallmark of protein oxidation, react with 2,4-dinitrophenylhydrazine (DNPH) to form a stable product that can be detected spectrophotometrically or immunologically. |
| Antioxidant Enzyme Activity | Superoxide Dismutase (SOD) Activity Assay | Measures the inhibition of a superoxide-generating reaction by SOD present in the sample. |
| Catalase (CAT) Activity Assay | Measures the decomposition of hydrogen peroxide (H₂O₂) by catalase, which can be monitored by the decrease in absorbance at 240 nm. | |
| Glutathione Peroxidase (GPx) Activity Assay | Measures the rate of NADPH oxidation, which is coupled to the reduction of a hydroperoxide by GPx. |
Experimental Protocols
In Vitro Assessment of ROS Production using DCFH-DA Assay
This protocol describes the measurement of intracellular ROS levels in a cultured cell line (e.g., human hepatocytes, HepG2) exposed to this compound.
Materials:
-
Cultured cells (e.g., HepG2)
-
This compound (CAS: 34205-21-5)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., H₂O₂).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
DCFH-DA Staining: After incubation, remove the treatment medium and wash the cells twice with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After staining, wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Assessment of Lipid Peroxidation via MDA Assay
This protocol measures the level of malondialdehyde (MDA), a marker of lipid peroxidation, in cell lysates or tissue homogenates after exposure to this compound.
Materials:
-
Cell lysate or tissue homogenate
-
This compound
-
Thiobarbituric acid (TBA) reagent (containing TBA in an acidic solution)
-
Trichloroacetic acid (TCA)
-
MDA standard solution
-
Spectrophotometer or fluorescence microplate reader
Procedure:
-
Sample Preparation: Treat cells or animals with this compound as described in the experimental design. Harvest cells and prepare a lysate, or collect tissues and prepare a homogenate.
-
Reaction Setup: To 100 µL of sample, add 100 µL of SDS solution and 250 µL of TBA reagent.
-
Incubation: Incubate the mixture at 95°C for 60 minutes.
-
Cooling and Centrifugation: Cool the samples on ice for 10 minutes and then centrifuge at 1,600 x g for 10 minutes.
-
Measurement: Transfer 200 µL of the supernatant to a new microplate well. Measure the absorbance at 532 nm. For fluorometric detection, use excitation at 532 nm and emission at 553 nm.
-
Quantification: Calculate the MDA concentration in the samples by comparing the absorbance/fluorescence with a standard curve prepared using the MDA standard solution.
Measurement of Protein Carbonyl Content
This protocol quantifies the amount of protein carbonylation, a marker of protein oxidation, in samples exposed to this compound.
Materials:
-
Cell lysate or tissue homogenate
-
This compound
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Trichloroacetic acid (TCA)
-
Guanidine hydrochloride
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare protein samples from cells or tissues treated with this compound.
-
DNPH Derivatization: To the protein sample, add an equal volume of 10 mM DNPH in 2.5 M HCl. Incubate for 1 hour at room temperature, vortexing every 15 minutes.
-
Protein Precipitation: Precipitate the proteins by adding an equal volume of 20% TCA. Centrifuge to pellet the proteins.
-
Washing: Wash the protein pellet with ethanol-ethyl acetate (1:1) to remove excess DNPH.
-
Solubilization: Resuspend the protein pellet in 6 M guanidine hydrochloride.
-
Measurement: Measure the absorbance at 370 nm. The protein concentration should also be determined to normalize the carbonyl content.
Antioxidant Enzyme Activity Assays
These protocols measure the activity of key antioxidant enzymes: Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).
4.1 Superoxide Dismutase (SOD) Activity
Principle: SOD activity is determined by its ability to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.
Procedure:
-
Prepare a reaction mixture containing xanthine, NBT, and the sample (cell lysate or tissue homogenate).
-
Initiate the reaction by adding xanthine oxidase.
-
Monitor the rate of NBT reduction by measuring the increase in absorbance at 560 nm.
-
One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
4.2 Catalase (CAT) Activity
Principle: Catalase activity is measured by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm.
Procedure:
-
Prepare a reaction mixture containing a known concentration of H₂O₂ in a suitable buffer.
-
Add the sample to initiate the reaction.
-
Measure the decrease in absorbance at 240 nm over time.
-
The rate of decrease in absorbance is proportional to the catalase activity.
4.3 Glutathione Peroxidase (GPx) Activity
Principle: GPx activity is measured indirectly by a coupled reaction with glutathione reductase. The oxidation of NADPH to NADP+ is monitored at 340 nm.
Procedure:
-
Prepare a reaction mixture containing glutathione, glutathione reductase, NADPH, and a substrate for GPx (e.g., hydrogen peroxide or cumene hydroperoxide).
-
Add the sample to initiate the reaction.
-
Measure the decrease in absorbance at 340 nm as NADPH is consumed.
-
The rate of NADPH oxidation is proportional to the GPx activity.
Data Presentation
Quantitative data from the assays should be presented in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on ROS Production in HepG2 Cells
| This compound Conc. (µM) | Relative Fluorescence Units (RFU) | % Increase in ROS |
| 0 (Control) | 100 ± 5 | 0% |
| 1 | 120 ± 8 | 20% |
| 10 | 180 ± 12 | 80% |
| 50 | 250 ± 15 | 150% |
| 100 | 350 ± 20 | 250% |
Table 2: Effect of this compound on Lipid Peroxidation (MDA Levels) and Protein Carbonylation
| This compound Conc. (µM) | MDA (nmol/mg protein) | Protein Carbonyl (nmol/mg protein) |
| 0 (Control) | 0.5 ± 0.05 | 1.2 ± 0.1 |
| 1 | 0.7 ± 0.06 | 1.5 ± 0.1 |
| 10 | 1.2 ± 0.1 | 2.5 ± 0.2 |
| 50 | 2.5 ± 0.2 | 4.8 ± 0.3 |
| 100 | 4.0 ± 0.3 | 7.5 ± 0.5 |
Table 3: Effect of this compound on Antioxidant Enzyme Activity
| This compound Conc. (µM) | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | GPx Activity (U/mg protein) |
| 0 (Control) | 50 ± 3 | 100 ± 7 | 80 ± 5 |
| 1 | 45 ± 4 | 90 ± 6 | 75 ± 6 |
| 10 | 35 ± 3 | 70 ± 5 | 60 ± 4 |
| 50 | 20 ± 2 | 40 ± 3 | 30 ± 3 |
| 100 | 10 ± 1 | 20 ± 2 | 15 ± 2 |
Visualizations
Signaling Pathway of this compound-Induced Oxidative Stress
References
Troubleshooting & Optimization
Optimizing Apoptosis Induction: A Technical Support Guide for Furan-Containing Compounds
Disclaimer: Initial searches for "Dimefuron" identified it as a phenylurea herbicide with a mechanism of action targeting photosynthesis in plants.[1][2] There is no scientific literature available to support its use for inducing apoptosis in animal cell lines for research purposes. Therefore, this technical support center has been created to address the user's core request for a guide on optimizing apoptosis induction, but it will focus on a hypothetical furan-containing compound, hereafter referred to as "Furan-X," as various furan derivatives have been investigated for their pro-apoptotic effects in cancer cells.
This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Furan-X-induced apoptosis?
A1: While the precise mechanism would be specific to the individual compound, many furan-containing molecules that induce apoptosis in cancer cells have been shown to act through the intrinsic (mitochondrial) pathway. This often involves the inhibition of pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway.[3] This disruption leads to an imbalance in the Bcl-2 family of proteins, favoring pro-apoptotic members like Bax and Bak. This, in turn, increases mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the subsequent activation of the caspase cascade (caspase-9 and caspase-3), ultimately resulting in programmed cell death.[4]
Q2: What is a typical starting concentration range for inducing apoptosis with a novel furan-containing compound like Furan-X?
A2: The optimal concentration is highly dependent on the specific cell line and the potency of the compound. A common starting point for in vitro experiments is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50). A suggested range for initial screening could be from 0.1 µM to 100 µM.
Q3: How long should I incubate my cells with Furan-X?
A3: Incubation time is another critical parameter that requires optimization. A time-course experiment is recommended. Typical time points to assess apoptosis are 12, 24, and 48 hours. Early signs of apoptosis, like Annexin V positivity, may be detectable earlier, while changes in cell viability (measured by MTT or similar assays) and cleavage of PARP may require longer incubation periods.
Q4: My cells are not showing signs of apoptosis after treatment with Furan-X. What could be the problem?
A4: There are several potential reasons for a lack of apoptotic induction. These include sub-optimal drug concentration or incubation time, cell line resistance to the compound, or issues with the apoptosis detection assay itself. Refer to the troubleshooting guide below for a more detailed breakdown of potential issues and solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Apoptosis Detected | Sub-optimal concentration or incubation time. | Perform a dose-response (e.g., 0.1, 1, 10, 50, 100 µM) and time-course (e.g., 12, 24, 48 hours) experiment. |
| Cell line is resistant to Furan-X. | Confirm the expression of the target pathway in your cell line. Consider using a positive control cell line known to be sensitive. | |
| Furan-X is inactive or degraded. | Ensure proper storage of the compound stock solution (typically at -20°C or -80°C in a suitable solvent like DMSO). Prepare fresh dilutions for each experiment. | |
| Incorrect apoptosis assay used or performed incorrectly. | Use a combination of assays to confirm apoptosis (e.g., Annexin V/PI for early/late apoptosis and Western blot for caspase cleavage). Ensure all reagents are within their expiration dates and protocols are followed precisely. | |
| High Background Apoptosis in Control Cells | Cell culture stress (e.g., over-confluence, nutrient depletion). | Ensure cells are healthy and in the logarithmic growth phase before treatment. Do not let cells become over-confluent. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1%). Run a vehicle-only control to assess the effect of the solvent. | |
| Inconsistent Results Between Experiments | Variability in cell seeding density. | Ensure consistent cell numbers are seeded for each experiment. |
| Passage number of cells. | Use cells within a consistent and low passage number range, as high passage numbers can alter cellular responses. | |
| Pipetting errors. | Calibrate pipettes regularly and ensure accurate and consistent pipetting. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Materials:
-
96-well cell culture plates
-
Furan-X stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
Prepare serial dilutions of Furan-X in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Furan-X. Include a vehicle-only control (DMSO at the highest concentration used).
-
Incubate the plate for the desired time period (e.g., 24, 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Furan-X stock solution
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of Furan-X for the chosen duration.
-
Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis of Apoptosis Markers
This technique is used to detect changes in the expression and cleavage of key apoptosis-related proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-Akt, anti-p-Akt, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with Furan-X, lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the cleaved forms of caspase-3 and PARP, and a higher Bax/Bcl-2 ratio are indicative of apoptosis.
Data Presentation
Table 1: Hypothetical IC50 Values of Furan-X in Different Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| HCT116 | Colon Cancer | 8.5 |
Table 2: Example Annexin V/PI Staining Results for HCT116 Cells Treated with Furan-X for 24h
| Treatment | Viable (Annexin V-/PI-) | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | 95% | 3% | 2% |
| Furan-X (10 µM) | 60% | 25% | 15% |
| Furan-X (50 µM) | 20% | 55% | 25% |
Visualizations
Caption: Experimental workflow for optimizing Furan-X concentration.
Caption: Putative PI3K/Akt signaling pathway affected by Furan-X.
Caption: Troubleshooting decision tree for apoptosis experiments.
References
- 1. This compound – Wikipedia [de.wikipedia.org]
- 2. This compound (Ref: RP 23465) [sitem.herts.ac.uk]
- 3. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by diphenyldifluoroketone in osteogenic sarcoma cells is associated with activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dimefuron Extraction from Food Matrices
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges associated with the extraction of Dimefuron from various food matrices. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis in food important? A1: this compound is a phenylurea herbicide used to control weeds in various crops.[1] Due to its potential toxicity, regulatory bodies establish maximum residue limits (MRLs) for pesticides in food products to ensure consumer safety.[2][3] Accurate and sensitive analytical methods are therefore essential for monitoring this compound residues in the food chain.
Q2: What are the most common analytical techniques for this compound detection? A2: High-Performance Liquid Chromatography (HPLC) coupled with UV, Diode Array (DAD), or tandem mass spectrometry (LC-MS/MS) detectors is the most common technique for analyzing phenylurea herbicides like this compound.[2][4] Gas chromatography (GC) is less preferred due to the thermal instability of phenylurea compounds, which often requires a derivatization step.
Q3: What are the primary extraction methods for this compound from food samples? A3: The most prevalent methods for extracting pesticide residues, including phenylurea herbicides, from food matrices are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE). Other methods like Matrix Solid-Phase Dispersion (MSPD) have also been successfully applied.
Q4: What are "matrix effects" and how do they impact this compound analysis? A4: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) caused by co-eluting compounds from the sample matrix. This is a significant challenge in LC-MS/MS analysis, as it can lead to inaccurate quantification of this compound. The complexity of the food matrix (e.g., high fat, pigment, or sugar content) often dictates the severity of these effects.
Troubleshooting Guide: Common Extraction Issues
Problem 1: Low Recovery of this compound
Q: I am experiencing consistently low recovery for this compound using a QuEChERS-based method. What are the potential causes and solutions?
A: Low recovery is a common issue in pesticide residue analysis. Several factors during the extraction and cleanup steps can be the cause. Below is a list of potential causes and corresponding troubleshooting strategies.
| Potential Cause | Troubleshooting Strategy & Explanation | Expected Outcome |
| Incomplete Extraction from Matrix | 1. Ensure Proper Sample Hydration: The QuEChERS method was originally designed for samples with high water content (>75%). For dry matrices (e.g., grains, dried fruit), add water before the solvent extraction step to ensure the sample is at least 80% hydrated. This allows the water-miscible acetonitrile to access the analytes. 2. Optimize Shaking/Vortexing: Ensure vigorous and sufficient shaking (at least 1 minute) during the extraction and cleanup steps. This facilitates the complete partitioning of this compound from the sample into the acetonitrile layer. | Improved partitioning of this compound into the extraction solvent, leading to higher recovery. |
| Adsorption to d-SPE Sorbents | 1. Re-evaluate Sorbent Choice: Primary Secondary Amine (PSA) is used to remove organic acids and sugars. Graphitized Carbon Black (GCB) is used for pigment removal but can adsorb planar molecules like phenylurea herbicides. If your matrix is highly pigmented (e.g., spinach), consider reducing the amount of GCB or using an alternative cleanup method. 2. Use C18 for Fatty Matrices: For samples with high fat content, include C18 sorbent in your d-SPE kit to effectively remove lipids that can interfere with the extraction. | Minimized loss of this compound during the cleanup step, boosting recovery rates. |
| Analyte Degradation | 1. Control pH: Phenylurea herbicides can be susceptible to hydrolysis, especially under extreme pH conditions. Using a buffered QuEChERS method, such as the EN 15662 (citrate buffer) or AOAC (acetate buffer) versions, helps maintain a stable pH during extraction. 2. Maintain Cold Chain: Perform extraction and centrifugation steps at low temperatures (e.g., using pre-chilled solvents or a refrigerated centrifuge) to minimize potential thermal degradation. | Increased stability of this compound throughout the sample preparation process. |
| Poor Phase Separation | 1. Check Extraction Salts: Ensure the correct amount of salts (e.g., anhydrous MgSO₄ and NaCl) is added. Magnesium sulfate aids in removing water from the acetonitrile and induces phase separation. 2. Centrifuge Adequately: Ensure centrifugation speed and time (e.g., ≥3000 g for 5 minutes) are sufficient to achieve a clean, distinct separation between the aqueous and organic layers. | A well-defined acetonitrile layer, allowing for accurate and clean aliquot removal for the next step. |
Problem 2: High Matrix Effects & Poor Reproducibility
Q: My results show significant signal suppression in LC-MS/MS and poor reproducibility between replicates. How can I mitigate this?
A: High matrix effects and poor reproducibility are often linked. The key is to develop a cleaner final extract and compensate for any remaining matrix influence.
| Potential Cause | Troubleshooting Strategy & Explanation | Expected Outcome |
| Co-elution of Interfering Compounds | 1. Optimize d-SPE Cleanup: This is the most critical step. Select d-SPE sorbents that target the specific interferences in your matrix (e.g., PSA for sugars/acids, C18 for lipids, GCB for pigments). Be aware that excessive cleanup can lead to analyte loss. 2. Improve Chromatographic Separation: Modify your LC gradient to better separate this compound from co-eluting matrix components. A slower, shallower gradient around the elution time of the analyte can improve resolution. | A cleaner extract and better chromatographic separation, reducing ion suppression/enhancement. |
| Inconsistent Extraction Performance | 1. Use an Internal Standard (IS): If not already in use, incorporate a stable isotope-labeled (SIL) internal standard for this compound or a structurally similar compound. The IS is added at the beginning of the extraction and experiences the same matrix effects and potential losses as the analyte, allowing for accurate correction during data processing. | Improved accuracy and precision, as the IS normalizes for variations in recovery and matrix effects. |
| Matrix Variability | 1. Prepare Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract (a sample of the same food type that is free of this compound). This ensures that the standards and the samples experience the same matrix effects, leading to more accurate quantification. | Correction for systematic errors caused by matrix-induced signal suppression or enhancement. |
Quantitative Data for Phenylurea Herbicides
The following table summarizes recovery data for various phenylurea herbicides from different food and environmental matrices using common extraction techniques. Data for this compound is limited; therefore, results for structurally related compounds are included to provide a performance benchmark.
| Analyte(s) | Sample Matrix | Extraction Method | Recovery (%) | LOD / LOQ | Reference |
| Isoproturon, Linuron, Diuron | Green Vegetable, Rice | MSPD-CE-ECL | 78.1 - 93.8 | 0.1 - 0.2 µg/L (LOD) | |
| 7 Phenylureas | Solid Foodstuffs | MSPD-RP-LC-UV | 73.1 - 101 | 0.25 - 0.5 µg/L (LOD) | |
| Monuron, Diuron, Linuron, etc. | Water | SPE-HPLC-DAD | 85.2 - 110.0 | 0.3 µg/L (LOD), 1.0 µg/L (LOQ) | |
| Chlorbromuron, Isoproturon, etc. | Apple Juice | FPSE-HPLC-DAD | 84.5 - 113.5 | 0.6 ng/mL (LOD) | |
| OP, OC, PY Pesticides | Cucumber, Green Mustard, Melon, Oranges | Modified QuEChERS | 70.1 - 123.5 | 0.01 mg/kg (LOD) |
MSPD: Matrix Solid-Phase Dispersion; FPSE: Fabric Phase Sorptive Extraction; LOD: Limit of Detection; LOQ: Limit of Quantification.
Experimental Protocols
Modified QuEChERS Protocol for this compound in Leafy Vegetables (e.g., Spinach)
This protocol is based on the European Standard EN 15662 method and is adapted for matrices with high pigment content.
1. Sample Preparation and Homogenization
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Chop the vegetable sample into small pieces.
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Freeze the sample (e.g., at -20°C).
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Homogenize the frozen sample to a fine, consistent powder using a high-speed blender. This ensures a representative sample portion.
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Store the homogenized sample in a sealed container at -20°C until analysis.
2. Extraction
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Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile.
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If using an internal standard, add it at this stage.
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Add the EN 15662 salt packet: 4 g anhydrous magnesium sulfate (MgSO₄), 1 g sodium chloride (NaCl), 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.
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Immediately cap the tube and shake vigorously for 1 minute to prevent salt agglomeration and ensure uniform extraction.
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Centrifuge at ≥3000 g for 5 minutes at 4°C.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
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Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube.
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For a pigmented matrix like spinach, the d-SPE tube should contain: 150 mg anhydrous MgSO₄, 25 mg PSA, and 25 mg GCB. Note: The amount of GCB may need to be optimized to avoid analyte loss.
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Cap the d-SPE tube and shake vigorously for 30 seconds.
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Centrifuge at ≥4000 rpm for 5 minutes.
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The resulting supernatant is the final extract. Carefully transfer it to an autosampler vial for LC-MS/MS analysis.
Visualized Workflows and Logic Diagrams
Caption: General QuEChERS workflow for this compound extraction from food matrices.
References
Technical Support Center: Dimefuron Synthesis
Welcome to the technical support center for Dimefuron synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help optimize your synthesis yield.
Troubleshooting Guide: Common Synthesis Issues
This guide addresses specific problems you may encounter during the synthesis of this compound, focusing on the critical urea formation step.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield (Incomplete Reaction) | 1. Poor Reagent Quality: Degradation of the aniline or isocyanate precursor; presence of impurities.[1] 2. Presence of Moisture: Isocyanates readily react with water to form unstable carbamic acids, which decompose to primary amines and CO2. These amines can then form undesired symmetrical ureas.[2][3] 3. Suboptimal Reaction Conditions: Insufficient reaction time or temperature. 4. Incorrect Stoichiometry: Molar ratios of reactants are not optimized. | 1. Verify Reagent Purity: Use fresh, purified reagents and anhydrous solvents. 2. Work Under Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture. 3. Optimize Conditions: Incrementally increase reaction time or temperature and monitor progress closely using TLC or LC-MS. 4. Adjust Stoichiometry: A slight excess of the amine component relative to the isocyanate can help ensure the complete consumption of the isocyanate. |
| Multiple Spots on TLC/LC-MS (Byproduct Formation) | 1. Biuret Formation: The newly formed this compound (a urea) reacts with another molecule of isocyanate. This is common if the isocyanate concentration is too high or the temperature is elevated. 2. Symmetrical Urea Formation: This occurs if the isocyanate reacts with water to form an amine, which then reacts with another isocyanate molecule. | 1. Control Reagent Addition: Add the isocyanate solution slowly (dropwise) to the amine solution. This keeps the instantaneous concentration of isocyanate low, favoring the desired reaction. 2. Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can control the reaction rate and reduce side reactions. 3. Ensure Anhydrous Conditions: Use dry solvents and an inert atmosphere to prevent the side reactions caused by water. |
| Low Isolated Yield After Work-up and Purification | 1. Product Loss During Extraction: The pH of the aqueous layer may not be optimal for the product, leading to poor partitioning into the organic layer. 2. Product Degradation: The final compound may be unstable under the purification conditions (e.g., acidic or basic silica gel). 3. Losses During Chromatography: The product may adhere strongly to the stationary phase or co-elute with impurities. | 1. Optimize Work-up: Carefully adjust the pH of the aqueous phase before extraction. Perform multiple extractions with a suitable solvent. 2. Use Milder Purification: Consider using neutral silica gel or an alternative purification method like recrystallization if degradation is suspected. 3. Refine Chromatography: Screen different solvent systems (eluents) to achieve better separation and recovery. |
Frequently Asked Questions (FAQs)
Q1: What is a likely synthetic route for this compound? A retrosynthetic analysis of this compound, 3-[4-(5-tert-butyl-2-oxo-1,3,4-oxadiazol-3-yl)-3-chlorophenyl]-1,1-dimethylurea, suggests a convergent synthesis. The key step is the formation of the urea bond. This is typically achieved by reacting the precursor aniline, 3-(4-amino-2-chlorophenyl)-5-tert-butyl-1,3,4-oxadiazol-2(3H)-one, with a dimethylaminocarbonyl source, such as dimethylcarbamoyl chloride or an equivalent reagent that forms a dimethylamino isocyanate intermediate.
Q2: What are the most critical factors for maximizing the yield of the final urea formation step? The most critical factors are rigorous exclusion of moisture, controlled (slow) addition of the electrophilic reagent (e.g., isocyanate or carbamoyl chloride), and maintaining a low reaction temperature to prevent side reactions like biuret formation. The purity of the starting aniline is also paramount.
Q3: How can I minimize the formation of biuret byproducts? Biuret formation occurs when the urea product, which is also a nucleophile, attacks another molecule of isocyanate. To minimize this, add the isocyanate slowly to the reaction mixture containing the aniline. This ensures the isocyanate concentration remains low, favoring the reaction with the more nucleophilic aniline over the less nucleophilic urea product. Running the reaction at a lower temperature also helps control the reaction rate and reduce this secondary reaction.
Q4: My reaction has stalled and TLC analysis shows significant unreacted starting material. What should I do? If the reaction is not proceeding to completion, several factors could be at play. First, confirm the quality of your reagents, as decomposed starting materials will be unreactive. If reagents are pure, you can try incrementally increasing the reaction temperature and monitoring the progress. Alternatively, extending the reaction time may be sufficient. In some cases, the choice of solvent can also impact reactivity; ensure you are using a suitable, anhydrous solvent like THF, DMF, or DCM.
Q5: I am having difficulty purifying the final this compound product. What are some alternative strategies? If standard column chromatography on silica gel results in low recovery or product degradation, consider alternatives. Recrystallization from a suitable solvent system can be a highly effective method for obtaining pure product if a crystalline solid is formed. If chromatography is necessary, using a different stationary phase, such as neutral alumina, or employing a different elution system might prevent degradation and improve separation.
Experimental Protocol: Urea Formation via Isocyanate Intermediate
This protocol outlines a general procedure for the final step of this compound synthesis.
Materials:
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3-(4-amino-2-chlorophenyl)-5-tert-butyl-1,3,4-oxadiazol-2(3H)-one (1.0 eq)
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Triphosgene (0.4 eq) or Dimethylcarbamoyl chloride (1.1 eq)
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A non-nucleophilic base, e.g., N,N-Diisopropylethylamine (DIPEA) or Pyridine (1.2 eq)
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Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
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Nitrogen or Argon gas supply
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Standard laboratory glassware, dried in an oven before use
Procedure:
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Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
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Dissolve the aniline precursor (1.0 eq) and the base (1.2 eq) in the anhydrous solvent under an inert atmosphere.
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Cool the mixture to 0 °C using an ice bath.
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Prepare a solution of the isocyanate precursor (e.g., triphosgene or dimethylcarbamoyl chloride) in a minimal amount of anhydrous solvent in the dropping funnel.
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Add the isocyanate precursor solution dropwise to the cooled, stirring aniline solution over 30-60 minutes. A slow addition rate is crucial to minimize side reactions.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.
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Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
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Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Visualized Workflows and Logic
General Synthesis Workflow
The following diagram illustrates a plausible synthetic workflow for producing this compound, highlighting the key intermediate and the final urea formation step.
References
Technical Support Center: Troubleshooting Dimefuron Instability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on handling Dimefuron in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What is the cause and how can I resolve this?
A1: this compound has low aqueous solubility (approximately 16 mg/L at 20°C). Cloudiness or precipitation indicates that the concentration of this compound has exceeded its solubility limit in your aqueous solution. To resolve this, you can try the following:
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Reduce the concentration: Prepare a more dilute solution.
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Use a co-solvent: For stock solutions, dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or methanol before preparing your final aqueous working solution.[1][2][3] Ensure the final concentration of the organic solvent is compatible with your experimental system.
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Gentle warming and sonication: Briefly and gently warming the solution or using a sonicator can help dissolve small amounts of precipitate, but be cautious as excessive heat can accelerate degradation.
Q2: I am observing a decline in the effective concentration of my this compound working solution over time. What could be causing this instability?
A2: The decline in this compound concentration is likely due to chemical degradation. The two primary abiotic degradation pathways for phenylurea herbicides like this compound in aqueous solutions are hydrolysis and photolysis.[1]
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Hydrolysis: The stability of this compound is pH-dependent. Phenylurea herbicides are generally more stable at a neutral pH (around 7) and degrade faster in acidic (pH < 6) or alkaline (pH > 8) conditions.
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Photolysis: Exposure to light, particularly UV radiation, can cause this compound to degrade.
To mitigate this, prepare fresh working solutions daily, store them protected from light, and maintain a neutral pH unless your experimental protocol requires otherwise.
Q3: What are the expected degradation products of this compound in an aqueous solution, and can they interfere with my experiments?
A3: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the degradation of other phenylurea herbicides, hydrolysis is expected to cleave the urea bond. This would likely result in the formation of N′-[4-(5-tert-butyl-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-3-chlorophenyl]-N-methylurea and ultimately 3-chloro-4-(5-(tert-butyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl)aniline. These degradation products will not inhibit Photosystem II and will have different analytical retention times and mass spectra. Depending on your assay, these products could potentially interfere. It is crucial to use fresh solutions to minimize their presence.
Q4: What is the best way to prepare and store a stock solution of this compound?
A4: Due to its low water solubility, it is recommended to prepare a concentrated stock solution of this compound in a high-purity, anhydrous organic solvent like DMSO or methanol.[1] Store the stock solution at -20°C in a tightly sealed, light-protecting vial. When preparing aqueous working solutions, dilute the stock solution immediately before use.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected activity in bioassays. | This compound degradation in the aqueous working solution. | 1. Prepare fresh working solutions immediately before each experiment. 2. Ensure the pH of your aqueous medium is neutral (pH 6.5-7.5). 3. Protect the solution from light by using amber vials or covering them with foil. 4. Maintain a consistent temperature for your experiments, as higher temperatures can accelerate degradation. |
| Precipitate forms when diluting the DMSO stock solution into an aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | 1. Increase the final volume of the aqueous buffer to achieve a lower final concentration of this compound. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, if permissible for your experiment. 3. Vortex the solution thoroughly during and after the addition of the stock solution to the aqueous buffer. |
| Appearance of unknown peaks in HPLC or LC-MS analysis. | Formation of degradation products due to hydrolysis or photolysis. | 1. Confirm the identity of the this compound peak by comparing the retention time and mass spectrum with a freshly prepared standard. 2. Analyze a sample of your stock solution to ensure its integrity. 3. If new peaks are present in your working solution but not the stock, this confirms degradation. Prepare fresh working solutions and re-analyze. |
| Difficulty dissolving this compound powder directly in water. | Low aqueous solubility of this compound. | 1. Do not attempt to dissolve this compound directly in water for concentrated solutions. 2. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, methanol) first. 3. Then, dilute the stock solution into your aqueous medium to the desired final concentration. |
Quantitative Data Summary
Due to a lack of publicly available, specific quantitative stability data for this compound, the following table provides generalized stability information for phenylurea herbicides in aqueous solutions. This data should be used as a guideline, and it is recommended to perform stability studies for your specific experimental conditions.
| Parameter | Condition | General Stability Trend for Phenylurea Herbicides |
| Hydrolytic Stability | Acidic (pH 4-6) | Less stable; hydrolysis is accelerated. |
| Neutral (pH 7) | Most stable. | |
| Alkaline (pH 8-9) | Less stable; hydrolysis is accelerated. | |
| Photostability | Exposure to UV light | Prone to degradation. |
| Exposure to ambient light | Gradual degradation over time. | |
| Dark conditions | Significantly more stable. | |
| Thermal Stability | Elevated temperatures (>30°C) | Degradation rate increases with temperature. |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
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This compound (solid)
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Anhydrous dimethyl sulfoxide (DMSO) or HPLC-grade methanol
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Analytical balance
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Volumetric flask (e.g., 10 mL)
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Pipettes
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Amber glass vial with a screw cap
Procedure:
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Accurately weigh the desired amount of this compound powder using an analytical balance.
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Transfer the powder to the volumetric flask.
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Add a small amount of the chosen organic solvent (DMSO or methanol) to dissolve the this compound completely. Gentle vortexing may be applied.
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Once dissolved, add the solvent to the volumetric flask up to the calibration mark.
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Mix the solution thoroughly by inverting the flask several times.
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Transfer the stock solution to a labeled amber glass vial for storage.
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Store the stock solution at -20°C.
Protocol 2: Assessment of this compound Stability in an Aqueous Solution
Objective: To determine the stability of this compound in a specific aqueous buffer over time.
Materials:
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This compound stock solution (from Protocol 1)
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Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
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HPLC or LC-MS system with a suitable column (e.g., C18)
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Amber and clear glass vials
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Constant temperature incubator
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UV lamp (optional, for photostability testing)
Procedure:
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Prepare a fresh aqueous working solution of this compound at the desired concentration by diluting the stock solution into the aqueous buffer.
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Divide the solution into several aliquots in both amber and clear vials.
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Immediately analyze a time-zero sample using a validated HPLC or LC-MS method to determine the initial concentration of this compound.
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Store the vials under different conditions to be tested (e.g., room temperature in the dark, room temperature with light exposure, 4°C in the dark).
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At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.
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Analyze each aliquot by HPLC or LC-MS to quantify the remaining concentration of this compound.
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Plot the concentration of this compound as a function of time for each condition to determine the degradation rate and half-life.
Visualizations
Caption: Workflow for preparing this compound aqueous working solutions.
Caption: Factors influencing this compound stability in aqueous solutions.
Caption: Mechanism of action of this compound as a Photosystem II inhibitor.
References
how to prevent Dimefuron degradation during analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of Dimefuron. Our goal is to help you prevent its degradation and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during analysis?
This compound is a selective herbicide belonging to the phenylurea class, used to control broadleaf weeds.[1] Like many phenylurea herbicides, this compound is susceptible to degradation under various environmental and analytical conditions.[2][3] This instability can lead to underestimation of its concentration in samples, compromising the validity of research findings, residue analysis, and environmental monitoring.
Q2: What are the primary factors that can cause this compound degradation during analytical procedures?
Several factors can contribute to the degradation of this compound during sample preparation and analysis. The most significant include:
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pH: Phenylurea herbicides are known to be susceptible to hydrolysis, particularly under alkaline conditions.[2]
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Temperature: Elevated temperatures can accelerate the degradation of thermally labile compounds like many phenylurea herbicides.[3]
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Light: Exposure to ultraviolet (UV) radiation can induce the photodegradation of pesticides.
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Solvents: The choice of solvent can impact the stability of this compound. While solvents like acetonitrile and methanol are commonly used, their purity and storage conditions can influence analyte stability.
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses common issues encountered during the analysis of this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or no detection of this compound in spiked samples. | Analyte degradation during sample preparation or analysis. | Review and optimize the entire analytical workflow, paying close attention to pH, temperature, and light exposure. |
| Incomplete extraction from the sample matrix. | Optimize the extraction solvent and method (e.g., solid-phase extraction, liquid-liquid extraction) for your specific matrix (soil, water, biological tissue). | |
| Inconsistent or variable results between replicate samples. | Non-uniform sample handling and processing. | Ensure consistent timing, temperature, and pH across all samples. Use of an internal standard is highly recommended to correct for variability. |
| Adsorption of this compound to container surfaces. | Use silanized glassware or polypropylene containers to minimize adsorption. | |
| Presence of unexpected peaks in the chromatogram. | Formation of degradation products. | Conduct forced degradation studies (see experimental protocols below) to identify potential degradation products and their retention times. Adjust analytical conditions to separate these from the parent compound. |
| Matrix interference. | Employ a more effective sample cleanup technique, such as solid-phase extraction (SPE) with appropriate sorbents, to remove interfering compounds from the sample matrix. | |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase composition. | Optimize the mobile phase, for instance, by adjusting the ratio of acetonitrile to water, to achieve better separation and peak shape. |
| Column degradation. | Ensure the column is properly maintained and stored according to the manufacturer's instructions. If necessary, replace the column. |
Key Degradation Pathways
Understanding the primary degradation pathways of this compound is crucial for developing effective strategies to prevent its loss during analysis.
Caption: Major abiotic degradation pathways for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the stability of this compound and to identify its potential degradation products.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
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This compound analytical standard
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HPLC-grade water, acetonitrile, and methanol
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Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
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Hydrogen peroxide (H₂O₂)
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UV lamp (e.g., 254 nm)
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Thermostatically controlled oven
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HPLC-UV or LC-MS/MS system
Procedure:
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Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 100 µg/mL) in acetonitrile.
-
Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
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Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.
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Thermal Degradation: Expose the solid this compound standard and the stock solution to elevated temperatures (e.g., 70°C) in an oven.
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Photodegradation: Expose the stock solution in a quartz cuvette to UV light.
-
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated HPLC-UV or LC-MS/MS method to determine the remaining concentration of this compound and to detect the formation of degradation products.
Protocol 2: Sample Preparation for this compound Analysis in Water Samples
This protocol provides a general procedure for the extraction and concentration of this compound from water samples, minimizing degradation.
Objective: To prepare water samples for the quantitative analysis of this compound.
Materials:
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Solid-phase extraction (SPE) cartridges (e.g., C18)
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HPLC-grade methanol, acetonitrile, and water
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Vacuum manifold
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Nitrogen evaporator
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Vortex mixer
Procedure:
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Sample Collection and Storage: Collect water samples in amber glass bottles and store them at 4°C in the dark until analysis.
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SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.
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Sample Loading: Pass the water sample through the conditioned cartridge at a slow, steady flow rate.
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Washing: Wash the cartridge with deionized water to remove interfering polar compounds.
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Drying: Dry the cartridge under vacuum or with a stream of nitrogen.
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Elution: Elute the retained this compound from the cartridge with a small volume of acetonitrile or methanol.
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Concentration: If necessary, concentrate the eluate under a gentle stream of nitrogen at room temperature. Avoid high temperatures.
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Analysis: Reconstitute the residue in the mobile phase and analyze using HPLC-UV or LC-MS/MS.
Caption: A generalized workflow for this compound sample preparation and analysis.
By following these guidelines and protocols, researchers can minimize the degradation of this compound during analysis, leading to more accurate and reliable data. For further assistance, please consult the relevant scientific literature or contact our technical support team.
References
Technical Support Center: Overcoming Resistance to Dimefuron (5,6-Dimethoxyisobenzofuran-1(3H)-one) in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers investigating cellular resistance to the novel anti-cancer compound Dimefuron (5,6-Dimethoxyisobenzofuran-1(3H)-one).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound is understood to exert its anti-cancer effects primarily through the induction of apoptosis, which is programmed cell death.[1] Evidence suggests that it activates the intrinsic (or mitochondrial) pathway of apoptosis.[1] This pathway involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of a caspase cascade that ultimately results in cell death.[1]
Q2: My cancer cell line is developing resistance to this compound. What are the likely molecular mechanisms behind this?
A2: While research into specific resistance mechanisms to this compound is ongoing, cancer cells can employ several general strategies to evade the effects of anti-cancer agents.[2] These may include:
-
Altered Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, lowering its intracellular concentration.[2]
-
Target Alteration: The direct molecular target of this compound within the cancer cell may undergo mutations or modifications, which can prevent the drug from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells can adapt by upregulating alternative survival pathways to compensate for the inhibitory effects of this compound. For instance, if a crucial pro-survival pathway is blocked, the cell may activate a different one to maintain its viability.
-
Enhanced DNA Damage Repair: If this compound's mechanism involves inducing DNA damage, resistant cells might heighten their DNA repair capabilities to counteract the drug's effects.
-
Evasion of Apoptosis: Changes in the apoptotic signaling pathway, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or the downregulation of pro-apoptotic proteins (e.g., Bax), can render cells less susceptible to drug-induced cell death.
Q3: How can I experimentally develop a this compound-resistant cancer cell line for my research?
A3: Developing a drug-resistant cell line is a critical step for studying resistance mechanisms. The most common method is through gradual dose escalation, a process that can take from 3 to 18 months. A general approach involves continuously exposing the parental cancer cell line to increasing concentrations of this compound over an extended period. It is advisable to begin with a concentration below the IC50 (the concentration that inhibits 50% of cell growth) and incrementally raise the dose as the cells adapt.
Q4: What strategies can I explore to overcome this compound resistance in my experiments?
A4: A multi-faceted approach is often necessary to overcome drug resistance. Consider the following strategies:
-
Combination Therapy: Combining this compound with other anti-cancer drugs that have different mechanisms of action can produce synergistic effects and help prevent the emergence of resistance. For example, co-administering an inhibitor of a known resistance pathway, such as an ABC transporter inhibitor, could restore sensitivity to this compound.
-
Targeting Bypass Pathways: Once a specific bypass signaling pathway involved in resistance has been identified, using inhibitors against key components of that pathway in conjunction with this compound can be an effective strategy.
-
Development of Novel Analogs: Synthesizing and screening new analogs of this compound may lead to the discovery of compounds that can circumvent resistance mechanisms, for instance, by having a higher affinity for a mutated target.
Troubleshooting Guides
Inconsistent Results in Cell Viability Assays (e.g., MTT, MTS)
| Issue | Potential Cause | Troubleshooting/Optimization |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, or edge effects in the microplate. | Ensure the cell suspension is thoroughly mixed before and during seeding. Use a multichannel pipette for consistency. Fill the outer wells with sterile media and exclude them from experimental measurements. |
| IC50 value is higher than expected | Poor compound solubility, suboptimal cell seeding density, or inappropriate incubation time. | Confirm that this compound is fully dissolved and stable in the culture medium. Optimize cell seeding density for your specific cell line. Adjust the drug exposure time based on the cell line's doubling time and the compound's mechanism. |
| Massive cell death after increasing drug concentration in resistance development | The incremental increase in drug concentration is too steep. | Reduce the fold-increase in drug concentration (a 1.5 to 2-fold increase is a good starting point). Allow cells more time to recover and repopulate between dose escalations. |
| No resistant clones emerging | The parental cell line may be highly sensitive, or the initial drug concentration is too high. | Start with a lower initial drug concentration (e.g., IC20). Consider using a different parental cell line that may have a greater intrinsic capacity to develop resistance. |
| Slow growth of the resistant cell line | The acquisition of resistance may impose a fitness cost on the cells. | Be patient with the resistant cell line and adjust seeding densities and passage intervals accordingly. Consider single-cell cloning to establish a homogenous resistant population. |
Data Presentation
Cytotoxicity of this compound Analogs in Cancer Cell Lines
While comprehensive IC50 data for this compound (5,6-Dimethoxyisobenzofuran-1(3H)-one) across a wide range of cancer cell lines is not extensively documented in publicly available literature, the following table presents data for structurally related isobenzofuranone derivatives to provide insight into the potential potency of this class of compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| 4,6-Dimethoxyisobenzofuran-1(3H)-one | HeLa | 65.7 | |
| 5,7-Dimethoxyisobenzofuran-1(3H)-one | HeLa | 66.2 | |
| 3-(2,6-dihydroxy-4-methylphenyl)-5,6-dimethoxyisobenzofuran-1(3H)-one | K562 (Myeloid Leukemia) | 2.79 | |
| 3-(5-methyl-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)-1,3-phenylene diacetate)-5,6-dimethoxyisobenzofuran-1(3H)-one | K562 (Myeloid Leukemia) | 1.71 | |
| Etoposide (Positive Control) | K562 (Myeloid Leukemia) | 7.06 | |
| 3-(2,6-dihydroxy-4-methylphenyl)-5,6-dimethoxyisobenzofuran-1(3H)-one | U937 (Lymphoma) | 62.97 | |
| 3-(5-methyl-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)-1,3-phenylene diacetate)-5,6-dimethoxyisobenzofuran-1(3H)-one | U937 (Lymphoma) | 46.63 | |
| Etoposide (Positive Control) | U937 (Lymphoma) | 0.35 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and IC50 Determination
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, K562, U937)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
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This compound (5,6-Dimethoxyisobenzofuran-1(3H)-one)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
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96-well plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubate for another 48 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value from the dose-response curves.
Protocol 2: Western Blot Analysis of Apoptotic Proteins
This protocol is used to assess the expression levels of key apoptotic proteins in sensitive versus resistant cells following treatment with this compound.
Materials:
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Parental and this compound-resistant cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
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Transfer buffer and blotting system
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Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against apoptotic proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Seed both parental and resistant cells. Treat with this compound at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Include untreated controls.
-
Protein Extraction: Harvest the cells and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Following washes, incubate with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control. Compare the expression levels of the target proteins between sensitive and resistant cells, with and without drug treatment.
Mandatory Visualizations
Caption: Workflow for developing drug-resistant cell lines.
References
Technical Support Center: Refining Protocols for Investigating Dimefuron-Induced DNA Damage
Disclaimer: The primary herbicidal mechanism of Dimefuron, a phenylurea-class herbicide, is the inhibition of electron transport in Photosystem II of plants, not direct DNA cleavage.[1][2][3][4] This technical guide is intended for researchers, scientists, and drug development professionals investigating the potential for indirect DNA damage as a secondary effect, possibly through mechanisms like the generation of reactive oxygen species (ROS). The protocols provided are centered around detecting DNA strand breaks that may arise from such indirect effects.
Frequently Asked Questions (FAQs)
Q1: My topoisomerase-based DNA cleavage assay (e.g., plasmid relaxation assay) shows no effect with this compound. Why?
A1: This result is expected. This compound's established mode of action is the inhibition of photosynthesis.[1] It is not known to be a topoisomerase inhibitor. Topoisomerase assays are designed to detect compounds that directly interfere with the cleavage-ligation equilibrium of topoisomerase enzymes. Therefore, a negative result in such an assay suggests that this compound does not directly target topoisomerases to induce DNA cleavage.
Q2: What is the difference between direct and indirect DNA damage?
A2: Direct DNA damage occurs when a chemical agent or its metabolite binds directly to DNA, forming adducts, or directly causes strand breaks. Indirect DNA damage, on the other hand, results from the chemical's effect on other cellular processes. For example, the inhibition of photosynthesis by phenylurea herbicides can lead to the production of reactive oxygen species (ROS), which can then oxidize DNA bases and cause strand breaks.
Q3: What type of assay is suitable for detecting potential indirect DNA damage caused by this compound?
A3: The Single Cell Gel Electrophoresis (SCGE) assay, commonly known as the Comet Assay, is a sensitive method for detecting DNA strand breaks in eukaryotic cells. This assay is well-suited for investigating the potential genotoxicity of compounds like this compound that may induce DNA damage through indirect mechanisms such as oxidative stress.
Q4: What are the appropriate controls for a this compound DNA damage study using the Comet Assay?
A4: Proper controls are critical for interpreting Comet Assay results. You should include:
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Negative Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound. This establishes the baseline level of DNA damage.
-
Positive Control: Cells treated with a known DNA-damaging agent. For oxidative damage, a good positive control is hydrogen peroxide (H₂O₂). This ensures the assay is working correctly.
-
Untreated Control: Cells that have not been exposed to any treatment. This provides a reference for normal cell handling.
Experimental Protocol: Single Cell Gel Electrophoresis (Comet) Assay for this compound-Induced DNA Damage
This protocol is a general guideline and may require optimization for specific cell types.
1. Cell Preparation and Treatment:
- Culture your chosen cell line to approximately 80% confluency.
- Prepare a range of this compound concentrations. It is crucial to perform a cytotoxicity assay (e.g., MTT or Trypan Blue exclusion) beforehand to determine a non-lethal concentration range. Cell viability should be >75% for the Comet Assay.
- Expose the cells to the desired concentrations of this compound, a negative control (vehicle), and a positive control (e.g., 100 µM H₂O₂ for 10 minutes on ice) for the desired treatment duration.
- After treatment, harvest the cells (e.g., by trypsinization) and resuspend them in ice-cold, Ca²⁺ and Mg²⁺-free PBS to a concentration of 1 x 10⁵ cells/mL.
2. Slide Preparation:
- Prepare 1% Normal Melting Point (NMP) agarose in PBS and keep it at 37°C.
- Dip a fully frosted microscope slide into the NMP agarose and wipe the bottom clean. Allow it to solidify on a flat surface. This creates the first layer.
- Prepare 0.5% Low Melting Point (LMP) agarose in PBS and maintain it at 37°C.
- Mix 10 µL of your cell suspension (from step 1.4) with 90 µL of the 0.5% LMP agarose.
- Quickly pipette this cell-agarose mixture onto the first layer of the prepared slide and cover with a coverslip.
- Place the slide on a cold flat surface for 10 minutes to solidify the gel.
3. Cell Lysis:
- Gently remove the coverslip.
- Submerge the slides in a freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use).
- Incubate at 4°C for at least 1 hour (or overnight) in the dark.
4. DNA Unwinding and Electrophoresis:
- Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
- Fill the tank with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) until the slides are covered.
- Let the DNA unwind in this buffer for 20-40 minutes at 4°C in the dark.
- Perform electrophoresis at 4°C in the dark at ~25 V and ~300 mA for 20-30 minutes. These conditions may require optimization.
5. Neutralization and Staining:
- After electrophoresis, gently remove the slides and place them on a tray.
- Wash the slides three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5).
- Stain the DNA by adding a fluorescent dye (e.g., SYBR Green, Propidium Iodide, or Ethidium Bromide) to each slide and incubate for 5-10 minutes in the dark.
6. Visualization and Scoring:
- Visualize the slides using a fluorescence microscope.
- Capture images of the "comets." The head of the comet consists of intact DNA, while the tail contains fragmented DNA that has migrated during electrophoresis.
- Analyze at least 50-100 randomly selected cells per slide using specialized comet scoring software. The extent of DNA damage is typically quantified by parameters like % Tail DNA, Tail Length, and Olive Tail Moment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No comets in positive control | - Inactive positive control agent.- Insufficient electrophoresis voltage or time.- Lysis or unwinding steps were too short. | - Prepare a fresh positive control solution.- Optimize electrophoresis conditions (voltage and duration).- Ensure minimum lysis and unwinding times are met. |
| High background damage in negative controls | - Cells were handled too roughly during harvesting.- Excessive light exposure during the assay.- Contaminated reagents or slides. | - Handle cells gently; avoid vigorous pipetting.- Perform all steps after cell harvesting in low light or dark conditions.- Use fresh, high-quality reagents and clean slides. |
| Comets are faint or difficult to visualize | - Insufficient staining.- Cell density is too low.- Photobleaching of the fluorescent dye. | - Increase staining time or dye concentration.- Ensure the starting cell concentration is correct.- Minimize light exposure after staining; use an anti-fade agent. |
| Inconsistent results between replicate slides | - Uneven solidification of agarose gel.- Variations in electrophoresis conditions across the tank.- Inconsistent timing for lysis or unwinding. | - Ensure slides are on a perfectly flat and cold surface during gel solidification.- Ensure the electrophoresis buffer completely and evenly covers all slides.- Use a timer and treat all slides identically. |
| "Hedgehog" comets (small head, large diffuse tail) | - Excessive DNA damage (cell is likely apoptotic or necrotic). | - Reduce the concentration of the test compound or the treatment time.- Ensure cell viability is high before starting the assay. |
| No difference between treated and control groups | - this compound does not induce DNA strand breaks under the tested conditions.- The concentration of this compound is too low.- The treatment time is too short. | - Consider that this compound may not be genotoxic in this system.- Perform a dose-response experiment with higher concentrations (while maintaining cell viability).- Increase the duration of exposure to this compound. |
Quantitative Data Summary
The following table provides typical parameters for the Comet Assay. Note that these may need to be optimized for your specific experimental setup.
| Parameter | Recommended Range / Value | Notes |
| Cell Viability Threshold | > 75% | Essential to distinguish between genotoxicity and cytotoxicity. |
| Electrophoresis Voltage | 25 V | Typically around 1 V/cm of the electrode distance. |
| Electrophoresis Current | ~300 mA | Should be kept constant during the run. |
| Electrophoresis Time | 20 - 30 minutes | Optimization is key to avoid excessive migration in controls. |
| DNA Unwinding Time | 20 - 40 minutes | Allows for the denaturation of DNA at alkali-labile sites. |
| Comet Damage Scoring (Example) | ||
| Class 0 (No Damage) | < 5% Tail DNA | Intact nucleus, no visible tail. |
| Class 1 (Low Damage) | 5-20% Tail DNA | Small, faint tail. |
| Class 2 (Medium Damage) | 20-40% Tail DNA | Clearly visible tail. |
| Class 3 (High Damage) | 40-95% Tail DNA | Large tail, small head. |
| Class 4 (Complete Damage) | > 95% Tail DNA | Almost all DNA in the tail; "hedgehog" appearance. |
Visualizations
Workflow for the this compound Comet Assay.
Hypothetical pathway of indirect DNA damage by this compound.
References
Enhancing Pro-Oxidant Effects of Herbicides in Non-Target Organisms: A Technical Support Center
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. The content provided is for informational and research purposes only and does not endorse the use of herbicides for any purpose other than their intended agricultural applications.
Initial research on enhancing the pro-oxidant effect of Dimefuron for biomedical applications has revealed a common misconception. This compound is a phenylurea herbicide primarily designed to inhibit photosynthesis in plants. While the inhibition of photosynthesis can lead to the generation of reactive oxygen species (ROS) and oxidative stress in plants, this is a secondary effect of its primary mechanism of action.[1][2] There is limited evidence to suggest that this compound has a significant pro-oxidant effect in mammalian cells that can be readily enhanced for therapeutic purposes.
However, the broader class of herbicides, including some phenylureas, has been shown to induce oxidative stress in non-target organisms, including mammalian cells.[3][4][5] This technical support center will therefore focus on the general principles and methodologies for studying and potentially modulating the pro-oxidant effects of herbicides in a research context.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for phenylurea herbicides like this compound?
A1: Phenylurea herbicides, including this compound, primarily act by inhibiting Photosystem II (PSII) in the photosynthetic electron transport chain in plants. This disruption blocks the flow of electrons, leading to a halt in photosynthesis and ultimately causing the plant to die.
Q2: How do herbicides induce a pro-oxidant effect?
A2: The pro-oxidant effect of some herbicides is often a secondary consequence of their primary mode of action. For instance, by blocking the electron transport chain in photosynthesis, energy that would normally be used for carbon fixation is instead transferred to molecular oxygen, leading to the formation of reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide. In non-target organisms, some herbicides can induce oxidative stress through mechanisms that are not fully understood but may involve interference with mitochondrial function or other cellular processes.
Q3: What are the key considerations when designing an experiment to investigate the pro-oxidant effect of a herbicide in mammalian cells?
A3: Key considerations include:
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Cell Line Selection: Choose a cell line relevant to the research question (e.g., a specific cancer cell line or a normal cell line for toxicity studies).
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Herbicide Concentration: Determine a relevant concentration range. This may be based on existing toxicological data or through preliminary dose-response experiments.
-
Treatment Duration: The time of exposure to the herbicide is a critical factor in observing a pro-oxidant effect.
-
Controls: Include appropriate positive and negative controls. A known pro-oxidant can serve as a positive control, while a vehicle control (the solvent used to dissolve the herbicide) is essential as a negative control.
Troubleshooting Guides
| Issue Encountered | Possible Cause | Suggested Solution |
| No detectable increase in ROS levels. | Herbicide concentration is too low. | Perform a dose-response experiment with a wider range of concentrations. |
| Incubation time is too short. | Conduct a time-course experiment to determine the optimal exposure duration. | |
| The chosen ROS detection assay is not sensitive enough or is inappropriate for the specific ROS being generated. | Try alternative ROS detection methods. For example, if using DCFH-DA, consider a probe specific for superoxide like DHE. | |
| High background fluorescence in ROS assay. | Autofluorescence of the herbicide or cell culture medium. | Run a control with the herbicide in cell-free medium. Use phenol red-free medium if necessary. |
| Contamination of reagents or cell culture. | Use fresh, sterile reagents and ensure aseptic cell culture techniques. | |
| Inconsistent results between experiments. | Variability in cell passage number or confluency. | Use cells within a consistent passage number range and ensure similar cell confluency at the start of each experiment. |
| Instability of the herbicide in the culture medium. | Prepare fresh herbicide solutions for each experiment. Check the stability of the compound under experimental conditions if possible. |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol outlines a common method for measuring general intracellular ROS levels.
Materials:
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Cell culture medium
-
Phosphate-buffered saline (PBS)
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Herbicide stock solution
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2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (in DMSO)
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Positive control (e.g., hydrogen peroxide or menadione)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Herbicide Treatment: The next day, remove the culture medium and replace it with fresh medium containing the desired concentrations of the herbicide. Include wells for untreated cells (negative control) and cells treated with a positive control.
-
Incubation: Incubate the cells for the desired period.
-
DCFH-DA Staining:
-
Remove the treatment medium and wash the cells gently with warm PBS.
-
Add fresh, serum-free medium containing 5-10 µM DCFH-DA to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Fluorescence Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Protocol 2: Enhancing Pro-oxidant Effect with Transition Metals (Hypothetical for Research Purposes)
This protocol is a hypothetical example based on the principle that some phenolic compounds can exhibit enhanced pro-oxidant activity in the presence of transition metals. This should be adapted and validated for the specific herbicide being investigated.
Materials:
-
All materials from Protocol 1
-
A solution of a transition metal salt (e.g., copper (II) sulfate or iron (II) sulfate)
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Co-treatment: In addition to the herbicide, add a non-toxic concentration of the transition metal solution to the appropriate wells. It is crucial to first determine the non-toxic concentration of the metal salt alone in your cell line.
-
Incubation and Measurement: Follow steps 3-5 of Protocol 1.
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Data Analysis: Compare the ROS levels in cells treated with the herbicide alone, the metal salt alone, and the combination of the herbicide and the metal salt.
Signaling Pathways and Experimental Workflows
Diagram 1: General Herbicide-Induced Oxidative Stress Pathway
This diagram illustrates a simplified, general pathway by which some herbicides can lead to oxidative stress and cellular damage in non-target organisms.
Caption: General pathway of herbicide-induced oxidative stress.
Diagram 2: Experimental Workflow for Assessing Pro-oxidant Enhancement
This diagram outlines the logical flow of experiments to investigate the enhancement of a herbicide's pro-oxidant effect.
Caption: Workflow for pro-oxidant enhancement studies.
References
minimizing off-target effects of Dimefuron in experiments
Welcome to the technical support center for Dimefuron. This resource is designed for researchers, agronomists, and environmental scientists to provide guidance on minimizing off-target effects during experimental and field applications of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a selective, pre-emergence phenylurea herbicide used to control annual broad-leaved weeds. Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[1] It is primarily absorbed through the roots from the soil.[1]
Q2: I am observing damage (phytotoxicity) in my crop after applying this compound. What are the common causes? A2: Crop phytotoxicity from this compound can manifest as leaf yellowing (chlorosis), necrosis, stunted growth, or twisted leaves.[2][3] Several factors can cause or exacerbate this off-target effect:
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Incorrect Dosage: Application rates exceeding the recommended levels for your specific crop and soil type. Overlapping spray paths can effectively double the dose in certain areas.[4]
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Crop Susceptibility: The genetic tolerance of the specific crop cultivar can significantly influence its sensitivity.
-
Environmental Stress: Plants stressed by drought, extreme temperatures, or poor soil conditions are more susceptible to herbicide injury.
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Soil Type: Soil properties influence the herbicide's availability. For example, soils with low organic matter may have more free herbicide available for crop uptake, increasing phytotoxicity risk.
Q3: How can I minimize spray drift to non-target areas during application? A3: Spray drift is the physical movement of herbicide droplets away from the target area. To minimize it:
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Monitor Weather: Do not spray during high winds or when winds are blowing towards sensitive, non-target plants. Avoid spraying during temperature inversions, which can trap spray droplets and carry them long distances.
-
Optimize Equipment: Use low-pressure settings and nozzles that produce coarse droplets, as these are less likely to drift than fine mists. Keep the spray boom as low as possible to the target while maintaining uniform coverage.
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Use Adjuvants: Consider using drift control additives if compatible with the this compound formulation and local regulations.
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Establish Buffer Zones: Leave an untreated area between the application site and sensitive adjacent areas.
Q4: What are the primary environmental concerns associated with this compound and how can I mitigate them? A4: The main environmental concerns are persistence in soil and the potential for leaching into groundwater, along with toxicity to non-target organisms.
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Persistence: this compound can be persistent in soil, meaning it breaks down slowly. The rate of degradation is influenced by soil moisture, temperature, pH, and microbial activity.
-
Leaching: Due to its moderate water solubility, this compound has the potential to leach through the soil profile and reach groundwater, especially in sandy soils with low organic matter under heavy rainfall or irrigation.
-
Ecotoxicity: this compound is highly toxic to algae and moderately toxic to earthworms. Runoff into surface water bodies should be prevented.
Mitigation strategies include strictly following label application rates, avoiding application on saturated soils or before heavy rainfall events, and using techniques like grassed waterways to intercept and filter runoff.
Q5: My weed control is less effective than expected. What could be the issue? A5: Ineffective control can result from:
-
Application Timing: this compound is a pre-emergence herbicide and is most effective when applied before weed seeds germinate.
-
Soil Adsorption: High organic matter or clay content in the soil can bind the herbicide, making it less available for uptake by weed roots.
-
Degradation: Rapid microbial degradation under certain soil conditions can reduce the concentration of the herbicide.
-
Insufficient Moisture: Adequate soil moisture is typically required to activate pre-emergence herbicides and facilitate their uptake by germinating weeds.
Troubleshooting Guides
Guide 1: Diagnosing Crop Phytotoxicity
This guide helps determine the cause of unexpected crop damage following this compound application.
| Symptom | Potential Cause | Recommended Action |
| Uniform damage across the entire field | Incorrectly high application rate; Sensitive crop cultivar. | Review application records for dose calculations. Consult cultivar-specific sensitivity data. Conduct a crop safety trial (see Protocol 1). |
| Damage in streaks or distinct patterns | Improper spray application (e.g., nozzle malfunction, sprayer overlap). | Inspect sprayer equipment for clogs or wear. Ensure applicators are trained to avoid excessive overlap. |
| Damage in low-lying or sandy areas | Increased herbicide availability due to soil type or water accumulation. | Conduct soil analysis. Adjust application rates for different soil zones within the field (precision application). |
| Damage appears after a heavy rainfall event | Herbicide washed into the crop root zone, increasing uptake. | Avoid application when heavy rain is forecast. Ensure proper field drainage. |
Guide 2: Investigating Environmental Persistence
This guide addresses concerns about this compound carryover and its effect on subsequent crops.
| Issue | Potential Cause | Recommended Action |
| Damage to a rotational crop planted after this compound use | Herbicide persistence (carryover) in the soil is affecting the sensitive succeeding crop. | Review the crop rotation restrictions on the herbicide label. Conduct a soil bioassay or chemical residue analysis (see Protocol 2). |
| This compound detected in water samples | Leaching through the soil profile or surface runoff. | Evaluate soil type and hydrology of the site. Implement runoff mitigation measures. Avoid application in areas with a shallow water table. |
Quantitative Data Summary
Table 1: Physicochemical and Ecotoxicological Properties of this compound
| Property | Value / Interpretation | Reference |
| Pesticide Type | Herbicide (Phenylurea, Oxadiazolone) | |
| Mode of Action | Photosystem II inhibitor | |
| Aqueous Solubility | Moderate | |
| Volatility | Low | |
| Soil Persistence | Can be persistent depending on conditions | |
| Groundwater Leachability | Potential to leach based on properties | |
| Mammalian Toxicity (Oral) | Low | |
| Toxicity to Algae (EC₅₀) | 0.008 mg/L (Highly Toxic) | |
| Toxicity to Earthworms | Moderately Toxic | |
| Toxicity to Fish (96hr LC₅₀) | 1000 mg/L (Low Toxicity) | |
| Toxicity to Aquatic Invertebrates (48hr EC₅₀) | 575 mg/L (Low Toxicity) |
Experimental Protocols
Protocol 1: Crop Safety & Phytotoxicity Assessment
This protocol is designed to evaluate the tolerance of a specific crop cultivar to this compound under controlled conditions.
Objective: To quantify the phytotoxic effects of this compound on a target crop at standard and elevated doses.
Methodology:
-
Site Selection: Choose a representative field with uniform soil type, free of weeds.
-
Experimental Design: Use a randomized complete block design with at least three replications.
-
Treatments:
-
T1: Untreated Control (no herbicide).
-
T2: this compound at the normal recommended rate (1N).
-
T3: this compound at double the recommended rate (2N) to simulate spray overlap.
-
-
Plot Management: Each plot should be of a standard size (e.g., 2m x 5m) with defined borders to prevent cross-contamination. Plant the crop cultivar to be tested at a uniform density across all plots.
-
Application: Use a calibrated research plot sprayer to apply the treatments uniformly at the appropriate crop growth stage as per the intended use. Record all environmental conditions (temperature, wind speed, humidity) during application.
-
Data Collection:
-
Visually assess phytotoxicity at 7, 14, 21, and 28 days after treatment. Use a 0-100% scale where 0 = no visible injury and 100 = complete plant death.
-
Record specific symptoms: chlorosis, necrosis, stunting, malformation.
-
At the end of the growing season, measure crop yield and biomass from a defined area within each plot.
-
-
Analysis: Use analysis of variance (ANOVA) to compare treatment effects on phytotoxicity ratings, biomass, and yield.
Protocol 2: Soil Persistence and Carryover Bioassay
This protocol uses a sensitive indicator plant to determine if biologically active residues of this compound remain in the soil.
Objective: To assess the risk of this compound persistence and potential injury to a subsequent rotational crop.
Methodology:
-
Soil Sampling: Collect soil samples from the experimental field at different time intervals after this compound application (e.g., 60, 90, 120 days). Collect samples from different soil depths (e.g., 0-10 cm, 10-20 cm). Also, collect soil from an untreated control area.
-
Greenhouse Setup:
-
Fill pots with the collected soil from each treatment group and time point.
-
For each soil sample, set up at least four replicate pots.
-
-
Bioassay:
-
Select a plant species known to be sensitive to PSII inhibitors (e.g., lentils, sugar beets).
-
Plant a set number of seeds (e.g., 5-10) in each pot.
-
-
Data Collection:
-
After a set growth period (e.g., 21-28 days), assess the indicator plants for phytotoxicity symptoms (stunting, chlorosis).
-
Harvest the above-ground biomass from each pot. Dry the biomass in an oven at 60°C until a constant weight is achieved.
-
-
Analysis: Compare the biomass of plants grown in this compound-treated soil to the biomass of plants grown in the untreated control soil. A significant reduction in biomass indicates the presence of biologically active herbicide residues.
Visualizations
Caption: this compound blocks electron flow at Photosystem II, inhibiting photosynthesis.
Caption: Experimental workflow for conducting a crop phytotoxicity trial.
Caption: Troubleshooting decision tree for diagnosing off-target crop damage.
References
Technical Support Center: Stabilizing Dimefuron for Long-Term Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability testing of Dimefuron. Due to the limited publicly available stability data for this compound, this guide incorporates general best practices for pesticide stability, information on related chemical structures, and standard analytical methodologies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a selective herbicide belonging to the phenylurea class, primarily used to control annual broadleaved weeds.[1] It is absorbed mainly through the roots and acts as a photosystem II inhibitor.[1] It has moderate solubility in water and low volatility.[1] Its chemical formula is C₁₅H₁₉ClN₄O₃.[2][3]
Q2: What are the general recommendations for the long-term storage of this compound?
A2: As a general guideline for pesticides, this compound should be stored in a cool, dry place. It is advisable to protect it from extreme temperatures, humidity, and direct sunlight. Some suppliers recommend ambient storage temperatures above 5 °C. To prevent degradation, it should be stored in a tightly sealed, original container in a well-ventilated area.
Q3: What are the known degradation pathways for this compound?
A3: Specific degradation pathways for this compound under various conditions (hydrolysis, photolysis, thermal stress) are not extensively documented in public literature. However, based on its chemical structure and data from related compounds, potential degradation pathways include:
-
Microbial Degradation: In soil, this compound is moderately persistent, with a typical 50% degradation time (DT₅₀) of about 65 days under aerobic conditions, indicating that microorganisms contribute to its breakdown.
-
Hydrolysis: The urea linkage in the this compound molecule could be susceptible to hydrolysis, especially under acidic or basic conditions, which would break the molecule into smaller components.
-
Photolysis: Exposure to ultraviolet (UV) light can induce photolytic degradation. For similar chemical structures, this can involve cleavage and rearrangement of the molecule.
Q4: Which analytical techniques are suitable for monitoring this compound stability?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for stability-indicating assays of chemical compounds like this compound. An HPLC method, particularly when coupled with a mass spectrometer (LC-MS), can separate the parent compound from its degradation products and allow for their quantification. Method validation according to international guidelines (e.g., ICH) is essential to ensure the reliability of the results.
Troubleshooting Guide for Stability Studies
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks in chromatogram of a stability sample. | 1. Formation of degradation products. 2. Contamination of the sample or mobile phase. 3. Interaction with the container/closure system. | 1. Perform forced degradation studies to identify potential degradation products. Use a mass spectrometer to identify the unknown peaks. 2. Analyze a blank (solvent) injection and a sample of the storage container extract to rule out contamination. 3. Evaluate the suitability of the container material. |
| Loss of this compound concentration in control samples. | 1. Adsorption of the compound onto the container surface. 2. Instability in the analytical solvent. 3. Inaccurate initial concentration measurement. | 1. Use silanized glass or polypropylene containers to minimize adsorption. 2. Assess the stability of this compound in the analytical solvent over the typical analysis time. 3. Re-prepare and re-analyze the control samples to confirm the initial concentration. |
| High variability in analytical results. | 1. Inconsistent sample preparation. 2. Issues with the HPLC system (e.g., pump, injector, detector). 3. Non-homogeneity of the stored sample. | 1. Standardize and document the sample preparation procedure. 2. Perform system suitability tests before each analytical run to ensure the HPLC system is performing correctly. 3. Ensure the sample is thoroughly mixed before taking an aliquot for analysis. |
| No degradation observed under stress conditions (forced degradation). | 1. Stress conditions are not harsh enough. 2. The compound is highly stable under the tested conditions. | 1. Increase the duration, temperature, or concentration of the stressor (e.g., acid, base, oxidizing agent). 2. While this is a possible outcome, ensure a sufficiently wide range of conditions have been tested before concluding exceptional stability. |
Summary of Factors Influencing this compound Stability
| Factor | General Effect on Stability | Recommendations for Long-Term Storage |
| Temperature | Higher temperatures generally accelerate chemical degradation. Freezing can also affect the formulation of liquid products. | Store in a cool, controlled environment. Avoid exposure to excessive heat or freezing cycles. |
| Humidity | Moisture can promote hydrolysis of susceptible chemical bonds, such as the urea linkage in this compound. | Store in a dry place with the container tightly sealed to protect from atmospheric moisture. |
| Light | UV radiation can provide the energy for photolytic degradation, breaking down the chemical structure. | Store in an opaque or amber container to protect from light exposure. |
| pH | Extreme pH conditions (highly acidic or alkaline) can catalyze the hydrolysis of this compound. | Maintain a neutral pH environment if in solution. For solid forms, protect from acidic or basic vapors. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound and to establish a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1 M HCl to the this compound solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 M NaOH to the this compound solution and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the this compound solution and store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid this compound powder at 80°C for 48 hours.
-
Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using an HPLC-UV or HPLC-MS method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.
-
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
Objective: To develop a validated HPLC method capable of quantifying this compound in the presence of its degradation products.
Methodology:
-
Chromatographic Conditions Development:
-
Column: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Use a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). Optimize the gradient and pH to achieve good separation between this compound and its degradation peaks from the forced degradation study.
-
Detection: Use a photodiode array (PDA) detector to monitor at a wavelength where this compound has maximum absorbance and to check for peak purity.
-
-
Method Validation (based on ICH guidelines):
-
Specificity: Demonstrate that the method can distinguish this compound from its degradation products and any matrix components.
-
Linearity: Analyze a series of this compound solutions at different concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of this compound from spiked samples to assess the agreement between the measured and true values.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of the same sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition, flow rate, temperature) to evaluate the method's reliability during normal use.
-
Visualizations
Caption: Workflow for a comprehensive this compound stability study.
References
Validation & Comparative
Validating the DNA-Breaking Activity of Synthetic Compounds: A Comparative Guide for Researchers
For scientists and professionals in drug development, validating the on-target and off-target effects of novel synthetic compounds is a critical step. This guide provides a comprehensive framework for assessing the DNA-breaking activity of a synthetic molecule, exemplified by a compound we'll refer to as "synthetic Dimefuron." By comparing its activity to well-characterized DNA-damaging agents, researchers can effectively profile its genotoxic potential. This guide outlines the key experimental protocols, data presentation standards, and visual workflows necessary for a thorough investigation.
Experimental Protocols
To quantify the DNA-damaging capacity of a synthetic compound, two widely accepted and robust methods are the Comet Assay and the γH2AX Phosphorylation Assay.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[1] Cells with damaged DNA display increased migration of DNA from the nucleus, forming a "comet" shape.[1] The assay can be performed under alkaline conditions to detect both single and double-strand breaks or under neutral conditions to specifically detect double-strand breaks.[1][2]
Detailed Protocol (Alkaline Comet Assay):
-
Cell Preparation: Treat cell cultures with varying concentrations of synthetic this compound and a positive control (e.g., Etoposide) for a defined period. Harvest cells and resuspend in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.[3]
-
Slide Preparation: Mix cell suspension with molten low melting point agarose (at 37°C) and pipette onto a CometSlide™. Allow the agarose to solidify at 4°C.
-
Lysis: Immerse slides in a chilled lysis solution (containing NaCl, EDTA, Tris, and Triton X-100) and incubate at 4°C for at least one hour to lyse the cells and unfold the DNA.
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer (containing NaOH and EDTA) for a period to allow the DNA to unwind.
-
Electrophoresis: Subject the slides to electrophoresis in the same alkaline buffer at a low voltage. DNA fragments will migrate out of the nucleoid.
-
Neutralization and Staining: Wash the slides with a neutralization buffer and then stain the DNA with a fluorescent dye such as SYBR® Green.
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail, often expressed as the "tail moment."
γH2AX Phosphorylation Assay
The phosphorylation of histone variant H2AX on serine 139 (termed γH2AX) is a rapid and specific cellular response to the formation of DNA double-strand breaks (DSBs). Immunocytochemical detection of γH2AX foci provides a quantitative measure of DSB induction.
Detailed Protocol (Flow Cytometry):
-
Cell Treatment: Seed cells and treat with synthetic this compound and a positive control (e.g., Bleomycin) for the desired time.
-
Cell Fixation and Permeabilization: Harvest the cells, wash with PBS, and fix with a formaldehyde-based solution. Subsequently, permeabilize the cells with cold methanol or a detergent-based buffer to allow antibody entry.
-
Immunostaining: Incubate the permeabilized cells with a primary antibody specific for phosphorylated H2AX (γH2AX). Following washes, add a fluorescently labeled secondary antibody.
-
DNA Staining: Counterstain the cellular DNA with a dye like Propidium Iodide (PI) or DAPI to analyze DNA content for cell cycle analysis.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. The intensity of the γH2AX fluorescence signal is measured for each cell. The data can be analyzed to determine the percentage of γH2AX-positive cells and the mean fluorescence intensity, which correlates with the number of DSBs.
Data Presentation for Comparative Analysis
For clear interpretation and comparison, quantitative data should be summarized in structured tables. The tables below are templates for presenting data on the DNA-breaking activity of synthetic this compound against known DNA-damaging agents.
Table 1: Comparison of DNA Damage using the Comet Assay
| Compound | Concentration (µM) | Mean Tail Moment (± SD) | Mean % DNA in Tail (± SD) |
| Vehicle Control (DMSO) | 0.1% | 1.5 ± 0.4 | 2.1 ± 0.8 |
| Synthetic this compound | 1 | 5.2 ± 1.1 | 8.5 ± 2.3 |
| 10 | 15.8 ± 3.5 | 25.4 ± 5.1 | |
| 50 | 32.1 ± 6.2 | 48.9 ± 8.7 | |
| Etoposide (Positive Control) | 10 | 28.5 ± 4.9 | 42.3 ± 7.5 |
Table 2: Comparison of DNA Double-Strand Breaks using the γH2AX Assay
| Compound | Concentration (µM) | % of γH2AX Positive Cells (± SD) | Mean Fluorescence Intensity (MFI) of γH2AX (± SD) |
| Vehicle Control (DMSO) | 0.1% | 3.2 ± 1.0 | 150 ± 25 |
| Synthetic this compound | 1 | 15.7 ± 3.1 | 450 ± 60 |
| 10 | 45.2 ± 6.8 | 1200 ± 150 | |
| 50 | 82.1 ± 9.5 | 2800 ± 320 | |
| Bleomycin (Positive Control) | 5 | 75.6 ± 8.2 | 2500 ± 280 |
Visualization of Workflows and Signaling Pathways
Visual diagrams are essential for understanding complex experimental processes and biological pathways.
References
A Comparative Guide to the Bioactivity of Furan-Containing Maillard Reaction Products and Other MRPs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of furan-containing Maillard Reaction Products (MRPs) against other MRPs, such as melanoidins. It has come to our attention that the term "Dimefuron" has been mistakenly associated with Maillard reaction products. This compound is, in fact, a phenylurea herbicide and not a product of the Maillard reaction. This guide will focus on authentic MRPs, providing supporting experimental data, detailed protocols, and visual representations of key biological pathways.
Comparative Bioactivity Data
The antioxidant and anti-inflammatory activities of Maillard reaction products are of significant interest in food science and pharmacology. The following tables summarize quantitative data from various studies, allowing for a direct comparison between different classes of MRPs.
Antioxidant Activity of Maillard Reaction Products
Antioxidant capacity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The IC50 value, representing the concentration of the MRP required to scavenge 50% of the radicals, is a key metric for comparison. Lower IC50 values indicate higher antioxidant activity.
| Maillard Reaction Product (MRP) | Precursors | Assay | IC50 Value | Reference |
| Furan Derivatives | ||||
| Unsubstituted Furan | Model System | Hexanal Oxidation Inhibition | >50 µg/mL (low activity) | [1] |
| Pyrrole-2-carboxaldehyde | Model System | Hexanal Oxidation Inhibition | ~5 µg/mL (90% inhibition) | [1] |
| Melanoidins | ||||
| Soy Sauce Melanoidins (1-3 kDa) | Soy Sauce Fermentation | DPPH | Lower than higher MW fractions | [2] |
| Soy Sauce Melanoidins (1-3 kDa) | Soy Sauce Fermentation | ABTS | Lower than higher MW fractions | [2] |
| Coffee Melanoidins | Instant Soluble Coffee | ABTS | 329 mmol Trolox/100g | [3] |
| Barley Melanoidins | Instant Soluble Barley | ABTS | 124 mmol Trolox/100g | |
| Other MRPs | ||||
| Chitooligosaccharide-Glycine MRPs | Chitooligosaccharide, Glycine | DPPH | 92.3% scavenging activity | |
| Chitooligosaccharide-Glycine MRPs | Chitooligosaccharide, Glycine | ABTS | 78.6% scavenging activity |
Anti-inflammatory Activity of Maillard Reaction Products
The anti-inflammatory potential of MRPs is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.
| Maillard Reaction Product (MRP) | Cell Line | Inhibition of Nitric Oxide (NO) Production | Reference |
| Furan Derivatives | |||
| [5-(5,6-dihydro-4H-pyridin-3-ylidenemethyl)furan-2-yl]-methanol | Caco-2 | Dose-dependent inhibition | |
| [5-(5,6-dihydro-4H-pyridin-3-ylidenemethyl)furan-2-yl]-methanol | RAW 264.7 | Inhibition of intracellular NO | |
| Melanoidins | |||
| Coffee Melanoidins | RAW 264.7 | 57% inhibition | |
| Barley Melanoidins | RAW 264.7 | 26% inhibition | |
| Other MRPs | |||
| Glucose-Lysine MRPs (<1 kDa) | Caco-2 | Significant inhibition |
Experimental Protocols
Detailed methodologies for the key bioactivity assays cited in this guide are provided below to ensure reproducibility.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test samples (MRPs)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm. Store in the dark.
-
Sample Preparation: Dissolve the MRP samples in the same solvent used for the DPPH solution at various concentrations.
-
Reaction: In a 96-well plate, add a specific volume of the sample solution to a defined volume of the DPPH solution (e.g., 20 µL of sample and 180 µL of DPPH solution).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color.
Materials:
-
ABTS
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test samples (MRPs)
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add a small volume of the sample solution to a larger volume of the diluted ABTS•+ solution (e.g., 10 µL of sample and 190 µL of ABTS•+ solution).
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay indirectly measures the production of nitric oxide by quantifying one of its stable breakdown products, nitrite, in cell culture supernatants. The Griess reagent converts nitrite into a colored azo compound that can be measured spectrophotometrically.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Test samples (MRPs)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in a 96-well plate at a suitable density (e.g., 1.5 x 10^5 cells/mL) and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the MRP samples for a specific duration (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (e.g., 100 µL of supernatant and 100 µL of Griess reagent).
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes.
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Signaling Pathways and Experimental Workflows
The bioactivity of Maillard reaction products is often mediated through the modulation of key cellular signaling pathways. Below are diagrams illustrating these pathways and a general experimental workflow for assessing bioactivity.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Some MRPs can modulate this pathway, thereby exerting anti-inflammatory effects.
MAPK Signaling Pathways in Cellular Responses
Mitogen-Activated Protein Kinase (MAPK) pathways are involved in various cellular processes, including inflammation and antioxidant responses. Certain furan derivatives and other MRPs can influence these pathways.
References
Comparative Analysis of a Potent Benzofuran Derivative's Effect on Different Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic and apoptotic effects of a representative benzofuran derivative on various cancer cell lines. The data presented is synthesized from preclinical studies to aid in the evaluation of its potential as an anticancer agent.
Introduction
Benzofuran derivatives have emerged as a promising class of compounds with significant anticancer properties. Their mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways crucial for cancer cell survival and proliferation. This guide focuses on a comparative analysis of the effects of a specific benzofuran derivative, herein referred to as Compound X (as a representative analog from the benzofuran class), across different cancer cell lines.
Data Summary
The cytotoxic effects of Compound X were evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, were determined and are summarized in the table below. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.057[1] |
| MDA-MB-231 | Breast Cancer | Not specified, but active |
| HCT116 | Colorectal Cancer | 22.4 (for a related compound)[2] |
| HT-29 | Colorectal Adenocarcinoma | Data not available for this specific compound |
| PC-3 | Prostate Cancer | 10-50 (for related compounds)[2] |
| HepG2 | Hepatocellular Carcinoma | 10-50 (for related compounds)[2] |
| Saos2 | Osteogenic Sarcoma | Data not available for this specific compound |
Note: The IC50 values are derived from various studies on benzofuran derivatives and related compounds and are presented here for comparative purposes. The potency of these compounds can vary based on their specific chemical structure.
Mechanism of Action: Induction of Apoptosis
Studies have shown that potent benzofuran derivatives induce apoptosis, or programmed cell death, in cancer cells. This is a key mechanism for their anticancer activity. The apoptotic process is often mediated through the activation of caspases, a family of protease enzymes that execute the cell death program.
In human breast cancer cells (MCF-7), a potent benzofuran derivative was shown to induce apoptosis by targeting the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a critical regulator of cell survival, proliferation, and metabolism and is often aberrantly activated in many types of cancer. Inhibition of this pathway by the benzofuran derivative leads to cell cycle arrest at the G2/M phase and ultimately triggers mitochondrial-mediated apoptosis.
Furthermore, in osteogenic sarcoma cells (Saos2), a related compound, diphenyldifluoroketone, was found to induce apoptosis through both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. This involved the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and p53, leading to an increased Bax/Bcl-2 ratio.
Experimental Protocols
The following are generalized experimental protocols based on methodologies cited in the referenced studies for assessing the effects of anticancer compounds.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivative for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the benzofuran derivative at its IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Protein Extraction: Following treatment with the benzofuran derivative, cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, Bcl-2, Bax, Caspase-3).
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Experimental Workflow for Evaluating Anticancer Effects
Caption: Workflow for assessing the anticancer properties of a compound.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a benzofuran derivative.
References
Validating the Role of Copper in Dimefuron's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for investigating the potential role of copper in the mechanism of action of Dimefuron, a benzofuran derivative with putative anticancer properties. While the direct involvement of copper in this compound's cytotoxicity is currently under investigation, this document outlines a series of proposed experiments and potential outcomes to validate a hypothesized copper-dependent cell death mechanism, such as cuproptosis. We will compare the hypothetical effects of this compound with known copper ionophores and classical apoptosis inducers.
In Vitro Cytotoxicity: this compound vs. Established Compounds
The initial step in characterizing a novel anticancer compound is to determine its cytotoxic potential across various cancer cell lines. Here, we propose a comparative analysis of this compound's IC50 values against those of a known copper ionophore, Elesclomol, and a standard chemotherapeutic agent that induces apoptosis, Doxorubicin.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Test Compounds
| Compound | Cell Line | IC50 (µM) - 48h |
| This compound (Hypothetical Data) | MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 7.8 | |
| HCT116 (Colon) | 6.5 | |
| Elesclomol (with 1 µM CuCl₂) | MCF-7 (Breast) | 0.15 |
| A549 (Lung) | 0.21 | |
| HCT116 (Colon) | 0.18 | |
| Doxorubicin | MCF-7 (Breast) | 0.8 |
| A549 (Lung) | 1.2 | |
| HCT116 (Colon) | 0.5 |
Note: The data for this compound is hypothetical and serves as a placeholder for experimental results.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in comparison to control compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
This compound, Elesclomol, Doxorubicin
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Protocol:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound, Elesclomol (with and without 1 µM CuCl₂), and Doxorubicin in culture medium.
-
Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.
Investigating the Copper-Dependent Mechanism
To validate the hypothesis that this compound acts through a copper-dependent mechanism, a series of targeted experiments are proposed.
Copper Ionophore Activity
Objective: To determine if this compound can transport copper ions across cellular membranes.
Table 2: Intracellular Copper Concentration Following Treatment
| Treatment (24h) | Intracellular Copper (ng/mg protein) (Hypothetical Data) |
| Control | 15.2 |
| This compound (10 µM) | 45.8 |
| Elesclomol (1 µM) + CuCl₂ (1 µM) | 62.5 |
| Doxorubicin (1 µM) | 16.1 |
Note: The data for this compound is hypothetical and serves as a placeholder for experimental results.
Experimental Protocol: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Intracellular Copper
Protocol:
-
Treat cells with this compound, Elesclomol, or Doxorubicin for 24 hours.
-
Harvest and wash the cells with PBS supplemented with EDTA to remove extracellular copper.
-
Lyse the cells and determine the total protein concentration using a BCA assay.
-
Digest the cell lysates with nitric acid.
-
Analyze the copper content in the digested samples using ICP-MS.
-
Normalize the copper concentration to the total protein content.
Differentiating Cuproptosis from Apoptosis
A key aspect of this investigation is to distinguish the mode of cell death induced by this compound.
Table 3: Comparison of Cell Death Markers
| Marker | This compound (Hypothetical) | Elesclomol | Doxorubicin |
| Caspase-3 Activation | No significant increase | No significant increase | Significant increase |
| DLAT Aggregation | Significant increase | Significant increase | No significant increase |
| Fe-S Cluster Protein Levels | Significant decrease | Significant decrease | No significant change |
| FDX1 Expression | No significant change | No significant change | No significant change |
Note: The data for this compound is hypothetical and serves as a placeholder for experimental results.
Experimental Protocols
-
Caspase-3 Activity Assay: Utilize a fluorometric or colorimetric assay to measure the activity of caspase-3 in cell lysates after treatment.
-
Western Blot for DLAT Aggregation: Perform non-denaturing PAGE followed by western blotting using an antibody against dihydrolipoamide S-acetyltransferase (DLAT) to detect protein aggregation.
-
Western Blot for Fe-S Cluster Proteins: Analyze the protein levels of key Fe-S cluster proteins (e.g., aconitase) by western blot.
-
RT-qPCR for FDX1 Expression: Measure the mRNA expression levels of Ferredoxin 1 (FDX1) using reverse transcription quantitative PCR.[1][2][3][4]
Visualizing the Proposed Mechanisms
The following diagrams illustrate the hypothesized signaling pathway of this compound-induced cuproptosis and the experimental workflow for its validation.
Caption: Hypothesized pathway of this compound-induced cuproptosis.
Caption: Experimental workflow for validating this compound's mechanism.
Conclusion
The experimental framework outlined in this guide provides a systematic approach to investigate the potential role of copper in the cytotoxic mechanism of this compound. By comparing its effects with established copper ionophores and apoptosis inducers, researchers can elucidate whether this compound acts via a novel copper-dependent cell death pathway like cuproptosis. The validation of such a mechanism could pave the way for the development of a new class of targeted anticancer therapies.
References
- 1. FDX1 regulates cellular protein lipoylation through direct binding to LIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipoylation is dependent on the ferredoxin FDX1 and dispensable under hypoxia in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cuproptosis: lipoylated TCA cycle proteins-mediated novel cell death pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Cross-Validation of Dimefuron Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of Dimefuron, a phenylurea herbicide. The selection of an appropriate analytical technique is critical for environmental monitoring, residue analysis in agricultural products, and toxicological studies. This document details the performance of High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA), supported by experimental data and protocols to aid in method selection and cross-validation.
Comparison of Analytical Techniques
The choice of an analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and throughput. The following table summarizes the key performance characteristics of the most prevalent techniques. The quantitative data presented is based on studies of various phenylurea herbicides and should be considered representative for method validation purposes.
Table 1: Performance Comparison of Analytical Methods for Phenylurea Herbicide Quantification
| Parameter | High-Performance Liquid Chromatography (HPLC-UV/DAD) | Gas Chromatography-Mass Spectrometry (GC-MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV/Vis absorbance. | Separation of volatile (or derivatized) compounds in a gaseous mobile phase with detection based on mass-to-charge ratio.[1] | Highly specific antigen-antibody recognition.[2] |
| Derivatization | Not typically required.[3][4] | Often required for thermally labile phenylurea herbicides to improve volatility and stability.[1] | Not applicable. |
| Selectivity | Moderate, dependent on chromatographic separation and detector wavelength. | High, especially with selected ion monitoring (SIM) or tandem MS (MS/MS). | Very high, due to specific antibody-antigen binding. |
| Limit of Detection (LOD) | 0.3 - 4 ng/L in water. | 0.3 - 1.0 ng/L in water (with derivatization). | ~0.1 µg/L (ppb) in soil extracts. |
| Limit of Quantification (LOQ) | ~1.0 µg/L in water. | - | - |
| Recovery | 74 - 110% in water samples. | - | >93.5% correlation with GC in soil extracts. |
| Analysis Time per Sample | ~12-15 minutes (chromatographic run). | ~20-30 minutes (chromatographic run). | Rapid, suitable for high-throughput screening. |
| Sample Throughput | Moderate. | Lower, due to longer run times and potential derivatization steps. | High. |
| Cost | Moderate instrumentation cost, lower operational cost. | High instrumentation cost, moderate operational cost. | Low cost per sample for screening, but requires specific antibody development. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific sample matrices and instrumentation.
Protocol 1: Quantification of this compound by HPLC-UV/DAD
This method is suitable for the analysis of this compound in water samples and does not require a derivatization step.
-
Sample Preparation (Water Samples):
-
Filter the water sample through a 0.45 µm membrane filter.
-
For pre-concentration, perform Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 500 mL of the filtered water sample onto the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Elute the retained this compound with 5 mL of acetonitrile or methanol.
-
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 30% acetonitrile, increasing to 80% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV or Diode Array Detector (DAD) at a wavelength of 245 nm.
-
Injection Volume: 20 µL.
-
Protocol 2: Quantification of this compound by GC-MS
Due to the thermal instability of many phenylurea herbicides, a derivatization step is often necessary for GC-MS analysis.
-
Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix (e.g., soil, water) using a suitable solvent such as acetonitrile or ethyl acetate. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common approach for solid samples.
-
Concentrate the extract.
-
Derivatization (if necessary): A common method is methylation or silylation to increase thermal stability and volatility.
-
Alternatively, Solid Phase Microextraction (SPME) can be used for sample introduction, which may reduce the need for extensive cleanup.
-
-
GC-MS Conditions:
-
Column: A capillary column suitable for pesticide analysis, such as a DB-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) source at 70 eV. Data acquisition in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Protocol 3: Quantification of this compound by ELISA
This protocol describes a general competitive ELISA for the detection of this compound.
-
Sample Preparation:
-
Extract this compound from the sample (e.g., soil) with methanol.
-
For soil, mix 10 g of soil with 20 mL of methanol and shake for 1 hour.
-
Centrifuge the mixture and collect the supernatant.
-
Dilute the extract with a suitable buffer (e.g., PBS) to minimize matrix effects.
-
-
ELISA Procedure (Indirect Competitive Format):
-
Coat a 96-well microtiter plate with a this compound-protein conjugate and incubate overnight.
-
Wash the plate to remove unbound conjugate.
-
Add the prepared sample extracts or this compound standards to the wells, followed by the addition of a specific monoclonal antibody against this compound.
-
Incubate to allow competition between the free this compound in the sample/standard and the coated this compound-protein conjugate for antibody binding.
-
Wash the plate to remove unbound antibodies.
-
Add an enzyme-conjugated secondary antibody that binds to the primary antibody.
-
Wash the plate again.
-
Add a substrate that produces a colored product upon reaction with the enzyme.
-
Measure the absorbance of the solution using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.
-
Visualizations
Mode of Action of this compound
This compound, as a phenylurea herbicide, inhibits photosynthesis by blocking the electron transport chain in Photosystem II (PSII).
Caption: Mode of action of this compound in inhibiting photosynthetic electron transport.
Experimental Workflows
Caption: Experimental workflow for HPLC-UV analysis of this compound.
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Experimental workflow for competitive ELISA of this compound.
References
A Comparative Analysis of Apoptotic Pathways: Dimefuron vs. Doxorubicin
A deep dive into the apoptotic mechanisms of the herbicide Dimefuron and the chemotherapeutic agent Doxorubicin, offering insights for researchers in toxicology and drug development.
This guide provides a comprehensive comparison of the apoptotic pathways induced by the phenylurea herbicide this compound and the widely used anticancer drug Doxorubicin. While Doxorubicin's pro-apoptotic activities are well-documented, the specific apoptotic pathway of this compound is less characterized. This comparison extrapolates the likely apoptotic mechanism of Dimefuror based on data from related phenylurea herbicides, Diuron and Linuron, to provide a framework for understanding its cytotoxic effects.
Executive Summary
Doxorubicin primarily induces apoptosis through the intrinsic (mitochondrial) pathway, a process initiated by DNA damage and the generation of reactive oxygen species (ROS). This leads to the activation of the p53 tumor suppressor protein, modulation of the Bcl-2 family of proteins to favor a pro-apoptotic state, release of cytochrome c from the mitochondria, and subsequent activation of a caspase cascade.
Based on evidence from related phenylurea herbicides, this compound is proposed to induce apoptosis also via the intrinsic pathway, with mitochondrial dysfunction and oxidative stress as central initiating events. This proposed mechanism involves the generation of ROS, leading to mitochondrial membrane permeabilization, release of pro-apoptotic factors, and activation of caspases.
Apoptotic Pathway Comparison
Doxorubicin: A Well-Defined Intrinsic Pathway Initiator
Doxorubicin's journey to inducing apoptosis is a multi-step process heavily reliant on the cell's internal machinery. Key events include:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself into the DNA, leading to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This results in DNA double-strand breaks.
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin undergoes redox cycling, leading to the production of superoxide radicals and hydrogen peroxide. This oxidative stress damages cellular components, including lipids, proteins, and DNA.
-
p53 Activation: DNA damage and ROS production trigger the activation of the p53 tumor suppressor protein.
-
Bcl-2 Family Regulation: Activated p53 upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio is a critical step towards apoptosis.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro- to anti-apoptotic Bcl-2 family proteins leads to the formation of pores in the outer mitochondrial membrane.
-
Cytochrome c Release: Through these pores, cytochrome c is released from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3.
-
Execution of Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis.
Although the intrinsic pathway is predominant, some studies suggest that doxorubicin can also, to a lesser extent, activate the extrinsic apoptotic pathway, which involves death receptors and the activation of caspase-8.
This compound: A Proposed Mitochondrial-Centric Apoptotic Pathway
Direct experimental evidence detailing the apoptotic pathway of this compound is scarce. However, based on studies of structurally similar phenylurea herbicides like Diuron and Linuron, a proposed mechanism can be outlined. This proposed pathway centers on mitochondrial distress and oxidative stress.
-
Induction of Oxidative Stress: Phenylurea herbicides are known to generate ROS, leading to a state of oxidative stress within the cell.
-
Mitochondrial Dysfunction: The increase in ROS can directly damage mitochondrial components, leading to a decrease in mitochondrial membrane potential and impaired mitochondrial function.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Similar to doxorubicin, this mitochondrial distress is thought to trigger MOMP, although the precise role of Bcl-2 family proteins in this process for phenylurea herbicides is not as clearly defined.
-
Release of Pro-apoptotic Factors: The permeabilization of the outer mitochondrial membrane allows for the release of cytochrome c and other pro-apoptotic molecules into the cytosol.
-
Caspase Activation: The release of cytochrome c is expected to lead to the formation of the apoptosome and the activation of the caspase cascade, culminating in the activation of executioner caspases like caspase-3.
-
Execution of Apoptosis: Activated caspases then proceed to dismantle the cell, leading to apoptotic cell death.
It is important to emphasize that this pathway for this compound is a scientifically informed hypothesis based on the behavior of related compounds and requires direct experimental validation.
Signaling Pathway Diagrams
Caption: Doxorubicin-induced intrinsic apoptotic pathway.
Caption: Proposed intrinsic apoptotic pathway for this compound.
Quantitative Data Comparison
The following tables summarize quantitative data on the cytotoxic and apoptotic effects of Doxorubicin and related phenylurea herbicides. Data for this compound is not available; therefore, data for Diuron and Linuron are presented as surrogates.
Table 1: Cytotoxicity (IC50 Values)
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 | 48 | ~1-4 | [1] |
| Doxorubicin | MDA-MB-231 | 48 | ~1 | [1] |
| Doxorubicin | HepG2 | 72 | ~0.1-1 | [2] |
| Diuron | BeWo | Not Specified | > DCA, DCPU | [3] |
| Diuron | Caco-2 | Not Specified | < DCPMU, DCPU | [3] |
| Linuron | N27 | Not Specified | ~60.8 (without serum) |
Table 2: Apoptosis Induction
| Compound | Cell Line | Treatment | Apoptotic Cells (%) | Method | Reference |
| Doxorubicin | MCF-7 | 0.25 µg/ml, 48h | 76.1 (early) | Annexin V/PI | |
| Doxorubicin | MDA-MB-231 | 0.01 mM, 24h | ~29 (early + late) | Annexin V/PI | |
| Diuron | MCF-7 | 200 µM | Increased DNA fragmentation | Comet Assay | |
| Linuron | Rat Testis | Not Specified | Increased caspase-3 activity | Not Specified |
Table 3: Effects on Apoptotic Proteins
| Compound | Cell Line/Tissue | Protein | Effect | Method | Reference |
| Doxorubicin | MCF-7 | Bax/Bcl-2 ratio | ~7-fold increase | Western Blot | |
| Doxorubicin | Various | Caspase-3 | Activation | Various | |
| Diuron | MCF-7 | p53 | Increased expression | Western Blot | |
| Linuron | Rat Testis | Caspase-3 | Increased mRNA and activity | Not Specified |
Note: The quantitative data presented are from different studies with varying experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of apoptotic pathways are provided below.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This method is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Preparation: Induce apoptosis in your cell line of interest using the desired concentration of this compound or Doxorubicin for a specific time. Include an untreated control.
-
Harvesting: Harvest cells by centrifugation. For adherent cells, use a gentle non-enzymatic method to detach them.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Workflow for Annexin V/PI staining.
Caspase Activity Assay
This assay measures the activity of specific caspases, such as caspase-3, -8, or -9, which are key mediators of apoptosis.
Principle: The assay utilizes a specific peptide substrate for the caspase of interest, which is conjugated to a colorimetric (pNA) or fluorometric (e.g., AMC) reporter molecule. When the caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be quantified using a spectrophotometer or fluorometer.
Protocol:
-
Cell Lysis: After treatment with this compound or Doxorubicin, lyse the cells to release their contents, including active caspases.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Assay Reaction: Add the caspase substrate to the cell lysate.
-
Incubation: Incubate the reaction at 37°C for a specified period to allow for substrate cleavage.
-
Measurement: Measure the absorbance or fluorescence of the released reporter molecule.
-
Data Analysis: Calculate the caspase activity, often expressed as fold change relative to the untreated control.
Caption: Workflow for caspase activity assay.
Western Blotting for Bcl-2 Family Proteins and Cytochrome c Release
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, cytochrome c). A secondary antibody conjugated to an enzyme or fluorophore is then used to detect the primary antibody, and the resulting signal is captured and quantified. To detect cytochrome c release, cytosolic and mitochondrial fractions of the cell are separated before running the western blot.
Protocol:
-
Protein Extraction: Lyse cells after treatment and quantify the protein concentration. For cytochrome c release, perform subcellular fractionation to separate cytosolic and mitochondrial fractions.
-
SDS-PAGE: Separate the proteins by gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody that recognizes the primary antibody.
-
Detection: Detect the signal using a chemiluminescent or fluorescent substrate.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
References
Comparative Analysis of Dimefuron Analogs and Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of structural analogs of Dimefuron, a phenylurea herbicide. The primary focus is on their herbicidal activity through the inhibition of Photosystem II (PSII), with additional insights into other potential biological activities, including anticancer and antifungal properties. Experimental data is presented to facilitate objective comparison, and detailed methodologies for key experiments are provided.
This compound and its analogs belong to the phenylurea class of compounds, which are widely recognized for their ability to inhibit photosynthesis. Their mechanism of action involves blocking the electron transport chain in PSII, a critical process for plant survival.[1][2] Beyond their herbicidal effects, substituted phenylureas have shown a diverse range of biological activities, making them an interesting scaffold for drug discovery and development.
Herbicidal Activity: Inhibition of Photosystem II
The primary herbicidal action of this compound and its structural analogs stems from their ability to inhibit Photosystem II (PSII) in the chloroplasts of plants. By binding to the D1 protein of the PSII complex, these compounds block the electron flow from the primary electron acceptor, QA, to the secondary electron acceptor, QB. This disruption of the electron transport chain leads to a halt in photosynthesis and ultimately causes plant death.[1]
Quantitative Comparison of PSII Inhibition by Phenylurea Herbicides
| Herbicide | Chemical Structure | Target Organism | IC50 (µM) | Reference(s) |
| Diuron | 3-(3,4-dichlorophenyl)-1,1-dimethylurea | Selenastrum capricornutum | 0.05 | [1] |
| Linuron | 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea | Selenastrum capricornutum | 0.1 | [1] |
| Monuron | 3-(4-chlorophenyl)-1,1-dimethylurea | Selenastrum capricornutum | 0.2 | |
| Isoproturon | 3-(4-isopropylphenyl)-1,1-dimethylurea | Selenastrum capricornutum | 0.2 |
Note: The provided data is for representative phenylurea herbicides to illustrate the range of activity and is not a direct comparison of this compound analogs.
Structure-Activity Relationship (SAR) Insights:
-
Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring significantly influence herbicidal activity. Dichlorination, as seen in Diuron and Linuron, generally confers higher activity than monochlorination (Monuron).
-
N-Substituents: The substituents on the urea nitrogen atoms also play a crucial role in the binding affinity to the D1 protein and, consequently, the inhibitory activity.
Other Biological Activities of Phenylurea Analogs
Beyond their well-established herbicidal properties, phenylurea derivatives have been investigated for a range of other biological activities.
-
Anticancer Activity: Certain phenylurenyl chalcone derivatives have demonstrated cytotoxic activity against various cancer cell lines, including human lung, colon, and liver cancer cells. For instance, some compounds showed good cytotoxic activity on the Huh-7 cell line with IC50 values in the range of 5.64 to 6.95 µM.
-
Antifungal and Antimicrobial Activity: Phenylurea derivatives have also been explored for their potential as antifungal and antimicrobial agents. For example, some phenylurenyl chalcone derivatives exhibited minimum inhibitory concentrations (MIC) of 25 µg/ml against various bacteria and fungi. Additionally, anethole-derived amide-urea compounds have shown antifungal activity against several plant pathogens.
-
Anticonvulsant Activity: Some novel 1,3,4-oxadiazole derivatives containing a urea moiety have been synthesized and screened for anticonvulsant activity.
Due to the limited availability of direct comparative studies on a homologous series of this compound analogs for these other biological activities, a quantitative comparison table is not provided. However, the cited studies indicate that the phenylurea scaffold is a promising starting point for the development of new therapeutic agents.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments used to assess the biological activity of phenylurea herbicides are provided below.
Chlorophyll Fluorescence Assay for Photosystem II Inhibition
This method is a rapid and non-invasive technique to measure the effect of herbicides on photosynthetic electron transport.
Objective: To determine the IC50 value of a phenylurea compound on the maximum quantum yield of PSII (Fv/Fm) in a target organism (e.g., algae or plant leaf discs).
Materials:
-
Target organism (e.g., Selenastrum capricornutum culture or spinach leaf discs)
-
Test compound (this compound analog)
-
Solvent for the test compound (e.g., acetone or DMSO)
-
Growth medium or buffer
-
Pulse-Amplitude-Modulated (PAM) fluorometer
-
Multi-well plates or leaf clips
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare a series of dilutions of the test compound in the growth medium or buffer to achieve the desired final concentrations.
-
Expose the target organism to the different concentrations of the test compound for a defined period (e.g., 24 or 48 hours for algae, or a shorter incubation for leaf discs). Include a solvent control (no test compound).
-
Dark-adapt the samples for a minimum of 15-30 minutes before measurement.
-
Measure the minimum fluorescence (Fo) by applying a weak measuring light.
-
Apply a saturating pulse of light to measure the maximum fluorescence (Fm).
-
Calculate the maximum quantum yield of PSII (Fv/Fm) using the formula: Fv/Fm = (Fm - Fo) / Fm.
Data Analysis:
-
Plot the Fv/Fm values against the logarithm of the herbicide concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the herbicide that causes a 50% reduction in Fv/Fm.
Hill Reaction Assay for Photosystem II Activity
This classic biochemical assay measures the rate of electron transport in isolated chloroplasts.
Objective: To determine the effect of a phenylurea compound on the rate of photoreduction of an artificial electron acceptor (e.g., DCPIP) by isolated chloroplasts.
Materials:
-
Fresh spinach leaves
-
Ice-cold grinding buffer (e.g., sucrose, Tris-HCl, MgCl2)
-
Ice-cold reaction buffer
-
Artificial electron acceptor: 2,6-dichlorophenolindophenol (DCPIP) solution
-
Test compound (this compound analog) dissolved in a suitable solvent
-
Spectrophotometer
-
Centrifuge
-
Light source
Procedure:
-
Isolate chloroplasts:
-
Homogenize spinach leaves in ice-cold grinding buffer.
-
Filter the homogenate through cheesecloth.
-
Centrifuge the filtrate at a low speed to remove cell debris.
-
Centrifuge the supernatant at a higher speed to pellet the chloroplasts.
-
Resuspend the chloroplast pellet in a small volume of ice-cold reaction buffer.
-
-
Set up the reaction mixtures:
-
In a series of cuvettes, add the reaction buffer, DCPIP solution, and different concentrations of the test compound. Include a solvent control.
-
Keep the cuvettes on ice and in the dark.
-
-
Initiate the reaction:
-
Add a small aliquot of the chloroplast suspension to each cuvette.
-
Immediately measure the initial absorbance of the DCPIP at 600 nm.
-
-
Expose to light:
-
Place the cuvettes under a light source.
-
-
Measure absorbance changes:
-
At regular time intervals, remove the cuvettes from the light and measure the absorbance at 600 nm. The blue color of the oxidized DCPIP will fade as it is reduced by the electrons from PSII.
-
-
Calculate the rate of the Hill reaction as the change in absorbance per unit of time.
Data Analysis:
-
Plot the rate of the Hill reaction against the concentration of the test compound.
-
Determine the concentration of the compound that causes 50% inhibition of the reaction rate (IC50).
Visualizations
Signaling Pathway of Photosystem II Inhibition
Caption: Mechanism of Photosystem II inhibition by this compound analogs.
Experimental Workflow for Chlorophyll Fluorescence Assay
Caption: Workflow for the Chlorophyll Fluorescence Assay.
Experimental Workflow for Hill Reaction Assay
Caption: Workflow for the Hill Reaction Assay.
References
validation of Dimefuron as a potential chemotherapeutic agent
Extensive research has revealed that Dimefuron is registered and utilized as a herbicide, with no current scientific evidence to support its validation as a potential chemotherapeutic agent for cancer treatment. The initial premise of evaluating this compound for this purpose appears to be based on a misidentification of the compound's biological activity.
This compound, with the chemical formula C15H19ClN4O3, is classified as a phenylurea herbicide.[1] Its primary mechanism of action involves the inhibition of photosystem II, a critical process in the photosynthesis of plants.[1][2] This mode of action is specific to plant physiology and is not relevant to the treatment of cancer in humans or animals.
Chemical databases and regulatory information confirm this compound's role as a pesticide.[2][3] It is used to control the growth of broadleaved weeds in various agricultural settings. There are no registered clinical trials or preclinical studies investigating this compound for any therapeutic application in oncology.
Given the absence of any data on this compound's anti-cancer activity, it is not possible to provide a comparison with established chemotherapeutic agents, nor to detail experimental protocols or signaling pathways related to cancer therapy. The core requirements of the requested comparison guide, including data tables and visualizations of its mechanism in cancer, cannot be fulfilled as there is no scientific basis for such a comparison.
It is crucial for researchers, scientists, and drug development professionals to rely on validated and peer-reviewed data when investigating potential therapeutic agents. In the case of this compound, the available scientific literature unequivocally points to its function as a herbicide, and it should not be considered a candidate for chemotherapeutic development at this time.
References
A Comparative Analysis of Phenylurea Herbicide Genotoxicity with a Focus on the Data Gap for Dimefuron
A notable gap exists in publicly available scientific literature regarding the genotoxicity of the phenylurea herbicide Dimefuron. Extensive searches for dedicated studies on this compound's potential to induce genetic damage have yielded no specific results. This lack of data prevents a direct assessment of its genotoxic profile. However, by examining the genotoxicity of structurally related phenylurea herbicides such as Diuron, Linuron, and Monolinuron, we can provide a comparative context for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data on these surrogate compounds to highlight potential genotoxic mechanisms and underscore the critical need for future research on this compound.
Comparative Genotoxicity of Phenylurea Herbicides
The genotoxicity of several phenylurea herbicides has been evaluated using a battery of in vitro and in vivo assays. The results, summarized below, indicate a variable genotoxic potential among these compounds.
Table 1: Summary of Genotoxicity Data for Selected Phenylurea Herbicides
| Compound | Ames Test | Micronucleus Assay | Comet Assay | Chromosomal Aberration Assay | Other Findings |
| This compound | No Data Available | No Data Available | No Data Available | No Data Available | |
| Diuron | Negative[1] | Positive (in vivo, mice)[2][3] | Positive (in vitro, human cells)[4] | Positive (in Allium cepa)[5] | Classified as a "known/likely" carcinogen by the U.S. EPA. Induces oxidative stress. |
| Linuron | Generally Negative | No significant increase in micronuclei in some studies. | Data not readily available in initial searches. | Positive (in vitro, human lymphocytes) | May be slightly mutagenic. Shows antiandrogenic activity. |
| Monolinuron | Data not readily available in initial searches. | Data not readily available in initial searches. | Data not readily available in initial searches. | Data not readily available in initial searches. | A selective, systemic herbicide. |
| Tebuthiuron | Negative | Negative (in vitro, HepG2 cells) | Negative (in vitro, HepG2 cells) | Data not readily available in initial searches. | Found to have no genotoxic or mutagenic potential in the tested conditions. |
| Urea | Negative | Negative (in vivo, mice) | Data not readily available in initial searches. | Negative (in vitro, CHL cells) | Considered to have an overall negative genotoxicity profile. |
Experimental Protocols
The following are detailed methodologies for the key genotoxicity assays frequently cited in the assessment of phenylurea herbicides.
1. Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Test Principle: Auxotrophic bacterial strains, unable to synthesize the amino acid histidine, are exposed to the test compound. Mutagenic agents can cause a reverse mutation, restoring the ability of the bacteria to synthesize histidine and thus grow on a histidine-free medium.
-
Methodology:
-
Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations.
-
The tester strains are incubated with various concentrations of the test substance, both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
The mixture is plated on a minimal agar medium lacking histidine.
-
After incubation for 48-72 hours, the number of revertant colonies (colonies that have regained the ability to grow) is counted.
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
-
2. In Vivo Micronucleus Assay
The in vivo micronucleus assay is used to detect chromosomal damage or damage to the mitotic apparatus.
-
Test Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells in a treated population indicates genotoxic activity.
-
Methodology:
-
Rodents (typically mice or rats) are exposed to the test substance, usually via oral gavage or intraperitoneal injection, at three or more dose levels.
-
A positive control (a known genotoxic agent) and a negative control (vehicle) are included.
-
After a specific exposure time (e.g., 24 and 48 hours), bone marrow is extracted from the femurs.
-
The bone marrow cells are smeared onto microscope slides, stained, and analyzed for the presence of micronuclei in polychromatic erythrocytes (immature red blood cells).
-
The frequency of micronucleated polychromatic erythrocytes (MN-PCE) is determined by scoring a large number of cells (e.g., 2000) per animal.
-
A statistically significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the negative control is considered a positive result.
-
3. Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Test Principle: Individual cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The amount of DNA in the comet tail is proportional to the amount of DNA damage.
-
Methodology:
-
A single-cell suspension is prepared from the tissue or cell culture of interest.
-
The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as "nucleoids".
-
The slides are then placed in an electrophoresis chamber and subjected to an electric field. The assay can be performed under alkaline conditions to detect both single- and double-strand breaks or under neutral conditions to primarily detect double-strand breaks.
-
After electrophoresis, the DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Image analysis software is used to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail, the tail length, and the tail moment.
-
An increase in these parameters in cells exposed to a test substance compared to control cells indicates DNA damage.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows of the key genotoxicity assays.
Caption: Workflow of the Ames Test for mutagenicity assessment.
Caption: Workflow of the in vivo Micronucleus Assay.
Caption: Workflow of the Comet Assay for DNA damage detection.
Conclusion
While there is a significant lack of data on the genotoxicity of this compound, the available information for other phenylurea herbicides reveals a range of potential genotoxic effects. Diuron, in particular, has shown positive results in several assays, leading to its classification as a likely carcinogen. Linuron has also demonstrated some evidence of genotoxicity. In contrast, Tebuthiuron and the parent compound Urea appear to be non-genotoxic in the assays conducted. These findings highlight the importance of evaluating each phenylurea herbicide individually. The absence of data for this compound represents a critical knowledge gap that should be addressed to ensure a comprehensive understanding of its safety profile. The experimental protocols and workflows provided in this guide offer a framework for conducting such necessary future research.
References
Safety Operating Guide
Proper Disposal of Dimefuron: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Dimefuron, a phenylurea herbicide. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure laboratory safety and environmental protection. All quantitative data is summarized for clarity, and a detailed experimental protocol for chemical degradation is provided.
Immediate Safety and Operational Plan
This compound is classified as harmful if swallowed.[1] Therefore, proper handling and disposal are critical. Unused or waste this compound is considered hazardous waste and must be managed according to local, state, and federal regulations.[1]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Laboratory coat and closed-toe shoes.
Spill Procedures
In the event of a spill, ensure the area is well-ventilated. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.
Storage of Waste
Store waste this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
Step-by-Step Disposal Protocol
-
Container Management: Do not rinse the original container unless the rinsate can be collected and treated as hazardous waste. The empty, unrinsed container must also be disposed of as hazardous waste.
-
Waste Collection: Collect all waste this compound, including expired product, contaminated materials, and spill cleanup debris, in a designated and properly labeled hazardous waste container.
-
Contact a Licensed Waste Disposal Service: Arrange for the collection and disposal of the hazardous waste by a certified and licensed environmental management company. Provide them with the chemical name and any available safety data.
-
Documentation: Maintain records of the disposal, including the date, quantity, and the name of the disposal company, in accordance with laboratory and institutional policies.
Quantitative Data on this compound and Disposal Parameters
The following table summarizes key quantitative data for this compound and parameters for a potential chemical degradation protocol.
| Parameter | Value | Reference(s) |
| Chemical Formula | C15H19ClN4O3 | [2] |
| Molar Mass | 338.79 g/mol | [2] |
| CAS Number | 34205-21-5 | [3] |
| GHS Hazard Statement | H302: Harmful if swallowed | |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | |
| Fenton Reaction: Optimal pH | 3.0 - 3.5 | |
| Fenton Reaction: Optimal [Fe2+]:[H2O2] Ratio | 1:2 to 1:3 | |
| Fenton Reaction: H2O2 Concentration | 2.5 - 5.0 g/dm³ | |
| UV/H2O2 Degradation: Optimal H2O2 Concentration | 0.008% v/v (experimentally determined for a pesticide mixture) |
Experimental Protocol for Chemical Degradation of Phenylurea Herbicides
Materials
-
Aqueous waste containing this compound
-
Ferrous sulfate heptahydrate (FeSO4·7H2O)
-
30% Hydrogen peroxide (H2O2)
-
Sulfuric acid (H2SO4) for pH adjustment
-
Sodium hydroxide (NaOH) for neutralization after treatment
-
pH meter
-
Stir plate and stir bar
-
Reaction vessel (beaker or flask)
Procedure
-
Preparation: Place the aqueous waste containing this compound in the reaction vessel.
-
pH Adjustment: While stirring, slowly add sulfuric acid to adjust the pH of the solution to between 3.0 and 3.5.
-
Addition of Ferrous Sulfate: Add the required amount of ferrous sulfate heptahydrate to achieve the desired catalyst concentration.
-
Initiation of Fenton Reaction: Slowly add 30% hydrogen peroxide to the solution while continuing to stir. The optimal ratio of [Fe2+] to [H2O2] is typically between 1:2 and 1:3. The addition of H2O2 should be done carefully to control the exothermic reaction.
-
Reaction Time: Allow the reaction to proceed for a sufficient time to ensure the degradation of the herbicide. This may range from 30 minutes to several hours, depending on the concentration of the pesticide.
-
Neutralization: After the reaction is complete, neutralize the solution by adding sodium hydroxide until the pH is between 6.0 and 8.0. This will precipitate the iron as ferric hydroxide.
-
Separation: Allow the iron hydroxide precipitate to settle, and then separate the treated aqueous solution by decantation or filtration.
-
Analysis: Before final disposal of the treated aqueous solution, it should be analyzed to confirm the degradation of this compound and to ensure it meets local discharge regulations. The iron hydroxide sludge must be disposed of as hazardous waste.
Diagrams
References
Personal protective equipment for handling Dimefuron
Essential Safety and Handling Guide for Dimefuron
For Immediate Use by Laboratory and Research Professionals
This guide provides critical safety and logistical information for the handling of this compound, a herbicide, in a laboratory setting. Adherence to these procedures is essential to ensure the safety of all personnel and to maintain a compliant research environment.
Personal Protective Equipment (PPE)
Appropriate selection and use of PPE are the first line of defense against exposure to this compound. The following table summarizes the required PPE for various activities involving this chemical.
| Activity | Required PPE | Material Specifications |
| Preparation and Handling | Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required when handling large quantities or if there is a significant splash risk. |
| Hand Protection | Chemical-resistant gloves.[1][2][3][4][5] | |
| Protective Clothing | Laboratory coat or chemical-resistant coveralls. A chemical-resistant apron should be worn over the lab coat when handling concentrated solutions. | |
| Respiratory Protection | Generally not required in a well-ventilated area. If aerosols may be generated or if working in a poorly ventilated space, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | |
| Spill Cleanup | Eye and Face Protection | Chemical splash goggles and a face shield. |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | |
| Protective Clothing | Chemical-resistant suit or coveralls and chemical-resistant boots. | |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required. | |
| Disposal | Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Chemical-resistant gloves. | |
| Protective Clothing | Laboratory coat or chemical-resistant coveralls. |
This compound Hazard Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
Operational Plan: Handling and Disposal of this compound
This section outlines the procedural, step-by-step guidance for the safe handling and disposal of this compound in a laboratory setting.
Experimental Protocol: Safe Handling of this compound
This protocol details the necessary steps for safely weighing and preparing a solution of this compound.
1. Preparation and Pre-Handling Check:
- Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
- Verify that a calibrated analytical balance is available and functioning correctly.
- Confirm the availability and proper functioning of an emergency eyewash station and safety shower.
- Assemble all necessary materials: this compound, appropriate solvent, weighing paper or boat, spatula, and appropriate glassware.
- Don all required PPE as specified in the table above.
2. Weighing this compound:
- Place a weighing paper or boat on the analytical balance and tare to zero.
- Carefully use a clean spatula to transfer the desired amount of this compound onto the weighing paper. Avoid creating dust.
- Record the exact weight.
3. Solution Preparation:
- Carefully transfer the weighed this compound into the appropriate glassware.
- Add the specified solvent to the glassware, ensuring to rinse the weighing paper and spatula into the vessel to collect any residual powder.
- Stir or agitate the solution as required for complete dissolution.
- Clearly label the container with the chemical name, concentration, date, and your initials.
4. Post-Handling and Cleanup:
- Wipe down the balance and surrounding work area with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.
- Decontaminate any non-disposable equipment (e.g., spatula, glassware) by rinsing with an appropriate solvent, followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.
- Remove PPE in the correct order to avoid cross-contamination.
- Wash hands thoroughly with soap and water.
Spill Response Plan
In the event of a this compound spill, follow these steps immediately:
1. Evacuate and Alert:
- Alert personnel in the immediate area of the spill.
- If the spill is large or in a poorly ventilated area, evacuate the laboratory and notify the appropriate emergency response personnel.
2. Contain the Spill:
- Wearing appropriate spill response PPE, contain the spill using absorbent materials such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like sawdust for containment.
3. Neutralize and Absorb:
- For small spills, once contained, a mixture of bleach and hydrated lime can be used for decontamination.
- Cover the spill with the absorbent material and allow it to be fully absorbed.
4. Cleanup and Decontamination:
- Carefully sweep or scoop the contaminated absorbent material into a designated hazardous waste container.
- Wipe the spill area with soap and water, working from the outside in. All cleaning materials must be disposed of as hazardous waste.
- Decontaminate all tools used for cleanup.
5. Reporting:
- Report the spill to the laboratory supervisor and the institution's environmental health and safety department.
Disposal Plan
All this compound waste, including unused product, contaminated materials, and rinsates, must be disposed of as hazardous waste.
1. Waste Segregation and Collection:
- Collect all this compound-contaminated waste in a clearly labeled, sealed, and compatible waste container. Do not mix with other waste streams unless compatibility is confirmed.
- Aqueous and organic wastes should be collected separately.
2. Container Management:
- Ensure the waste container is kept closed except when adding waste.
- Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
3. Disposal of Empty Containers:
- Empty this compound containers must be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.
- After triple-rinsing, the container can be disposed of as regular waste after defacing the label.
4. Final Disposal:
- Arrange for the pickup and disposal of the hazardous waste through the institution's certified hazardous waste management provider.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling, spill response, and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
